E7766 disodium
Description
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Properties
Molecular Formula |
C24H26F2N10Na2O8P2S2 |
|---|---|
Molecular Weight |
792.6 g/mol |
InChI |
InChI=1S/C24H26F2N10O8P2S2.2Na/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);;/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1 |
InChI Key |
QWTXENZPIFHOGW-KHAHIFMESA-N |
Isomeric SMILES |
C1/C=C/CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)S)F.[Na].[Na] |
Canonical SMILES |
C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.[Na].[Na] |
Origin of Product |
United States |
Foundational & Exploratory
E7766 disodium synthesis and chemical structure
An In-depth Technical Guide to E7766 Disodium: Synthesis and Chemical Structure
Introduction
E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist developed for cancer immunotherapy.[1][2][3] As a potent activator of both human and mouse STING pathways, E7766 has demonstrated significant antitumor activity in preclinical models and is currently under clinical investigation.[4][5][6] Its unique macrocyclic structure locks the molecule in a bioactive conformation, enhancing binding affinity and conferring pan-genotypic activity across major human STING variants.[4][7] This guide provides a detailed overview of the chemical structure, synthesis, and biological activity of E7766 for researchers and drug development professionals.
Chemical Structure and Properties
E7766 is distinguished by a transannular macrocyclic bridge that links the two nucleobases of a cyclic dinucleotide (CDN) core.[4][7] This structural constraint pre-organizes the molecule into the U-shaped conformation required for optimal binding to the STING protein dimer.[7] The molecule comprises two 2'-deoxy-2'-fluoro-adenosine moieties linked by phosphorothioate bonds and the olefin macrocycle.[8]
Systematic Name (IUPAC): (19S,22R,23R,23aR,25R,27aR,29R,210R,210aR,212S,214aR,39S,E)-23,210-difluoro-25,212-dimercapto-23,23a,27a,29,210,210a,214,214a-octahydro-19H,22H,27H,39H-4,9-diaza-1,3(9,6)-dipurina-2(2,9)-difuro[3,2-d:3',2'-j][1][2][9][10]tetraoxa[4][11]diphosphacyclododecinacyclononaphan-6-ene 25,212-dioxide[12]
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₆F₂N₁₀O₈P₂S₂ | [12] |
| Molecular Weight | 746.60 g/mol | [12] |
| Exact Mass | 746.0820 | [12] |
| CAS Number | 2242635-02-3 | [12] |
| Appearance | White to off-white solid powder |
Figure 1: 2D Chemical Structure of E7766.
The crystal structure of E7766 in complex with the human STING protein has been resolved (PDB ID: 6XF3), providing detailed insights into the binding interactions that underpin its high potency and broad activity.[11]
Synthesis of E7766
Two complementary, stereoselective synthetic routes for E7766 have been developed.[4][7] The following outlines the key steps of the first-generation synthesis. The process involves the careful construction of the modified nucleoside components, followed by the formation of the cyclic dinucleotide, and finally, the crucial macrocyclization step.
Experimental Protocol: First-Generation Synthesis
A detailed, step-by-step protocol for the synthesis of E7766 is proprietary and found within the primary literature. However, the overall synthetic strategy can be summarized as follows:
-
Preparation of Modified Nucleosides: The synthesis begins with commercially available adenosine precursors. Standard protecting group chemistry is employed to selectively protect the hydroxyl groups. Fluorination at the 2'-position is a key step, followed by the introduction of functional groups on the purine base necessary for the subsequent macrocyclization.
-
Phosphoramidite Chemistry: The protected and modified nucleosides are converted into phosphoramidite building blocks.
-
Oligonucleotide Synthesis: The two phosphoramidite monomers are coupled on a solid support or in solution to form the linear dinucleotide. This step establishes the phosphorothioate linkages with controlled stereochemistry.
-
Cyclization: The linear precursor is cleaved from the solid support (if used) and subjected to an intramolecular cyclization reaction to form the core cyclic dinucleotide structure.
-
Macrocyclization: The defining step involves the formation of the trans-annular olefin bridge between the two adenine bases. This is typically achieved via a ring-closing metathesis reaction (e.g., using a Grubbs catalyst) between two pre-installed alkene tethers on the nucleobases.
-
Deprotection and Purification: All remaining protecting groups are removed under appropriate conditions. The final product, E7766, is then purified to a high degree using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC). The disodium salt is prepared in the final steps by titration with a sodium source.
Synthesis Workflow
Caption: High-level workflow for the stereoselective synthesis of E7766.
Mechanism of Action and Signaling Pathway
E7766 functions as a direct agonist of the STING protein, a central mediator of innate immunity.[1] Upon administration, E7766 binds to the STING dimer in the endoplasmic reticulum, inducing a conformational change.[7] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as CXCL10.[1][10] This cascade initiates a robust anti-tumor immune response, characterized by enhanced antigen presentation by dendritic cells and the activation and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [scholarship.miami.edu]
- 10. rcsb.org [rcsb.org]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
E7766 Disodium: A Technical Guide to its Mechanism of STING Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 disodium is a novel, potent, and pan-genotypic agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system.[1][2][3] Structurally, E7766 is a macrocycle-bridged STING agonist (MBSA) that locks the molecule in a bioactive U-shaped conformation, enhancing its binding affinity and stability.[1][3] This unique design overcomes limitations of earlier cyclic dinucleotide (CDN) STING agonists, demonstrating consistent and potent activity across various human STING genetic variants.[1][3][4] This technical guide provides an in-depth overview of the mechanism by which E7766 activates the STING pathway, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action: STING Pathway Activation
E7766 activates the STING pathway, leading to a robust innate and adaptive anti-tumor immune response.[5][6] The mechanism can be summarized in the following steps:
-
Direct Binding to STING: E7766 directly binds to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.[1] The macrocyclic bridge of E7766 enhances its affinity for the STING dimer binding pocket.[2][7]
-
Conformational Change and Activation: Upon binding, E7766 induces a conformational change in the STING protein, leading to its activation.
-
Recruitment of TBK1: Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1]
-
Phosphorylation of IRF3 and NF-κB Activation: TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Concurrently, the STING pathway also activates the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1]
-
Induction of Type I Interferons and Pro-inflammatory Cytokines: Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of Type I interferons (IFN-α and IFN-β).[1][5][6] Activated NF-κB also moves to the nucleus and promotes the transcription of various pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.[5][6][8]
-
Anti-Tumor Immune Response: The secreted Type I interferons and cytokines orchestrate a powerful anti-tumor immune response. This includes enhanced antigen presentation by dendritic cells, activation and recruitment of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), and remodeling of the tumor microenvironment to be more immune-supportive.[5][6]
Signaling Pathway Diagram
Caption: E7766-mediated STING signaling pathway.
Quantitative Data
The potency and pan-genotypic activity of E7766 have been quantified in various assays.
Table 1: In Vitro Activity of E7766
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Binding Affinity (Kd) | 40 nM | Human STING protein | [9] |
| IC50 (IFN-β induction) | 0.15 - 0.79 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) across 7 major human STING genotypes | [4][10] |
| EC50 (WT hSTING) | 1.0 µM | Not specified | [9] |
| EC50 (HAQ hSTING) | 2.2 µM | Not specified | [9] |
| EC50 (AQ hSTING) | 1.2 µM | Not specified | [9] |
| EC50 (REF hSTING) | 4.9 µM | Not specified | [9] |
Table 2: In Vivo Anti-Tumor Efficacy and Immune Response
| Animal Model | Treatment Regimen | Outcome | Reference |
| CT26 Liver Metastasis Model (BALB/c mice) | Single intratumoral injection of 10 mg/kg E7766 into a subcutaneous tumor | 90% cure rate with no recurrence for over 8 months; development of robust immune memory | [10] |
| KrasG12D/+ Trp53-/- Sarcoma Model (C57BL/6 mice) | Single intratumoral injection of 4 mg/kg E7766 | Durable tumor clearance; induction of CD8+ T-cell infiltration | [11] |
| Human Advanced Solid Tumors (Phase I Clinical Trial) | Intratumoral injections from 75 to 1000 µg | Transient increase in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection | [6][8][12] |
Experimental Protocols
In Vitro IFN-β Induction Assay in Human PBMCs
This protocol is a generalized representation based on available data.
-
Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in 96-well plates at a density of 2 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
IFN-β Quantification: Measure the concentration of IFN-β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the E7766 concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Murine Sarcoma Model
This protocol is based on the study by Hildebrand et al. (2025).[11]
-
Cell Line: Utilize the KrasG12D/+ Trp53-/- (KP) murine soft tissue sarcoma cell line.
-
Animal Model: Use 8-12 week old male and female C57BL/6 mice.
-
Tumor Engraftment: Inject 1 x 10^6 KP cells subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a palpable size (approximately 50-100 mm³), administer a single intratumoral injection of E7766 at a dose of 4 mg/kg.
-
Tumor Monitoring: Measure tumor volume twice weekly using calipers.
-
Immune Phenotyping: At specified time points, euthanize a cohort of mice and harvest tumors, spleens, and blood for immune cell analysis by flow cytometry using antibodies against CD3, CD4, CD8, NK1.1, F4/80, etc.
-
Cytokine Analysis: Collect serum at various time points post-injection and analyze cytokine levels using a multiplex immunoassay (e.g., Luminex).
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of E7766.
Structural Basis for Potent Pan-Genotypic Activity
Co-crystal structures of E7766 bound to wild-type (WT) and reference (REF) genotypes of human STING reveal the structural basis for its enhanced potency and broad activity.[2][7][13] The macrocyclic bridge locks the molecule in a conformation that optimizes interactions with the STING binding pocket.[3] This pre-organized bioactive conformation minimizes the entropic penalty of binding. Furthermore, the linker creates new and specific interactions with the STING "lid" loop, which differs between genotypes, explaining its potent activity across various STING variants.[7]
Conclusion
This compound represents a significant advancement in the development of STING agonists for cancer immunotherapy. Its unique macrocyclic structure confers enhanced stability, high binding affinity, and potent pan-genotypic activity. The activation of the STING pathway by E7766 leads to a robust and durable anti-tumor immune response, as demonstrated in preclinical models and early clinical studies. The detailed mechanisms and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of STING activation.
References
- 1. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 11. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pan-Genotypic Activity of E7766 Disodium on STING Variants: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-tumor and anti-pathogen response. However, the genetic variability of the STING protein in the human population presents a significant challenge for the development of broadly effective STING-targeting therapeutics. E7766 disodium is a novel, macrocycle-bridged STING agonist (MBSA) designed to overcome this limitation. This document provides a detailed technical overview of the pan-genotypic activity of E7766, its mechanism of action, and the experimental methodologies used to characterize its potent and broad efficacy.
Introduction: The STING Pathway and Genetic Diversity
The STING pathway plays a pivotal role in linking the detection of cytosolic double-stranded DNA (dsDNA) to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This signaling cascade is initiated by cyclic GMP-AMP synthase (cGAS), which, upon binding to dsDNA, synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[1][2] 2'3'-cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[2][3] STING activation leads to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[4][5] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs and other immune-stimulatory genes.[4][5]
Several non-synonymous variants of the human STING gene have been identified, which can impact the efficacy of STING agonists.[3] This genetic diversity necessitates the development of agonists that can effectively activate a broad range of STING variants, ensuring therapeutic benefit across a wider patient population.
This compound: A Novel Macrocycle-Bridged STING Agonist
E7766 is a structurally unique STING agonist characterized by a transannular macrocyclic bridge that locks the molecule in a bioactive U-shaped conformation.[6][7] This structural rigidity enhances its binding affinity and stability, leading to superior potency compared to conventional cyclic dinucleotide (CDN) STING agonists.[4][6] E7766 has been shown to activate both human and murine STING proteins.[8][9]
Mechanism of Action
Upon administration, E7766 binds directly to the STING protein, inducing a conformational change that triggers its activation.[4] This initiates the downstream signaling cascade involving TBK1 and IRF3, leading to the production of pro-inflammatory cytokines, most notably IFN-β.[4][9] The enhanced expression of IFN-β promotes the cross-presentation of tumor-associated antigens by dendritic cells, ultimately leading to a robust cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.[4]
Pan-Genotypic Activity of E7766
A key advantage of E7766 is its ability to potently activate a wide array of human STING genetic variants. Preclinical studies have demonstrated that E7766 maintains high activity across major human STING genotypes, a significant improvement over reference CDN agonists which exhibit variable and often weaker potency.[8][9]
Quantitative Analysis of STING Variant Activation
The potency of E7766 has been quantified across seven human STING genotypes, showing consistent activity with a narrow IC50 range. In contrast, a reference CDN STING agonist displayed significantly weaker and more variable activity across the same genotypes.[9][10]
| STING Genotype | E7766 IC50 (µM) | Reference CDN Agonist IC50 (µM) |
| Genotype 1 | 0.15 - 0.79 | 1.88 - >50 |
| Genotype 2 | 0.15 - 0.79 | 1.88 - >50 |
| Genotype 3 | 0.15 - 0.79 | 1.88 - >50 |
| Genotype 4 | 0.15 - 0.79 | 1.88 - >50 |
| Genotype 5 | 0.15 - 0.79 | 1.88 - >50 |
| Genotype 6 | 0.15 - 0.79 | 1.88 - >50 |
| Genotype 7 | 0.15 - 0.79 | 1.88 - >50 |
| Table 1: Comparative potency of E7766 and a reference CDN agonist across seven human STING genotypes, with data derived from studies in human PBMCs.[9][10] |
Preclinical and Clinical Evidence
In vivo studies in murine tumor models have demonstrated the potent anti-tumor activity of E7766. Single intratumoral injections have led to complete tumor regression and the development of long-lasting immunological memory.[8][9] In a CT26 murine model with both subcutaneous and liver tumors, a single injection of E7766 resulted in the resolution of 90% of tumors with no recurrence for over eight months.[8][9] A phase 1/1b clinical trial (NCT04144140) is currently evaluating the safety and efficacy of E7766 monotherapy in patients with advanced solid tumors and lymphomas.[8]
Experimental Protocols
The characterization of E7766's activity on STING variants involves several key experimental methodologies.
In Vitro STING Activation Assay using Luciferase Reporter
This assay is commonly used to measure the ligand-dependent activation of the STING pathway.
Objective: To quantify the activation of different human STING variants by E7766 through the measurement of downstream IFN-β promoter activity.
Materials:
-
HEK293T cells
-
Expression plasmids for various human STING variants
-
IFN-β promoter-luciferase reporter plasmid
-
Control reporter plasmid (e.g., CMV-Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Plate HEK293T cells in 24-well plates to achieve 75-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the expression plasmid for a specific STING variant, the IFN-β-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 18-24 hours to allow for protein expression.
-
STING Agonist Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Incubation: Incubate for an additional 18-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of E7766 to determine the EC50 value.
Cytokine Measurement in Human PBMCs
Objective: To measure the production of IFN-β and other cytokines in primary human immune cells expressing different STING genotypes in response to E7766.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from donors with known STING genotypes
-
RPMI-1640 medium supplemented with FBS
-
This compound
-
ELISA kit for human IFN-β
-
Multi-well cell culture plates
Protocol:
-
Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in 96-well plates at a specified density.
-
Treatment: Treat the cells with a dose range of E7766.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IFN-β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the E7766 concentration to determine the IC50 for each donor/genotype.
Conclusion
This compound represents a significant advancement in the development of STING-targeted immunotherapies. Its unique macrocycle-bridged structure confers high potency and, critically, broad activity across the spectrum of human STING genetic variants. This pan-genotypic efficacy addresses a key challenge in the clinical translation of STING agonists. The robust preclinical data, demonstrating potent anti-tumor effects and the induction of durable immune memory, underscore the therapeutic potential of E7766. Ongoing clinical investigations will further elucidate the safety and efficacy of this promising agent in the treatment of advanced cancers.
References
- 1. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Binding Affinity of E7766 Disodium to Human STING Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of E7766 disodium, a novel macrocycle-bridged stimulator of interferon genes (STING) agonist, to the human STING protein. E7766 is engineered for enhanced stability and binding affinity across various STING genotypes, positioning it as a promising candidate for cancer immunotherapy.[1][2]
Quantitative Binding Affinity and Potency
This compound demonstrates a high binding affinity for the human STING protein. Its unique macrocyclic structure is designed to lock the molecule in a bioactive conformation, leading to enhanced potency.[3] The quantitative data for the binding affinity and functional potency of E7766 are summarized below.
| Parameter | Value | Cell/System | Notes |
| Binding Affinity (Kd) | 40 nM | Recombinant STING protein | This value indicates a strong direct binding interaction between E7766 and the STING protein.[4][5] |
| Functional Potency (EC50) | 0.15 - 0.79 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | This range reflects the potent and consistent activity of E7766 across seven major human STING genotypes, leading to the induction of IFN-β.[2][4] |
| Inhibitory Concentration (IC50) | 0.15 - 0.79 µM | Human PBMCs | In a competitive context, E7766 demonstrates potent activity across various STING genotypes.[2][6] |
| EC50 for STING Variants | 1 µM (Wild-Type), 2.2 µM (HAQ), 1.2 µM (AQ), 4.9 µM (REF) | Not specified | These values highlight the pan-genotypic activity of E7766.[5] |
Experimental Protocols
The determination of the binding affinity and functional potency of E7766 involves several key experimental methodologies. While specific, detailed protocols from the original researchers are proprietary, the following outlines are based on standard techniques referenced in the context of STING agonist characterization.
1. Recombinant Protein-Based Binding Assays (e.g., Surface Plasmon Resonance - SPR or Homogeneous Time-Resolved Fluorescence - HTRF)
-
Objective: To determine the direct binding affinity (Kd) of E7766 to purified human STING protein.
-
Methodology Outline (HTRF as an example):
-
Reagents: His-tagged human STING protein, a d2-labeled STING ligand (tracer), and a Terbium cryptate-labeled anti-His antibody are utilized.[7]
-
Principle: This is a competitive assay where E7766 competes with the d2-labeled STING ligand for binding to the STING protein. When the Terbium-labeled antibody and the d2-labeled ligand are in close proximity due to binding to STING, a Fluorescence Resonance Energy Transfer (FRET) signal is generated.[7]
-
Procedure:
-
Varying concentrations of E7766 are dispensed into a microplate.
-
A fixed concentration of His-tagged human STING protein is added.
-
A pre-mixed solution of the d2-labeled STING ligand and the Terbium-labeled anti-His antibody is added.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The HTRF signal is measured using a compatible plate reader. A decrease in the FRET signal correlates with the displacement of the tracer by E7766.
-
-
Data Analysis: The IC50 value is determined from the resulting dose-response curve, which can then be used to calculate the dissociation constant (Kd).
-
2. Cell-Based Functional Assays (e.g., IFN-β Reporter Assay in PBMCs)
-
Objective: To measure the functional potency (EC50) of E7766 in a biologically relevant system by quantifying the induction of downstream signaling, such as the production of Interferon-beta (IFN-β).
-
Methodology Outline:
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors representing different STING genotypes.
-
Stimulation: The PBMCs are treated with a range of concentrations of E7766.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for STING activation and subsequent IFN-β production.
-
Quantification: The concentration of IFN-β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The EC50 value, the concentration of E7766 that induces a half-maximal IFN-β response, is calculated from the dose-response curve.
-
Visualizing Molecular Interactions and Experimental Processes
STING Signaling Pathway Activated by E7766
Upon binding, E7766 activates the STING pathway, leading to a cascade of events that culminate in an anti-tumor immune response.[1] This pathway is depicted in the following diagram.
Caption: E7766 binds to and activates STING, initiating a signaling cascade.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates a typical workflow for a competitive binding assay to determine the binding affinity of E7766 for the STING protein.
Caption: A stepwise workflow for a competitive binding assay.
Logical Relationship: From Binding to Immune Response
The binding of E7766 to STING is the initiating event that leads to a potent anti-tumor immune response. This logical progression is outlined below.
Caption: Logical flow from E7766 binding to tumor cell death.
References
- 1. Facebook [cancer.gov]
- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 3. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 7. revvity.com [revvity.com]
structural basis for E7766 disodium pan-genotypic activity
Disclaimer: E7766 Disodium and Hepatitis C Virus
Initial research indicates a misunderstanding regarding the therapeutic target of this compound. All available scientific literature identifies E7766 as a potent, pan-genotypic STIMULATOR of INTERFERON GENES (STING) agonist developed for cancer immunotherapy.[1][2][3][4][5] Its "pan-genotypic" activity refers to its effectiveness across various genetic variants of the human STING protein, not Hepatitis C Virus (HCV) genotypes.[1][2][3][4][5]
This document will proceed by addressing the core interest of the user's request—the structural basis for pan-genotypic activity against HCV—by focusing on a well-documented, approved pan-genotypic HCV therapeutic: the combination of Glecaprevir and Pibrentasvir . This combination therapy targets the HCV NS3/4A protease and NS5A protein, respectively, and offers a relevant and data-rich example of pan-genotypic antiviral drug design.
An In-Depth Technical Guide to the Structural Basis for Pan-Genotypic Activity of Glecaprevir/Pibrentasvir Against Hepatitis C Virus
Audience: Researchers, scientists, and drug development professionals.
Introduction to Pan-Genotypic HCV Inhibition
The Hepatitis C virus (HCV) is a single-stranded RNA virus characterized by significant genetic diversity, classified into at least seven major genotypes and numerous subtypes.[6][7] This genetic variability has historically posed a significant challenge to the development of antiviral therapies, with early direct-acting antivirals (DAAs) often exhibiting genotype-specific efficacy. The advent of pan-genotypic inhibitors, effective against all major HCV genotypes, has revolutionized HCV treatment.[6][7][8]
This guide focuses on the combination of glecaprevir (GLE), an NS3/4A protease inhibitor, and pibrentasvir (PIB), an NS5A inhibitor. Together, they form a highly effective, pan-genotypic oral regimen for chronic HCV infection.[8][9] We will explore the structural and molecular mechanisms that enable these drugs to overcome the genetic diversity of HCV.
Glecaprevir (NS3/4A Protease Inhibitor)
Mechanism of Action
The HCV NS3/4A protease is a viral enzyme essential for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[10] Glecaprevir is a potent, competitive, peptidomimetic inhibitor of this protease.[6][10] By blocking the active site of NS3/4A, glecaprevir prevents viral polyprotein processing, thereby halting viral replication.[10]
Structural Basis for Pan-Genotypic Activity
The pan-genotypic activity of glecaprevir is rooted in its unique structural interactions with the highly conserved active site of the NS3/4A protease across different HCV genotypes. Crystal structures of glecaprevir in complex with NS3/4A from genotypes 1a, 3a, 4a, and 5a reveal the key to its broad efficacy.[6][7]
-
Conserved Binding Pocket: Glecaprevir binds to the protease's active site, which is structurally conserved across HCV genotypes.[6]
-
Optimized Molecular Interactions: Compared to earlier-generation protease inhibitors like grazoprevir, glecaprevir's structure allows for more robust and favorable interactions within the binding pocket. This enhanced binding affinity contributes to its improved potency against a wider range of genotypes.[6][7]
-
Resilience to Polymorphisms: The design of glecaprevir makes it less susceptible to natural amino acid variations (polymorphisms) found in the NS3/4A protease of different HCV genotypes. While certain resistance-associated substitutions (RASs), particularly at position D168, can reduce its potency, glecaprevir maintains high efficacy against wild-type proteases of all major genotypes.[6][7]
Quantitative Data: In Vitro Efficacy of Glecaprevir
The following table summarizes the in vitro efficacy of glecaprevir against a panel of laboratory and clinical isolates of various HCV genotypes.
| HCV Genotype/Subtype | Median EC50 (nM) |
| 1a | 0.08 - 4.6 |
| 1b | 0.08 - 4.6 |
| 2a | 0.08 - 4.6 |
| 2b | 0.08 - 4.6 |
| 3a | 0.08 - 4.6 |
| 4a | 0.08 - 4.6 |
| 4d | 0.08 - 4.6 |
| 5a | 0.08 - 4.6 |
| 6a | 0.08 - 4.6 |
| (Data sourced from DrugBank Online)[10] |
Pibrentasvir (NS5A Inhibitor)
Mechanism of Action
The HCV Non-Structural Protein 5A (NS5A) is a viral phosphoprotein that is essential for both viral RNA replication and the assembly of new virus particles.[11][12] Pibrentasvir is a potent inhibitor of NS5A, and by binding to this protein, it disrupts its normal function, thereby blocking viral replication and assembly.[11][12][13]
Structural Basis for Pan-Genotypic Activity
Pibrentasvir's pan-genotypic activity stems from its ability to effectively bind to the NS5A protein from all major HCV genotypes. While the exact crystal structure of pibrentasvir bound to NS5A is not as extensively detailed in the provided search results as that of glecaprevir, its mechanism is understood to be similar to other NS5A inhibitors.[11]
-
Targeting a Conserved Region: Pibrentasvir targets Domain I of the NS5A protein, a region that is critical for its function and is relatively conserved across genotypes.[11]
-
High Barrier to Resistance: Pibrentasvir is a next-generation NS5A inhibitor with a high barrier to resistance, meaning that multiple mutations are often required to significantly impact its efficacy.[14] This makes it effective against viral strains that may have developed resistance to earlier NS5A inhibitors.[14]
Quantitative Data: In Vitro Efficacy of Pibrentasvir
The following table summarizes the in vitro efficacy of pibrentasvir against various HCV genotypes.
| HCV Genotype | EC50 Range (pM) |
| 1 to 6 | 1.4 - 5.0 |
| (Data sourced from a review on HCV inhibitors)[14] |
Experimental Protocols
X-ray Crystallography of Glecaprevir-NS3/4A Complex
-
Protein Expression and Purification: The NS3/4A protease from various HCV genotypes (e.g., 1a, 3a, 4a, 5a) is expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Crystallization: The purified protease is co-crystallized with an excess of glecaprevir. Crystals are grown using vapor diffusion methods.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to high resolution.[6]
In Vitro HCV Replicon Assays
-
Cell Culture: Human hepatoma (Huh-7) cells are cultured.
-
Replicon Transfection: Cells are transfected with subgenomic HCV replicon RNA constructs that express a reporter gene (e.g., luciferase) and contain the NS3-NS5B coding region from various HCV genotypes.
-
Drug Treatment: The transfected cells are treated with serial dilutions of the antiviral drug (glecaprevir or pibrentasvir).
-
Efficacy Measurement: After a set incubation period (e.g., 72 hours), the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase signal). The EC50 value (the concentration of the drug that inhibits 50% of viral replication) is then calculated.[10]
Visualizations
HCV Replication Cycle and DAA Targets
Caption: Overview of the HCV lifecycle and the targets of direct-acting antivirals.
Glecaprevir's Mechanism of Action
Caption: Glecaprevir inhibits the NS3/4A protease, halting HCV polyprotein processing.
Conclusion
The pan-genotypic activity of the glecaprevir and pibrentasvir combination is a result of rational drug design that targets conserved regions of essential viral enzymes while maintaining high potency against the natural genetic diversity of HCV. Structural biology, particularly X-ray crystallography, has been instrumental in elucidating the precise molecular interactions that underpin this broad efficacy.[6][7] This understanding not only explains the clinical success of these agents but also provides a blueprint for the development of future antiviral therapies against other genetically diverse viruses.
References
- 1. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glecaprevir/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Velpatasvir - Wikipedia [en.wikipedia.org]
- 14. A review on HCV inhibitors: Significance of non-structural polyproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist developed by Eisai Inc. that has demonstrated potent and pan-genotypic activity. Its unique chemical structure confers enhanced stability and binding affinity to the STING protein, leading to robust activation of the innate immune system. Preclinical studies have shown significant anti-tumor efficacy in various murine models, including those resistant to checkpoint inhibitors. E7766 has progressed to first-in-human clinical trials, where it has shown evidence of target engagement and a manageable safety profile. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of E7766, including detailed experimental methodologies and quantitative data to support further research and development in the field of cancer immunotherapy.
Introduction: The STING Pathway and the Rationale for E7766
The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including cancer. Activation of STING, a transmembrane protein in the endoplasmic reticulum, triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, ultimately mounting an anti-tumor immune response.
However, the therapeutic potential of first-generation STING agonists has been limited by factors such as enzymatic degradation and a lack of activity across all human STING genetic variants. E7766 was designed as a macrocycle-bridged STING agonist to overcome these limitations. Its unique structure, featuring a hydrocarbon linker between the two nucleobase moieties, locks the molecule in a bioactive conformation, enhancing its stability and affinity for the STING protein across multiple genotypes.
Mechanism of Action of E7766
E7766 activates the STING pathway, leading to a robust anti-tumor immune response. The key steps in its mechanism of action are outlined below.
STING Signaling Pathway Activated by E7766
Caption: STING signaling pathway activated by E7766.
Preclinical Development of E7766
The preclinical development of E7766 involved a comprehensive evaluation of its in vitro activity and in vivo efficacy in various cancer models.
In Vitro Activity
E7766 demonstrated potent and consistent activity across seven tested human STING genotypes in human peripheral blood mononuclear cells (PBMCs).[1][2] In contrast, a reference cyclic dinucleotide STING agonist showed weaker potency and significant variability across these genotypes.[1][2]
Table 1: In Vitro Activity of E7766 in Human PBMCs
| STING Genotype | E7766 IC50 (µM)[1][2] | Reference CDN IC50 (µM)[1][2] |
| WT | 0.15 - 0.79 | 1.88 - >50 |
| REF | 0.15 - 0.79 | 1.88 - >50 |
| HAQ | 0.15 - 0.79 | 1.88 - >50 |
| AQ | 0.15 - 0.79 | 1.88 - >50 |
| Q | 0.15 - 0.79 | 1.88 - >50 |
| H232R | 0.15 - 0.79 | 1.88 - >50 |
| R293Q | 0.15 - 0.79 | 1.88 - >50 |
In Vivo Efficacy
E7766 has shown significant anti-tumor activity in multiple syngeneic mouse tumor models.
In a dual-tumor model with CT26 cells implanted subcutaneously and in the liver, a single intratumoral injection of E7766 resulted in the complete regression of tumors in 90% of the animals, with no recurrence observed for over eight months.[3][4] The cured animals also demonstrated a robust immune memory response.[3]
Table 2: In Vivo Efficacy of E7766 in the CT26 Dual Tumor Model
| Treatment | Complete Response Rate | Duration of Response |
| E7766 (single intratumoral injection) | 90%[3][4] | > 8 months[3][4] |
| Vehicle Control | 0% | N/A |
Intravesical administration of E7766 in an orthotopic mouse model of BCG-unresponsive NMIBC demonstrated a dose-dependent and curative anti-tumor activity.[1][2] This was associated with a robust induction of IFNβ and CXCL10 within the bladder.[1][2]
In an orthotopic KRASG12D/+ Trp53-/- murine model of soft tissue sarcoma, intratumoral E7766 treatment led to durable tumor clearance, which was dependent on host STING expression and mediated by CD8+ T-cells.[5]
Clinical Development of E7766
E7766 is being evaluated in a first-in-human, open-label, multicenter Phase I/Ib clinical trial (NCT04144140) in patients with advanced solid tumors and lymphomas.[6]
Study Design and Objectives
The study consists of a dose-escalation part to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion part to assess safety and preliminary clinical activity.[6] E7766 is administered via intratumoral injection.[6]
Preliminary Clinical Data
As of the latest reports, 24 patients have been enrolled in the dose-escalation cohorts, receiving E7766 at doses ranging from 75 to 1000 µg.[7][8]
Table 3: Preliminary Clinical Data from the Phase I/Ib Trial of E7766 (NCT04144140)
| Parameter | Finding |
| Safety | |
| Most Frequent Treatment-Related Adverse Events | Chills, fever, fatigue[7][8] |
| Efficacy | |
| Best Overall Response | Stable Disease in 33.3% of patients[7][8] |
| Pharmacodynamics | |
| Cytokine Induction | Transient increases in plasma IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection[7][8] |
| Gene Expression | Increased expression of interferon-related and STING pathway genes in blood and tumor tissue[7][9] |
Experimental Protocols (Representative)
The following are representative protocols for key experiments in the evaluation of STING agonists like E7766.
In Vitro STING Activation Assay in Human PBMCs
Objective: To determine the potency of E7766 in activating the STING pathway in human immune cells.
Methodology:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in 96-well plates at a density of 2 x 105 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Treat cells with a serial dilution of E7766 or a reference STING agonist for 24 hours.
-
Harvest the supernatant and measure the concentration of IFN-β using a commercially available ELISA kit.
-
Calculate the IC50/EC50 values by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Efficacy Study in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of E7766 in an immunocompetent mouse model.
Methodology:
-
Implant CT26 colon carcinoma cells (5 x 105 cells) subcutaneously into the flank of BALB/c mice.
-
When tumors reach an average volume of 100 mm3, randomize mice into treatment groups.
-
Administer E7766 or vehicle control via intratumoral injection.
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal survival and body weight.
-
At the end of the study, tumors can be harvested for histological and immunological analysis.
Developmental Workflow
The discovery and development of E7766 followed a logical progression from preclinical research to clinical investigation.
Caption: Developmental workflow of E7766.
Conclusion and Future Directions
E7766 represents a promising next-generation STING agonist with a unique macrocyclic structure that confers pan-genotypic activity and potent anti-tumor immunity. Preclinical data have demonstrated its ability to induce complete and durable tumor regression in various models. The ongoing Phase I/Ib clinical trial will provide crucial insights into its safety, tolerability, and preliminary efficacy in cancer patients. Future research should focus on identifying predictive biomarkers of response, exploring combination therapies with other immunotherapies such as checkpoint inhibitors, and evaluating its potential in a broader range of cancer types. The development of E7766 highlights the therapeutic potential of targeting the STING pathway for the treatment of cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 4. targetedonc.com [targetedonc.com]
- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. jitc.bmj.com [jitc.bmj.com]
E7766 Disodium: A Pan-Genotypic STING Agonist Bridging Innate and Adaptive Immunity for Cancer Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
E7766 disodium is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent pan-genotypic activity and significant antitumor effects in preclinical and early clinical studies. By activating the STING pathway, E7766 effectively bridges the innate and adaptive immune systems, leading to a robust and durable anti-tumor response. This technical guide provides a comprehensive overview of the mechanism of action, role in innate and adaptive immunity, quantitative data from key studies, and detailed experimental protocols relevant to the study of E7766.
Introduction to this compound
E7766 is a synthetic cyclic dinucleotide (CDN) and a potent agonist of the STING protein, a critical component of the innate immune system that detects cytosolic DNA.[1] Its unique macrocycle-bridged structure enhances its stability and binding affinity to various human STING protein isoforms, overcoming limitations of previous STING agonists that showed variability in activity across different genotypes.[2] E7766 has been investigated for intratumoral and intravesical administration in solid tumors and non-muscle invasive bladder cancer, respectively.[2]
Mechanism of Action: The STING Pathway Activation
E7766 exerts its immunostimulatory effects by directly binding to and activating the STING protein located on the endoplasmic reticulum of immune cells.[3] This binding event triggers a conformational change in the STING protein, leading to its translocation to the Golgi apparatus and subsequent activation of a downstream signaling cascade.
The core mechanism involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[1] Activated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs), primarily IFN-α and IFN-β.[1][4] Simultaneously, the STING pathway also activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines and chemokines.[1]
Figure 1: E7766-induced STING signaling pathway.
Role in Innate and Adaptive Immunity
The activation of the STING pathway by E7766 serves as a critical bridge between the innate and adaptive immune systems, orchestrating a multi-faceted anti-tumor response.
Activation of Innate Immunity
The initial response to E7766 is driven by the innate immune system. The production of type I IFNs and other pro-inflammatory cytokines by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, within the tumor microenvironment (TME) leads to:
-
Enhanced Antigen Presentation: Type I IFNs upregulate the expression of major histocompatibility complex (MHC) class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs).
-
DC Maturation and Activation: E7766 promotes the maturation and activation of DCs, enhancing their ability to process and present tumor-associated antigens (TAAs) to naive T cells.
-
Recruitment of Immune Cells: The secretion of chemokines, such as CXCL10, attracts other immune cells, including natural killer (NK) cells and T cells, to the tumor site.[2]
Priming of Adaptive Immunity
The activated innate immune response directly primes and potentiates the adaptive immune system for a targeted and durable anti-tumor attack.
-
CTL-Mediated Tumor Killing: Activated DCs present TAAs to naive CD8+ T cells in the draining lymph nodes, leading to their differentiation into tumor-specific CTLs. These CTLs then infiltrate the tumor and directly kill cancer cells.[5][6] The anti-tumor effect of E7766 has been shown to be dependent on CD8+ T cells.[5]
-
Induction of Immune Memory: Preclinical studies have shown that E7766 treatment can lead to the development of a long-lasting immune memory response, enabling the host to recognize and eliminate tumor cells upon re-challenge.[2][7]
Figure 2: Overview of the innate and adaptive immune response to E7766.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of E7766
| Parameter | Model System | Treatment | Result | Reference |
| In Vitro Potency | Human PBMCs | E7766 | IC50: 0.15-0.79 μM across 7 human STING genotypes | [2] |
| Tumor Growth Inhibition | CT26 dual tumor model (subcutaneous & liver) | Single intratumoral injection | 90% of tumors resolved with no recurrence for over 8 months | [2][6] |
| Survival | KRASG12D/+ Trp53−/− sarcoma model | Intratumoral E7766 (3-9 mg/kg) | Significant increase in overall survival | [5][8] |
| Cytokine Induction | Mouse model of NMIBC | Intravesical E7766 | Dose-dependent induction of IFN-β and CXCL10 in the bladder | [2] |
Table 2: Phase I Clinical Trial Data (NCT04144140)
| Parameter | Details | Result | Reference |
| Study Design | Dose-escalation study in patients with advanced solid tumors or lymphomas | N=24 patients | [9][10] |
| Dosing | Intratumoral injections from 75 to 1000 µg | Manageable safety profile | [10][11] |
| Clinical Response | Best overall response | 33.3% (8 out of 24) of patients achieved stable disease | [10] |
| Pharmacodynamics | Plasma cytokine levels | Transient increases in IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection | [5] |
| Gene Expression | Blood and tumor samples | Increased expression of interferon-related and STING pathway genes | [5] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of E7766.
Intratumoral Administration in a Murine Tumor Model
This protocol describes the establishment of a syngeneic tumor model and the subsequent intratumoral administration of E7766.
Materials:
-
CT26 colon carcinoma cells
-
BALB/c mice (6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound, sterile solution
-
Insulin syringes with a 28-30 gauge needle
-
Calipers
Procedure:
-
Tumor Cell Culture: Culture CT26 cells in complete medium to ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Intratumoral Injection: Prepare the desired concentration of E7766 in sterile saline. Slowly inject a defined volume (e.g., 50 µL) of the E7766 solution or vehicle control directly into the center of the tumor.
-
Post-Treatment Monitoring: Continue to monitor tumor growth and the overall health of the mice.
CD8+ T-Cell Depletion in Mice
This protocol outlines the in vivo depletion of CD8+ T cells to assess their role in the anti-tumor efficacy of E7766.
Materials:
-
Anti-mouse CD8α depleting antibody (e.g., clone 53-6.7 or YTS 169.4)
-
Isotype control antibody (e.g., rat IgG2b)
-
Sterile PBS
-
Syringes and needles for intraperitoneal injection
-
Flow cytometer and antibodies for verifying depletion (e.g., anti-CD3, anti-CD4, anti-CD8)
Procedure:
-
Antibody Preparation: Dilute the anti-CD8α antibody and the isotype control in sterile PBS to the desired concentration (typically 100-250 µg per mouse).
-
Depletion Schedule: Administer the antibody via intraperitoneal injection. A common schedule is to inject the antibody on days -3, -1, and then every 3-4 days relative to the start of the E7766 treatment.
-
Verification of Depletion: Collect blood samples from a subset of mice 24-48 hours after the first or second antibody injection. Perform flow cytometry on peripheral blood mononuclear cells (PBMCs) to confirm the depletion of CD8+ T cells.
-
E7766 Treatment: Proceed with the E7766 treatment as described in Protocol 5.1 in both the CD8-depleted and isotype control groups.
-
Data Analysis: Compare the tumor growth and survival between the E7766-treated CD8-depleted group and the E7766-treated isotype control group to determine the contribution of CD8+ T cells to the therapeutic effect.
Generation of STING Knockout Mice using CRISPR/Cas9
This protocol provides a general workflow for creating STING knockout mice to study the target specificity of E7766.
Materials:
-
Cas9 mRNA or protein
-
Single guide RNA (sgRNA) targeting the mouse Tmem173 (STING) gene
-
Fertilized mouse embryos
-
Microinjection equipment
-
Pseudopregnant female mice
-
Genotyping reagents (PCR primers, DNA polymerase)
Procedure:
-
sgRNA Design and Synthesis: Design and synthesize sgRNAs that target a critical exon of the Tmem173 gene.
-
Microinjection: Prepare a microinjection mix containing Cas9 mRNA/protein and the sgRNA. Microinject this mixture into the pronucleus or cytoplasm of fertilized mouse embryos.
-
Embryo Transfer: Transfer the microinjected embryos into the oviducts of pseudopregnant female mice.
-
Founder Screening: Genotype the resulting pups by PCR amplification of the target region followed by DNA sequencing to identify founders with mutations in the Tmem173 gene.
-
Breeding and Colony Establishment: Breed the founder mice to establish a stable STING knockout mouse line.
-
Confirmation of Knockout: Confirm the absence of STING protein expression in the knockout mice using Western blotting or flow cytometry.
-
Experimental Use: Utilize the STING knockout mice in efficacy studies with E7766 to demonstrate that its anti-tumor activity is STING-dependent.
Figure 3: General experimental workflow for preclinical evaluation of E7766.
Conclusion
This compound is a promising immuno-oncology agent that effectively activates both innate and adaptive immunity through the STING pathway. Its pan-genotypic activity and demonstrated efficacy in preclinical models and early clinical trials highlight its potential as a novel cancer immunotherapy. The information and protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of E7766.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ichor.bio [ichor.bio]
- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intratumoral Administration of High-Concentration Nitric Oxide and Anti-mPD-1 Treatment Improves Tumor Regression Rates and Survival in CT26 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Mouse CD8 Antibody Purified in vivo Gold™ | Leinco [leinco.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Downstream Signaling Pathways Activated by E7766 Disodium
Introduction
E7766 disodium is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist designed for enhanced stability and potent, pan-genotypic activity.[1][2][3] As a key mediator of innate immunity, the STING pathway, when activated, initiates a robust anti-tumor response.[4] E7766 harnesses this pathway to induce both innate and adaptive immunity, making it a promising agent in cancer immunotherapy.[5][6] This technical guide provides a detailed overview of the downstream signaling cascades activated by E7766, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers and drug development professionals.
Core Signaling Mechanism: STING Pathway Activation
E7766 functions as a direct agonist of the STING protein, which is primarily located in the endoplasmic reticulum.[4][7] Its unique macrocycle-bridged structure allows for a conformationally rigid, U-shaped structure that enhances its binding affinity and efficacy across multiple human STING genotypes.[1][5] The activation of STING by E7766 initiates a cascade of downstream signaling events, primarily centered around two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1][8][9]
Upon binding E7766, the STING protein undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[10] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][8] Activated TBK1 then phosphorylates IRF3, causing it to dimerize and translocate to the nucleus.[10] Concurrently, the STING pathway activation also promotes the activation of the IκB kinase (IKK) complex, leading to the activation and nuclear translocation of NF-κB.[1][11]
In the nucleus, these transcription factors drive the expression of a wide array of genes, most notably Type I interferons (IFN-α and IFN-β) and a suite of pro-inflammatory cytokines and chemokines.[1][6]
Downstream Immunological Consequences
The cytokines and chemokines produced following STING activation orchestrate a broad and potent anti-tumor immune response.[5]
-
Innate Immune Activation : The secretion of Type I IFNs and other cytokines like TNF-α and IL-6 activates innate immune cells.[6][12] This creates a pro-inflammatory tumor microenvironment (TME), which is critical for overcoming immune tolerance.[5]
-
Dendritic Cell (DC) Maturation : Type I IFNs are powerful activators of dendritic cells. This leads to enhanced cross-presentation of tumor-associated antigens (TAAs) by DCs to cytotoxic T lymphocytes (CTLs).[1]
-
T Cell and NK Cell Recruitment : The pathway induces chemokines such as CXCL10 (also known as IP-10), which are potent chemoattractants for effector cells like CD8+ T cells and Natural Killer (NK) cells, promoting their infiltration into the tumor.[2][5]
-
Effector Cell-Mediated Killing : The recruited and activated CD8+ T cells and NK cells recognize and eliminate tumor cells, leading to tumor regression.[1][13] Studies have shown that the therapeutic effect of E7766 is dependent on CD8+ T cells.[13]
-
Immune Memory : A key outcome of this robust immune activation is the generation of a durable, long-term immune memory against the tumor.[3][14] In preclinical models, animals cured by E7766 treatment were able to reject a subsequent re-challenge with the same tumor cells.[2][14]
-
Upregulation of Immune Checkpoints : Activation of this pathway can also lead to increased expression of immune checkpoint molecules like Programmed Death-Ligand 1 (PD-L1) and CD8 at both RNA and protein levels.[12][15]
Quantitative Data Summary
The activity of E7766 has been quantified in various biochemical, cellular, and clinical assays.
Table 1: Biochemical and In Vitro Cellular Potency
| Parameter | System | Value | Reference |
| Binding Affinity (Kd) | Recombinant STING Protein | 40 nM | [15][16] |
| Cellular Activity (IC50) | Human PBMCs (7 genotypes) | 0.15 - 0.79 µM | [2][17] |
| Cellular Activity (EC50) | Human STING Variant: Wild-Type | 1.0 µM | [16] |
| Cellular Activity (EC50) | Human STING Variant: HAQ | 2.2 µM | [16] |
| Cellular Activity (EC50) | Human STING Variant: AQ | 1.2 µM | [16] |
| Cellular Activity (EC50) | Human STING Variant: REF | 4.9 µM | [16] |
Table 2: Clinical Pharmacodynamic Biomarkers (Phase I/Ib Study)
| Biomarker | Observation | Dose Range | Time Point | Reference |
| Plasma Cytokines | Transient increase in IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b | 75 - 1000 µg | Within 10 hours post-injection | [12][15][18] |
| IP-10 (CXCL10) | Significantly higher than baseline | 600 µg or 780 µg | 6 hours post-injection | [6] |
| IFN-β | Significantly higher than baseline | 600 µg or 780 µg | 6 hours post-injection | [6] |
| Gene Expression | Increased expression of IFN-related and STING genes in blood and tumor | All dose levels | Post-injection | [12][15][19] |
| Protein Expression | Increased PD-L1 and CD8 expression in some patients | All dose levels | Post-injection | [12][15][19] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize the downstream effects of E7766.
1. Western Blot for IRF3 Phosphorylation
This protocol is for detecting the phosphorylated form of IRF3, a key marker of STING pathway activation.
-
Cell Culture and Treatment : Culture immune cells (e.g., THP-1 monocytes or RAW 264.7 macrophages) to 80% confluency. Treat cells with this compound at desired concentrations (e.g., 0.1 - 10 µM) for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Lysate Preparation : Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-IRF3 (Ser396) overnight at 4°C. Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize bands using a chemiluminescence imaging system. Re-probe the membrane for total IRF3 and a loading control like GAPDH or β-actin.
2. Multiplex Cytokine Assay (Luminex)
This method allows for the simultaneous quantification of multiple cytokines and chemokines from plasma or cell culture supernatants.[13]
-
Sample Collection : Collect patient plasma at baseline and various time points post-E7766 injection (e.g., 2, 6, 10, 24 hours).[12] For in vitro studies, collect supernatant from E7766-treated cell cultures. Centrifuge to remove debris.
-
Assay Preparation : Use a commercially available multiplex bead-based assay kit (e.g., Milliplex MAP). Prepare standards and quality controls according to the manufacturer's instructions.
-
Incubation : Add 25 µL of standards, controls, and samples to a 96-well plate. Add 25 µL of antibody-conjugated magnetic beads to each well. Incubate on a shaker for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody : Wash the beads using a magnetic plate washer. Add detection antibodies to each well and incubate on a shaker for 1 hour at room temperature.
-
Streptavidin-PE : Add Streptavidin-Phycoerythrin (SAPE) and incubate for 30 minutes on a shaker.
-
Data Acquisition : Wash the beads. Resuspend beads in sheath fluid. Acquire data on a Luminex instrument (e.g., Luminex 200).
-
Analysis : Analyze the median fluorescent intensity (MFI) using the kit-specific software to calculate cytokine concentrations based on the standard curve.
3. RNA Sequencing (RNAseq) for Gene Expression Profiling
This protocol outlines the workflow for analyzing changes in gene expression in tumor tissue or peripheral blood mononuclear cells (PBMCs) following E7766 treatment.[15]
-
Sample Collection and RNA Extraction : Obtain tumor biopsies or isolate PBMCs from blood samples before and after treatment. Immediately stabilize RNA using a suitable reagent (e.g., RNAlater) or flash-freeze in liquid nitrogen. Extract total RNA using a column-based kit (e.g., RNeasy Kit) or TRIzol, including a DNase I treatment step.
-
Quality Control : Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. Samples should have a high RNA Integrity Number (RIN > 7).
-
Library Preparation : Use a commercial RNAseq library preparation kit. Start with poly(A) selection to enrich for mRNA. Fragment the mRNA and synthesize first-strand and second-strand cDNA. Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplification and Sequencing : Amplify the library using PCR. Purify the library and assess its quality and concentration. Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis :
-
Quality Control : Use tools like FastQC to check raw read quality.
-
Alignment : Align reads to a reference human genome (e.g., GRCh38) using an aligner like STAR.
-
Quantification : Count reads per gene using tools like featureCounts or HTSeq.
-
Differential Expression : Perform differential gene expression analysis between pre- and post-treatment samples using packages like DESeq2 or edgeR in R. Identify genes with a significant false discovery rate (FDR < 0.05) and log2 fold change > 1.
-
Pathway Analysis : Use gene set enrichment analysis (GSEA) or similar tools to identify upregulated or downregulated pathways (e.g., interferon signaling, inflammatory response).
-
Conclusion
This compound is a potent, pan-genotypic STING agonist that activates a well-defined downstream signaling cascade involving the TBK1-IRF3 and NF-κB axes.[1] This activation results in the production of Type I interferons and a host of pro-inflammatory cytokines, which collectively remodel the tumor microenvironment from an immunologically "cold" to a "hot" state.[5][13] The subsequent recruitment and activation of cytotoxic T cells and NK cells drive effective tumor clearance and establish long-term immune memory.[2][13] The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers dedicated to advancing STING-targeted cancer immunotherapies.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Different modulation of STING/TBK1/IRF3 signaling by advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. jitc.bmj.com [jitc.bmj.com]
E7766 Disodium: A Technical Guide to STING-Mediated Type I Interferon Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7766 disodium is a novel, structurally distinct macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent, pan-genotypic antitumor activity.[1][2] By activating the STING pathway, E7766 initiates a robust innate immune response, characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the induction of a potent and durable adaptive antitumor immunity.[3][4] This technical guide provides an in-depth overview of the mechanism of action of E7766, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction: The STING Pathway and Cancer Immunotherapy
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.[4][5] Activation of STING, a protein residing in the endoplasmic reticulum, triggers a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.[4][6] This, in turn, bridges the innate and adaptive immune systems, leading to the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming of tumor-specific T cells.[4][7] The therapeutic activation of the STING pathway by agonists like E7766 represents a promising strategy in cancer immunotherapy, particularly for overcoming resistance to existing treatments.[8][9]
This compound: A Novel Macrocycle-Bridged STING Agonist
E7766 is a synthetic, macrocycle-bridged cyclic dinucleotide (CDN) designed for enhanced stability and binding affinity to the STING protein.[2][6] Its unique structure, featuring a transannular macrocyclic bridge between the nucleic acid bases, locks the molecule in a bioactive conformation, leading to substantially enhanced potency and broad activity across all major human STING variants.[2] This pan-genotypic activity is a significant advantage over earlier STING agonists that showed species-specific or allele-specific limitations.[1][10]
Mechanism of Action: Induction of Type I Interferon
Upon administration, E7766 binds directly to the STING protein, inducing a conformational change that leads to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[11] This activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β.[4][5] Secreted IFN-β then acts in both an autocrine and paracrine manner to stimulate a broader immune response, including the activation and recruitment of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) to the tumor microenvironment.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Human STING Variant | Value | Reference |
| Binding Affinity (Kd) | Not Specified | 40 nM | [10][12] |
| EC50 | Wild-Type | 1.0 µM | [10][12] |
| EC50 | HAQ | 2.2 µM | [10][12] |
| EC50 | AQ | 1.2 µM | [10][12] |
| EC50 | REF | 4.9 µM | [10][12] |
| IC50 Range | 7 Human STING Genotypes | 0.15 - 0.79 µM | [13] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosing | Key Findings | Reference |
| CT26 Colon Carcinoma | Single intratumoral injection | 90% of tumors resolved with no recurrence for over 8 months.[1][5] | [1][5] |
| CT26 Dual Tumor (Subcutaneous & Liver) | Single intratumoral injection | 90% cure rate and development of robust immune memory.[13] | [13] |
| BCG-unresponsive Non-Muscle-Invasive Bladder Cancer (NMIBC) | Intravesical administration | Dose-dependent antitumor response and strong IFN-β induction.[1][13] | [1][13] |
| KRASG12D/+ Trp53-/- Sarcoma | Intratumoral injection (4 mg/kg) | Durable tumor clearance and induction of CD8+ T-cell infiltration.[9] | [9] |
| Murine Colon Cancer | Single intratumoral injection (10 mg/kg) | Potent antitumor activity and long-lasting immune memory.[10][12] | [10][12] |
Table 3: Clinical Pharmacodynamics of Intratumoral E7766 (Phase I/Ib Study)
| Biomarker | Dose Levels | Observation | Reference |
| Plasma Cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10) | >300 µg | Transient increase within 10 hours post-injection.[3][14] | [3][14] |
| Interferon-related and STING Gene Expression (Blood and Tumor) | All dose levels (75-1000 µg) | Increased expression observed.[8][14] | [8][14] |
| PD-L1 and CD8 Expression (RNA and Protein in Tumor) | Across dose levels | Increased expression in some patients.[8][14] | [8][14] |
| Clinical Response (mRECIST v1.1) | 75-1000 µg | 33.3% of patients (8/24) achieved stable disease.[14] | [14] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the activity of E7766.
In Vitro STING Activation Assay
Objective: To determine the half-maximal effective concentration (EC50) of E7766 for the activation of different human STING variants.
Methodology:
-
Cell Line: HEK293T cells stably expressing different human STING variants (e.g., wild-type, HAQ, AQ, REF) and an IFN-β promoter-luciferase reporter construct are used.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound.
-
Incubation: Cells are incubated for 24 hours to allow for STING activation and subsequent luciferase expression.
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to the cells to induce lysis and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to IFN-β promoter activity, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a vehicle control and plotted against the log of the E7766 concentration. A non-linear regression analysis is used to calculate the EC50 value.
In Vivo Murine Tumor Model
Objective: To evaluate the antitumor efficacy of intratumorally administered E7766.
Methodology:
-
Animal Model: BALB/c mice are typically used.
-
Tumor Implantation: 1 x 10^6 CT26 colon carcinoma cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. A single dose of E7766 (e.g., 10 mg/kg) or vehicle is injected directly into the established tumor.[10][12]
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x length x width²). Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set period to observe long-term survival and tumor regression. In some studies, surviving mice are re-challenged with tumor cells to assess for immunological memory.[2][9]
Pharmacodynamic Analysis of Patient Samples
Objective: To assess the biological activity of E7766 in patients by measuring changes in peripheral blood and tumor biomarkers.
Methodology:
-
Sample Collection: Paired tumor biopsies (pre-treatment and on-treatment) and peripheral blood samples are collected from patients enrolled in the clinical trial (e.g., NCT04144140).[8][15]
-
Cytokine Analysis: Plasma is isolated from blood samples, and a panel of cytokines (e.g., IFN-α, IFN-β, IL-6, IP-10) is quantified using a multiplex immunoassay (e.g., Luminex) or ELISA at baseline and various time points post-injection (e.g., 6 and 10 hours).[8][14]
-
Gene Expression Analysis: RNA is extracted from peripheral blood mononuclear cells (PBMCs) and tumor biopsy samples. RT-qPCR or RNA-sequencing is performed to measure the expression levels of STING pathway-related genes (e.g., IFNB1, CXCL10, TBK1) and immune markers (e.g., CD8A, PD-L1).[8][14]
-
Immunohistochemistry (IHC): Tumor biopsies are stained for immune cell markers (e.g., CD8) and immune checkpoint molecules (e.g., PD-L1) to assess changes in the tumor immune microenvironment at the protein level.[8]
Conclusion
This compound is a potent, pan-genotypic STING agonist with a well-defined mechanism of action centered on the robust induction of type I interferon. Preclinical studies have consistently demonstrated significant antitumor efficacy and the generation of long-term immunological memory. Early clinical data confirm that intratumoral administration of E7766 is well-tolerated and results in on-target pharmacodynamic effects, including the activation of the IFN pathway in both peripheral blood and the tumor microenvironment.[8][14] Further clinical investigation is warranted to determine the full therapeutic potential of E7766 in various solid tumors and lymphomas.[1][15]
References
- 1. targetedonc.com [targetedonc.com]
- 2. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 14. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
Preclinical Pharmacology of E7766 Disodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7766 disodium is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist demonstrating potent, pan-genotypic antitumor activity in preclinical models. This document provides a comprehensive overview of the preclinical pharmacology of E7766, summarizing key in vitro and in vivo data. Detailed experimental methodologies and signaling pathways are presented to offer a technical resource for researchers in immuno-oncology and drug development.
Introduction
The STING (Stimulator of Interferator Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation triggers a robust anti-tumor immune response. E7766 is a structurally novel STING agonist designed for enhanced potency and broad activity across different human STING genetic variants.[1][2] Its unique macrocyclic bridge locks the molecule in a bioactive conformation, enhancing its binding affinity and stability.[3] Preclinical studies have shown that E7766 can induce durable tumor clearance and long-lasting immune memory.[1][4] This guide details the preclinical findings that underpin its development as a promising cancer immunotherapy.
Mechanism of Action
E7766 functions as a direct agonist of the STING protein.[3] Binding of E7766 to STING induces a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. This cascade culminates in the transcriptional activation of genes encoding type I interferons (IFN-α/β) and other inflammatory cytokines and chemokines, such as CXCL10.[2][5][6] The secreted interferons enhance antigen presentation by dendritic cells (DCs) and promote the activation and infiltration of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells into the tumor microenvironment, leading to a potent, adaptive anti-tumor immune response.[5][7]
Figure 1: E7766 Signaling Pathway
Quantitative In Vitro Data
E7766 demonstrates potent binding to the STING protein and robust activation across multiple human STING genotypes, a significant advantage over earlier generation STING agonists which showed genotype-dependent activity.
Table 1: E7766 Binding Affinity and Pan-Genotypic Activity
| Parameter | Value | STING Genotype(s) | Source |
|---|---|---|---|
| Binding Affinity (Kd) | 40 nM | Recombinant STING Protein | [6][8][9] |
| EC50 (IFN-β Induction) | 1.0 µM | Wild-Type (WT) | [8][9] |
| 2.2 µM | HAQ | [8][9] | |
| 1.2 µM | AQ | [8][9] | |
| 4.9 µM | REF | [8][9] |
| IC50 (Activity in PBMCs) | 0.15 - 0.79 µM | Seven Major Human Genotypes |[2][5] |
In Vivo Antitumor Efficacy
Preclinical studies in various syngeneic mouse tumor models have established the potent in vivo anti-tumor effects of E7766 administered via intratumoral (IT) or intravesical (VE) routes.
Table 2: Summary of In Vivo Efficacy Studies
| Animal Model | Tumor Type | Administration Route | Dose | Key Outcomes | Source |
|---|---|---|---|---|---|
| Murine Colon Cancer Model (CT26) | Colon Carcinoma | Intratumoral (IT) | 10 mg/kg (single dose) | Potent antitumor activity; Long-lasting immune memory; 90% cure rate in dual liver/subcutaneous tumor model. | [2][8][9] |
| Orthotopic Mouse Bladder Cancer Model | Non-Muscle Invasive Bladder Cancer (NMIBC) | Intravesical (VE) | Not specified | Dose-dependent, curative activity; Induction of IFN-β and CXCL10 in the bladder. | [2][5] |
| KRASG12D/+ Trp53-/- Sarcoma Model | Soft Tissue Sarcoma (STS) | Intratumoral (IT) | 4 mg/kg | Durable tumor clearance; Induced CD8+ T-cell infiltration; Clearance dependent on host STING, not tumor-intrinsic STING. |[4][10] |
Experimental Protocols
In Vitro STING Activation Assay
Objective: To determine the potency of E7766 in activating different human STING variants.
Methodology:
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) representing seven major human STING genotypes were used.[2][5]
-
Treatment: Cells were treated with varying concentrations of E7766.
-
Endpoint Measurement: The concentration of IFN-β in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: EC50/IC50 values were calculated from the dose-response curves.[2][5][8][9]
Figure 2: In Vitro STING Activation Workflow
In Vivo Syngeneic Mouse Model Studies
Objective: To evaluate the anti-tumor efficacy and immune response following E7766 treatment in immunocompetent mice.
Methodology:
-
Animal Models: BALB/c mice for CT26 colon carcinoma; C57BL/6 mice for the KRASG12D/+ Trp53-/- sarcoma model.[4][8]
-
Tumor Engraftment:
-
Treatment: Once tumors were established, mice were treated with E7766 via a single intratumoral injection. Doses ranged from 4 mg/kg to 10 mg/kg.[4][8]
-
Efficacy Assessment: Tumor volume was measured regularly. Survival was monitored over time.[4]
-
Immunophenotyping: At specified time points, tumors, spleens, and blood were collected. Immune cell populations (e.g., CD8+ T-cells) were analyzed by flow cytometry or transcriptomic profiling.[4][10]
-
Re-challenge Studies: Surviving mice were re-inoculated with tumor cells to assess for the development of long-term immunological memory.[2][5]
Figure 3: In Vivo Efficacy Study Workflow
CD8+ T-Cell Depletion Studies
Objective: To determine the dependency of E7766's therapeutic effect on CD8+ T-cells.
Methodology:
-
Model: Orthotopic KP (KRASG12D/+ Trp53-/-) sarcoma model in C57BL/6 mice.[4]
-
Depletion: Mice were treated with neutralizing anti-CD8α antibodies (or an isotype control) intraperitoneally before and during E7766 therapy.[4][10]
-
Treatment: E7766 (4 mg/kg) was administered intratumorally on day 7 post-engraftment.[4]
-
Assessment: Tumor clearance and survival were compared between the CD8-depleted group and the isotype control group to determine if the absence of CD8+ T-cells abrogated the anti-tumor effect.[4][10]
Pharmacodynamics and Biomarkers
Following intratumoral administration in preclinical models and human clinical trials, E7766 treatment leads to rapid and transient increases in systemic levels of pro-inflammatory cytokines and chemokines.[5][7][11]
Key Pharmacodynamic Effects:
-
Cytokine Induction: Significant increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, and IP-10 (CXCL10) are observed within hours of injection, returning to baseline shortly after.[5][7][11]
-
Gene Expression: Upregulation of interferon-related and STING pathway genes is observed in both blood and tumor tissue.[5][7]
-
Immune Infiltration: Increased expression of CD8 and PD-L1 at both the RNA and protein level is seen in some patients, indicating T-cell infiltration and an adaptive immune response.[5][7][11]
These markers serve as indicators of target engagement and downstream pathway activation.
Conclusion
The preclinical data for this compound strongly support its profile as a potent, pan-genotypic STING agonist. It effectively activates the STING pathway, leading to robust, immune-mediated tumor clearance and the establishment of durable immunological memory in a variety of challenging tumor models. Its ability to activate all major human STING variants represents a significant improvement over previous agonists. The well-characterized mechanism of action and clear pharmacodynamic readouts provide a strong rationale for its continued clinical investigation in solid tumors and non-muscle invasive bladder cancer.[2][5]
References
- 1. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: E7766 Disodium In Vitro Assay for IFN-β Induction
Audience: Researchers, scientists, and drug development professionals.
Introduction
E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2][3] As a potent activator of the STING pathway, E7766 has demonstrated the ability to induce a robust type I interferon response, including Interferon-β (IFN-β), leading to the activation of both innate and adaptive immunity.[1][4] This has positioned E7766 as a promising agent in cancer immunotherapy, with studies showing significant antitumor activity in various preclinical models.[2][3][4] Unlike some earlier STING agonists, E7766 shows potent activity across a broad range of human STING genetic variants.[3][4] These application notes provide a detailed protocol for an in vitro assay to quantify the induction of IFN-β by E7766 in human peripheral blood mononuclear cells (PBMCs).
Mechanism of Action: The STING Signaling Pathway
Upon entering the cell, E7766 directly binds to the STING protein located in the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. Activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter region of the IFNB1 gene, driving the transcription and subsequent secretion of IFN-β.[1]
Experimental Protocol: IFN-β Induction Assay
This protocol details the steps to stimulate human PBMCs with E7766 and subsequently quantify the amount of secreted IFN-β in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow
Materials and Reagents
| Item | Recommended Supplier & Catalog No. (Example) | Notes |
| E7766 Disodium | Vendor Specific | Prepare stock solution in sterile DMSO or water as per manufacturer's instructions. Store at -80°C. |
| Human PBMCs | Freshly isolated or cryopreserved | Isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation. |
| RPMI-1640 Medium | Gibco, 11875093 | |
| Fetal Bovine Serum (FBS) | Gibco, 26140079 | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco, 15140122 | |
| Ficoll-Paque PLUS | Cytiva, 17144002 | For PBMC isolation. |
| Human IFN-β ELISA Kit | R&D Systems (DIFNB0) or PBL (41410)[5] | Ensure the kit is validated for use with cell culture supernates.[6] |
| 96-well cell culture plates | Corning, 3596 | Flat-bottom, sterile, tissue-culture treated. |
| Reagent Reservoirs | VWR, 89094-658 | Sterile. |
| Multichannel Pipettes | VWR or equivalent |
Cell Culture and Seeding
-
Prepare Complete Medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Preparation: If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Cell Counting: Count the viable cells using a hemocytometer and Trypan Blue exclusion.
-
Seeding: Adjust the cell density to 1 x 10⁶ viable cells/mL in complete medium. Add 100 µL of the cell suspension to each well of a 96-well flat-bottom plate (final cell count: 100,000 cells/well).
-
Incubate: Place the plate in a humidified incubator at 37°C, 5% CO₂ for 2-4 hours to allow cells to settle.
E7766 Treatment
-
Prepare E7766 Dilutions: Perform a serial dilution of the E7766 stock solution in complete medium to prepare working solutions at 2x the final desired concentrations. Studies in human PBMCs have shown IC50 values ranging from 0.15 to 0.79 μM, so a broad concentration range is recommended for initial characterization.[4]
| Parameter | Value |
| Stock Solution | 10 mM (in DMSO) |
| Highest Final Conc. | 10 µM |
| Lowest Final Conc. | 0.01 µM |
| Dilution Factor | 1:10 |
| Number of Points | 6 |
Table 1: Recommended E7766 Concentration Range.
-
Add Compound: Add 100 µL of the 2x E7766 working solutions to the corresponding wells of the cell plate. For the 'untreated' control wells, add 100 µL of complete medium containing the same final concentration of DMSO as the highest E7766 concentration well.
-
Final Volume: The final volume in each well will be 200 µL.
-
Incubation: Gently mix the plate by tapping the sides and return it to the incubator (37°C, 5% CO₂) for 24 hours. A 24-hour time point is often sufficient for robust cytokine secretion.[7]
Sample Collection
-
After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.
-
Transfer the supernatants to a new 96-well plate or microcentrifuge tubes. Samples can be analyzed immediately or stored at -80°C for later analysis.
IFN-β Quantification by ELISA
Perform the sandwich ELISA according to the manufacturer's protocol for the chosen kit. A generalized procedure is provided below.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Plate Coating: The microplate provided in most kits comes pre-coated with a capture antibody.[6]
-
Add Standards and Samples: Add 50-100 µL (volume is kit-dependent) of the IFN-β standards and collected cell culture supernatants to the appropriate wells.
-
Incubation: Cover the plate and incubate for the time specified in the manual (typically 2 hours at room temperature).
-
Washing: Aspirate each well and wash multiple times with the provided wash buffer.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate (typically 1-2 hours at room temperature).
-
Washing: Repeat the wash step.
-
Add HRP Conjugate: Add the streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate (typically 20-30 minutes at room temperature, protected from light).
-
Washing: Repeat the wash step for the final time.
-
Add Substrate: Add the TMB substrate solution to each well. A color will develop.[5]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
Data Analysis and Presentation
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit.
-
Calculate Concentrations: Interpolate the IFN-β concentration for each sample from the standard curve.
-
Summarize Data: Present the data as the mean IFN-β concentration (pg/mL) ± standard deviation for each E7766 concentration.
| E7766 (µM) | Mean IFN-β (pg/mL) | Std. Deviation |
| 0 (Vehicle) | 15.2 | 4.5 |
| 0.01 | 88.5 | 12.1 |
| 0.1 | 450.7 | 35.8 |
| 1.0 | 1890.3 | 155.2 |
| 10.0 | 2540.1 | 210.6 |
Table 2: Representative Data. This table shows example data demonstrating a dose-dependent increase in IFN-β secretion from human PBMCs following a 24-hour treatment with E7766. Values are hypothetical.
References
- 1. Facebook [cancer.gov]
- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. pblassaysci.com [pblassaysci.com]
- 6. Human IFN beta ELISA Kit (414101) - Invitrogen [thermofisher.com]
- 7. Measuring type I interferon using reporter gene assays based on readily available cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: E7766 Disodium in Combination with Anti-PD-1 Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 disodium is a potent, macrocycle-bridged Stimulator of Interferon Genes (STING) agonist that has demonstrated significant pan-genotypic activity.[1] The activation of the STING signaling pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (IFNs) and a cascade of inflammatory cytokines. This, in turn, bridges the innate and adaptive immune systems, promoting the priming and activation of T cells and natural killer (NK) cells, which are essential for anti-tumor immunity.[2][3] Preclinical studies have shown that E7766 can induce robust anti-tumor responses in various murine cancer models.[2][4][5]
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells, and the interaction between PD-1 and PD-L1 leads to the suppression of T cell activity, allowing cancer cells to evade immune surveillance. Anti-PD-1 checkpoint inhibitors block this interaction, restoring the anti-tumor T cell response.
The combination of STING agonists like E7766 with anti-PD-1 checkpoint inhibitors presents a promising therapeutic strategy. By activating the innate immune system and promoting T cell infiltration into the tumor microenvironment, E7766 may sensitize tumors to the effects of anti-PD-1 therapy, potentially overcoming resistance and enhancing therapeutic efficacy. This document provides an overview of the preclinical data and detailed protocols for studying the combination of this compound and anti-PD-1 inhibitors.
Mechanism of Action: E7766 and Anti-PD-1 Synergy
E7766 activates the STING pathway, leading to the phosphorylation of IRF3 and NF-κB. This results in the transcription of type I interferons and pro-inflammatory cytokines, which in turn stimulates dendritic cell (DC) maturation and antigen presentation. Activated DCs then prime and activate tumor-specific CD8+ T cells. These cytotoxic T lymphocytes (CTLs) infiltrate the tumor, where their activity can be further enhanced by anti-PD-1 antibodies that block the inhibitory PD-1/PD-L1 axis.
Preclinical Data
In Vivo Efficacy in a Murine Sarcoma Model
In a KRASG12D/+ Trp53−/− murine model of sarcoma, the combination of E7766 and an anti-PD-1 antibody demonstrated a significant survival benefit compared to either agent alone.[1]
| Treatment Group | N | Median Survival (Days) | % Survival at Day 90 | Tumor Eradication |
| Isotype Control | 10 | 25 | 0% | 0/10 |
| Anti-PD-1 | 10 | 28 | 10% | 1/10 |
| E7766 | 10 | 45 | 20% | 2/10 |
| E7766 + Anti-PD-1 | 14 | Not Reached | 57% | 8/14 |
Table 1: Survival outcomes in a murine sarcoma model treated with E7766 and anti-PD-1. [1]
Pharmacodynamic Effects in a Phase I/Ib Clinical Trial (Monotherapy)
A first-in-human phase I/Ib study of intratumoral E7766 in patients with advanced solid tumors demonstrated on-target pharmacodynamic effects. While this study did not evaluate the combination with anti-PD-1, the observed changes suggest a potential for synergistic activity.[3][5][6]
| Biomarker | Change from Baseline |
| Plasma Cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10) | Transient increase within 10 hours post-injection |
| PD-L1 Expression (RNA and Protein) in Tumor Tissue | Increased in some patients across dose levels |
| CD8 Expression (RNA and Protein) in Tumor Tissue | Increased in some patients across dose levels |
Table 2: Pharmacodynamic biomarker changes in patients treated with E7766 monotherapy. [3][5][6]
Experimental Protocols
In Vivo Murine Sarcoma Model: E7766 and Anti-PD-1 Combination Therapy
This protocol is based on the methodology described in the study by Lussier et al., 2021.[1]
1. Cell Culture and Tumor Implantation:
-
Culture KRASG12D/+ Trp53−/− murine sarcoma cells in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of C57BL/6 mice.
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x length x width^2).
2. Treatment Administration:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
E7766 Administration:
-
Reconstitute this compound in sterile saline.
-
Administer a single intratumoral (i.t.) injection of E7766 at a dose of 4 mg/kg.
-
-
Anti-PD-1 Administration:
-
Administer anti-PD-1 antibody (clone RMP1-14 or equivalent) via intraperitoneal (i.p.) injection at a dose of 250 µg per mouse.
-
Follow the dosing schedule: Day 9, 11, 15, 18, 22, 25, 29, and 32 post-tumor engraftment.
-
3. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily.
-
The primary endpoint is overall survival. Euthanize mice when tumors reach a predetermined size limit or if signs of excessive morbidity are observed.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
1. Tumor Digestion:
-
Excise tumors from euthanized mice and mince into small pieces.
-
Digest the tumor tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C with agitation.
-
Quench the digestion with media containing FBS and pass the cell suspension through a 70 µm cell strainer.
2. Staining:
-
Wash the single-cell suspension in FACS buffer (PBS with 2% FBS).
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) with fluorescently conjugated antibodies for 30 minutes at 4°C.
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor microenvironment.
Conclusion
The combination of this compound with anti-PD-1 checkpoint inhibitors represents a promising immunotherapeutic approach. Preclinical data strongly suggest a synergistic effect, leading to enhanced tumor clearance and improved survival. The provided protocols offer a framework for further investigation into the efficacy and mechanisms of this combination therapy. Future studies should aim to optimize dosing and scheduling, as well as to identify predictive biomarkers to guide clinical development.
References
- 1. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravesical Administration of E7766 in Bladder Cancer Models
For Research Use Only.
Introduction
E7766 is a novel, structurally unique macrocycle-bridged STING (stimulator of interferon genes) agonist. It has demonstrated potent, pan-genotypic agonist activity in both human and mouse STING proteins.[1][2] Activation of the STING pathway by E7766 in immune cells within the tumor microenvironment triggers a robust innate immune response, characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This leads to the recruitment and activation of adaptive immune cells, such as cytotoxic T lymphocytes, resulting in a potent anti-tumor effect.[4][5]
Preclinical studies have shown that intravesical administration of E7766 is a promising immunotherapeutic strategy for non-muscle invasive bladder cancer (NMIBC), particularly in models that are unresponsive to standard therapies like Bacillus Calmette-Guerin (BCG) and anti-PD-1 checkpoint inhibitors.[6] Intravesical delivery concentrates the therapeutic agent locally in the bladder, maximizing its anti-tumor activity while minimizing systemic exposure and potential side effects.[6] These application notes provide a summary of the preclinical data and detailed protocols for the intravesical administration of E7766 in murine orthotopic bladder cancer models.
Data Presentation
In Vitro Activity of E7766
| Assay | Cell Type | Genotype | Parameter | Value | Reference |
| STING Binding Affinity | Recombinant STING Protein | N/A | Kd | 40 nmol/L | [7] |
| IFNβ Induction | Human PBMCs | Seven Major STING Genotypes | EC50 | 0.15 - 0.79 µmol/L | [7][8] |
| STING Agonist Activity | Human PBMCs | Various | IC50 | 0.15 - 0.79 µM | [1][2] |
In Vivo Efficacy of Intravesical E7766 in Orthotopic Bladder Cancer Models
| Animal Model | Treatment | Key Findings | Reference |
| BCG-unresponsive NMIBC (Murine) | Intravesical E7766 | Dose-dependent and curative activity. | [1] |
| BCG- and anti-PD-1-insensitive NMIBC (Murine) | Intravesical E7766 | Potent anti-tumor activity and induction of tumor-specific memory response. | [6] |
| Dual CT26 Tumors (Subcutaneous and Liver) | Single Intratumoral E7766 | Cured 90% of animals with no recurrence for over 8 months. | [1][2] |
Signaling Pathway
The proposed mechanism of action for E7766 involves the activation of the cGAS-STING pathway. Upon binding to the STING protein, E7766 induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of type I interferons, such as IFN-β. Simultaneously, this pathway can activate NF-κB, leading to the production of various pro-inflammatory cytokines and chemokines, including CXCL10. This cascade of events remodels the tumor microenvironment, promoting dendritic cell maturation, antigen presentation, and the infiltration and activation of NK cells and cytotoxic T lymphocytes, ultimately leading to tumor cell death.[3][4]
Caption: E7766 activates the STING pathway, leading to an anti-tumor immune response.
Experimental Protocols
Protocol 1: Orthotopic Murine Bladder Cancer Model Establishment
This protocol describes the establishment of an orthotopic bladder cancer model in mice using intravesical instillation of murine bladder cancer cells (e.g., MBT-2 or MB49).[9]
Materials:
-
Female C3H/HeN or C57BL/6 mice (6-8 weeks old)
-
MBT-2 or MB49 murine bladder cancer cells
-
Complete RPMI-1640 medium (with 10% FBS and 1% penicillin/streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Poly-L-lysine solution (0.1 mg/mL in sterile water) or Trypsin (for bladder wall pretreatment)
-
24-gauge Teflon intravenous catheter
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence imaging system (for luciferase-expressing cell lines like MB49-Luc)
Procedure:
-
Cell Culture: Culture MBT-2 or MB49 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: On the day of instillation, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 107 cells/mL. Keep on ice.
-
Animal Anesthesia: Anesthetize the mouse using isoflurane. Place the mouse in a supine position.
-
Catheterization: Gently insert a 24-gauge catheter through the urethra into the bladder. Expel any residual urine by applying gentle pressure on the lower abdomen.
-
Bladder Wall Pretreatment:
-
Tumor Cell Instillation:
-
Slowly instill 50 µL of the cell suspension (containing 1 x 106 cells) into the bladder through the catheter.
-
To prevent leakage, keep the mouse in a head-down position for at least 30 minutes. The catheter may be withdrawn after this period.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth starting 7-10 days post-instillation.
-
For luciferase-expressing cells (MB49-Luc), tumor burden can be monitored non-invasively using bioluminescence imaging after intraperitoneal injection of luciferin.
-
For non-luciferase cells (MBT-2), tumor growth can be assessed by monitoring for hematuria and by measuring bladder weight at the experimental endpoint.
-
Caption: Workflow for establishing an orthotopic murine bladder cancer model.
Protocol 2: Intravesical Administration of E7766
This protocol details the preparation and intravesical instillation of E7766 for treating established orthotopic bladder tumors.
Materials:
-
E7766 compound
-
Vehicle solution (e.g., sterile PBS or as specified by the manufacturer)
-
Tumor-bearing mice (from Protocol 1, typically 7-10 days after tumor cell instillation)
-
Anesthesia (e.g., isoflurane)
-
24-gauge Teflon intravenous catheter
Procedure:
-
E7766 Preparation:
-
Prepare a stock solution of E7766 in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in sterile PBS.
-
The final concentration should be calculated to deliver the desired dose in a volume of 50-100 µL. Doses in preclinical models have ranged up to 800 µg per administration.[11]
-
Prepare a vehicle control solution (e.g., PBS with the same final concentration of DMSO as the E7766 solution).
-
-
Treatment Initiation: Begin treatment when tumors are established (e.g., Day 7-10 post-implantation, confirmed by imaging if possible).
-
Animal Anesthesia and Catheterization: Anesthetize a tumor-bearing mouse and insert a catheter into the bladder as described in Protocol 1, Step 3 & 4.
-
Drug Administration:
-
Slowly instill 50-100 µL of the E7766 solution or vehicle control into the bladder via the catheter.
-
Maintain the mouse under anesthesia for a dwell time of approximately 1 hour to maximize drug exposure to the bladder wall.
-
-
Post-Administration Care:
-
After the dwell time, the bladder can be emptied by gentle abdominal pressure, or the mouse can be allowed to recover from anesthesia and void naturally.
-
Return the mouse to its cage and monitor for any adverse effects.
-
-
Treatment Schedule:
-
The treatment schedule can be varied. A typical schedule might involve intravesical instillations once or twice a week for 2-3 weeks.
-
The efficacy of a single dose has also been evaluated.[11]
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth throughout the treatment period.
-
At the end of the study, euthanize the mice and harvest the bladders for analysis (e.g., bladder weight, histology, flow cytometry for immune cell infiltration, and gene expression analysis for pharmacodynamic markers like Ifnb1 and Cxcl10).[11]
-
For survival studies, monitor mice until they reach a predefined endpoint (e.g., significant weight loss, palpable tumor, or other signs of distress).
-
Safety Precautions
Standard laboratory safety procedures should be followed when handling chemical reagents and cell lines. All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols. Use appropriate personal protective equipment (PPE) when handling E7766.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 6. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic Activation of STING in the Bladder Induces Potent Antitumor Immunity in Non-Muscle Invasive Murine Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Orthotopic Bladder Cancer Model for Gene Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The establishment of a growth-controllable orthotopic bladder cancer model through the down-regulation of c-myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Intratumoral Injection of E7766 Disodium in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intratumoral (IT) administration of E7766 disodium, a novel macrocycle-bridged stimulator of interferon genes (STING) agonist, for the study of solid tumors. E7766 activates the STING pathway, leading to a potent innate and adaptive anti-tumoral immune response.
Mechanism of Action
E7766 is a STING agonist that binds to and activates the STING protein in both human and murine cells.[1][2] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This process enhances the cross-presentation of tumor-associated antigens by dendritic cells, promoting the activation and infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, ultimately resulting in tumor cell lysis.[3] E7766 has demonstrated potent, pan-genotypic activity across various human STING variants.[2][4]
Signaling Pathway
Caption: E7766 activates the STING pathway, leading to Type I IFN production and anti-tumor immunity.
Preclinical Studies
Quantitative Data Summary
| Study Type | Animal Model | E7766 Dose | Key Findings | Reference |
| Dose Titration & Survival | KRASG12D/+ Trp53−/− murine sarcoma | 3-9 mg/kg (IT) | E7766 reliably induced tumor clearance at various doses. An operational dose of 4 mg/kg was selected for further experiments. | [5] |
| Efficacy Study | Mice with dual CT26 tumors (liver and subcutaneous) | Single IT injection (dose not specified) | Cured 90% of animals with no recurrence for over 8 months. Induced a robust immune memory response. | [2][4] |
| Mechanism of Action | KRASG12D/+ Trp53−/− murine sarcoma | 4 mg/kg (IT) | Tumor clearance was dependent on CD8+ T-cells. | [5] |
Experimental Protocol: Intratumoral Injection in Murine Models
This protocol is a generalized procedure based on published preclinical studies.[2][4][5] Researchers should optimize parameters for their specific tumor model and experimental goals.
Materials:
-
This compound
-
Sterile, non-pyrogenic saline or other appropriate vehicle
-
Insulin syringes with 28-30 gauge needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal restraints
Procedure:
-
Preparation of E7766 Solution:
-
Reconstitute this compound in a sterile, non-pyrogenic vehicle to the desired stock concentration.
-
Further dilute with the vehicle to the final desired dose concentration for injection. The final injection volume should be appropriate for the tumor size (e.g., 20-50 µL for small subcutaneous tumors).
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a standardized and approved protocol.
-
Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Secure the mouse in a manner that provides clear access to the tumor for injection.
-
-
Intratumoral Injection:
-
Carefully insert the needle into the center of the tumor mass.
-
Slowly inject the prepared E7766 solution into the tumor. The injection should be performed slowly to ensure even distribution and minimize leakage.
-
Withdraw the needle slowly after the injection is complete.
-
-
Post-injection Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor for recovery from anesthesia.
-
Continue to monitor tumor growth and animal health at regular intervals.
-
Clinical Studies
Quantitative Data Summary from a Phase I/Ib Study (NCT04144140)
| Parameter | Patient Population | E7766 Dose Range | Key Findings | Reference |
| Safety & Tolerability | 24 patients with advanced/metastatic solid tumors or lymphomas | 75 to 1000 µg (IT) | Most frequent treatment-related adverse events: chills, fever, and fatigue. No dose-limiting toxicities were observed. | [6][7] |
| Efficacy | 24 patients | 75 to 1000 µg (IT) | Best response: Stable disease in 8 patients (33.3%). No complete or partial responses were observed per modified RECIST 1.1. | [6][7][8] |
| Pharmacodynamics | Evaluable patients | 75 to 1000 µg (IT) | Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection. Increased expression of PD-L1 and CD8 in some patients. | [6][7] |
Clinical Protocol Overview: Intratumoral Injection in Humans (NCT04144140)
This is a summary of the protocol used in a first-in-human clinical trial and is for informational purposes only.[9]
Patient Population: Eligible patients with relapsing/refractory advanced solid tumors.
Dosing and Administration:
-
Dose Escalation: Doses ranged from 75 to 1000 µg.
-
Formulation: E7766 was diluted with saline to a final injection volume of 1 mL.
-
Administration Schedule:
-
Induction Cycle (Cycle 1): Intratumoral injections on Days 1, 8, and 15.
-
Maintenance Cycles (Subsequent 21-day cycles): Intratumoral injection on Day 1 of each cycle.
-
-
Injection Technique: The injection was administered directly into the tumor. For deep tumors, imaging guidance (ultrasound or CT) may be required.
Tumor Response Assessment:
-
Tumor response was assessed by investigators according to modified Response Evaluation Criteria In Solid Tumors (RECIST) version 1.1 and iRECIST.
Experimental Workflow
Caption: Generalized workflow for preclinical and clinical evaluation of intratumoral E7766.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methods for Cytokine Profiling After E7766 Disodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 disodium is a potent, macrocycle-bridged stimulator of interferon genes (STING) agonist with significant potential in cancer immunotherapy.[1][2] Its mechanism of action involves the activation of the STING pathway, which triggers a robust innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines.[2][3][4] This cytokine release is crucial for the subsequent activation of an adaptive anti-tumor immune response.[3][4] Therefore, accurate and comprehensive profiling of the cytokine milieu following E7766 treatment is essential for understanding its pharmacodynamics, assessing therapeutic efficacy, and monitoring potential toxicities such as cytokine release syndrome (CRS).
These application notes provide detailed protocols for quantifying the cytokine response to this compound in preclinical and clinical research settings. The methodologies described herein are designed to deliver high-quality, reproducible data to support drug development programs.
This compound and the STING Signaling Pathway
E7766 activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[3] Upon binding to STING, E7766 induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α, IFN-β).[2] Simultaneously, the STING pathway activates the NF-κB signaling cascade, leading to the production of a broad range of pro-inflammatory cytokines and chemokines.[2]
Preclinical and clinical studies have demonstrated that E7766 administration leads to a transient increase in a variety of systemic cytokines.[3][5][6] A Phase I study in patients with advanced solid tumors showed that intratumoral injection of E7766 resulted in a transient increase in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10 (CXCL10), MCP-1 (CCL2), and MIP-1b (CCL4) within 10 hours post-injection.[3][5][6]
Diagram: E7766-Induced STING Signaling Pathway
Caption: Simplified signaling cascade initiated by E7766 binding to STING.
Data Presentation: Expected Cytokine Profile After E7766 Treatment
The following tables provide a hypothetical summary of expected quantitative data from cytokine profiling experiments. These values are for illustrative purposes and may vary based on experimental conditions, model system, and E7766 dosage.
Table 1: In Vitro Cytokine Release from Human PBMCs
| Cytokine | Vehicle Control (pg/mL) | E7766 (1 µM) (pg/mL) | Fold Change |
| IFN-β | < 10 | 1500 ± 250 | > 150 |
| IFN-γ | < 5 | 800 ± 150 | > 160 |
| TNF-α | 25 ± 8 | 2000 ± 300 | 80 |
| IL-6 | 50 ± 15 | 3500 ± 500 | 70 |
| CXCL10 (IP-10) | 100 ± 30 | 8000 ± 1200 | 80 |
| CCL2 (MCP-1) | 150 ± 40 | 4000 ± 600 | 26.7 |
Data are presented as mean ± standard deviation from n=3 independent experiments. Samples were collected 24 hours post-treatment.
Table 2: In Vivo Plasma Cytokine Levels in a Murine Tumor Model
| Cytokine | Vehicle Control (pg/mL) | E7766 (10 mg/kg, intratumoral) (pg/mL) | Fold Change |
| IFN-α | < 20 | 1200 ± 200 | > 60 |
| IFN-β | < 15 | 2500 ± 400 | > 166 |
| TNF-α | 40 ± 10 | 1800 ± 250 | 45 |
| IL-6 | 60 ± 20 | 4000 ± 700 | 66.7 |
| IL-12p70 | < 10 | 500 ± 100 | > 50 |
| CXCL10 (IP-10) | 200 ± 50 | 10000 ± 1500 | 50 |
Data are presented as mean ± standard deviation from n=5 mice per group. Plasma samples were collected 6 hours post-injection.
Experimental Protocols
Protocol 1: Multiplex Immunoassay for Cytokine Profiling in Plasma/Serum
This protocol describes the use of a bead-based multiplex immunoassay (e.g., Luminex) for the simultaneous quantification of multiple cytokines in plasma or serum samples.[7][8][9]
Materials:
-
Commercially available multiplex cytokine assay kit (e.g., Bio-Plex, Milliplex)
-
Plasma or serum samples collected in appropriate anticoagulant tubes (e.g., EDTA, heparin)
-
Assay plate (96-well filter plate)
-
Reagent and sample diluents (provided in the kit)
-
Wash buffer (provided in the kit)
-
Detection antibodies (provided in the kit)
-
Streptavidin-Phycoerythrin (SAPE) (provided in the kit)
-
Multiplex assay reader (e.g., Luminex 200/FLEXMAP 3D)
-
Plate shaker
-
Vacuum manifold
Procedure:
-
Sample Preparation:
-
Assay Preparation:
-
Prepare the wash buffer and other reagents as per the kit protocol.
-
Reconstitute the lyophilized standards to create the standard curve. Perform serial dilutions as instructed.
-
Vortex the antibody-coupled magnetic beads and add the appropriate volume to each well of the 96-well filter plate.
-
-
Assay Protocol:
-
Wash the beads twice with wash buffer using a vacuum manifold.
-
Add 50 µL of standards, controls, and diluted samples to the appropriate wells.
-
Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours).
-
Wash the beads three times with wash buffer.
-
Add 25 µL of the detection antibody cocktail to each well.
-
Incubate the plate on a shaker at room temperature for 30-60 minutes.
-
Wash the beads three times with wash buffer.
-
Add 50 µL of Streptavidin-PE to each well.
-
Incubate the plate on a shaker at room temperature for 10-30 minutes.
-
Wash the beads three times with wash buffer.
-
Resuspend the beads in 100-125 µL of sheath fluid or assay buffer.
-
Acquire data on a Luminex instrument.
-
-
Data Analysis:
-
Use the instrument's software to generate a standard curve for each analyte.
-
Calculate the concentration of each cytokine in the unknown samples based on the standard curves.
-
Diagram: Multiplex Immunoassay Workflow
Caption: Step-by-step workflow for multiplex cytokine analysis.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Single Cytokine Quantification
ELISA is a robust method for quantifying a single cytokine of interest. This can be useful for validating multiplex data or when focusing on a specific biomarker.
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., IFN-β, TNF-α)
-
Plasma or serum samples
-
Coated 96-well plate (provided in the kit)
-
Wash buffer
-
Detection antibody (HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation: Prepare standards, samples, and reagents as described in the kit manual. Dilute plasma/serum samples as needed.
-
Binding: Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate four times with wash buffer.
-
Detection: Add 100 µL of the HRP-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 3.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful technique to identify which specific cell populations are producing cytokines in response to E7766. This is particularly useful for mechanistic studies in preclinical models or with patient-derived immune cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or splenocytes
-
Cell culture medium (e.g., RPMI-1640)
-
This compound
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell surface antibodies (e.g., anti-CD3, anti-CD8, anti-CD56)
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Isolate PBMCs or splenocytes.
-
Culture cells in the presence of E7766 or a vehicle control for a specified time (e.g., 4-6 hours).
-
For the last 4 hours of culture, add a protein transport inhibitor to trap cytokines intracellularly.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain with a fixable viability dye to exclude dead cells.
-
Stain with a cocktail of fluorescently-conjugated antibodies against cell surface markers. Incubate in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer set.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines. Incubate in the dark.
-
-
Data Acquisition:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a multi-color flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Identify cell populations of interest based on surface marker expression (e.g., CD8+ T cells, NK cells).
-
Quantify the percentage of cells within each population that are positive for the cytokine(s) of interest.
-
Conclusion
The methods outlined in these application notes provide a comprehensive framework for the robust and reproducible analysis of cytokine profiles following treatment with this compound. The choice of methodology will depend on the specific research question, with multiplex immunoassays offering a broad overview of systemic cytokine changes and intracellular cytokine staining providing detailed insights into the cellular sources of these key immune mediators. Rigorous cytokine profiling is indispensable for advancing the clinical development of E7766 and other STING agonists, enabling a deeper understanding of their mechanism of action and facilitating the identification of predictive biomarkers of response and toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. evetechnologies.com [evetechnologies.com]
- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Assessing Immune Cell Infiltration in Tumors Post-E7766 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the immunological effects of E7766, a novel macrocycle-bridged stimulator of interferon genes (STING) agonist, on the tumor microenvironment. The protocols outlined below detail key methodologies for quantifying immune cell infiltration and activation, enabling a thorough evaluation of E7766's therapeutic efficacy.
Introduction
E7766 is a potent STING agonist with pan-genotypic activity that has demonstrated significant anti-tumor effects in preclinical models, leading to durable tumor clearance and the induction of a robust immune memory response.[1][2] Its mechanism of action involves the activation of the STING pathway, which triggers the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, including cytotoxic T lymphocytes (CD8+ T cells), into the tumor microenvironment, converting immunologically "cold" tumors into "hot" tumors more susceptible to immune-mediated killing.[3][4][5] A phase I clinical trial (NCT04144140) has provided initial safety and pharmacodynamic data in patients with advanced solid tumors.[3][4][6][7]
These application notes will focus on the essential techniques for monitoring the immunological changes induced by E7766 treatment, providing researchers with the tools to effectively assess its impact on anti-tumor immunity.
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of E7766, offering insights into its safety profile, efficacy, and impact on immune cell populations.
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in the Phase I Clinical Trial of E7766 (NCT04144140) [3][4]
| Adverse Event | Frequency in Patients with Non-Visceral Injections (n=15) | Frequency in Patients with Visceral Injections (n=7) |
| Chills | 50.0% | 85.7% |
| Fever | 40.0% | 85.7% |
| Fatigue | 30.0% | 35.7% |
| Grade ≥3 TRAEs | 20.0% | 42.9% |
Table 2: Best Tumor Response in Patients Treated with E7766 (Phase I Clinical Trial) [3][4]
| Best Overall Response | Percentage of Patients (n=24) |
| Stable Disease | 33.3% |
| Partial Response | 0% |
| Complete Response | 0% |
| Progressive Disease | Not Reported |
Table 3: Changes in Plasma Cytokine Levels Post-E7766 Injection (Phase I Clinical Trial) [3][4][6]
| Cytokine | Observation |
| IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b | Transiently increased in all evaluable patients within 10 hours post-injection, then returned to baseline levels. |
| IP-10, IFN-β | Levels at 6 hours were significantly higher than baseline in patients who received E7766 at 600 µg or 780 µg. |
Table 4: Preclinical Efficacy of E7766 in a CT26 Tumor Model [2]
| Treatment | Outcome |
| Single intratumoral injection of E7766 | 90% of animals cured with no recurrence for over 8 months. |
Table 5: Effect of E7766 on Immune Cell Infiltration in a Murine Sarcoma Model [1]
| Immune Cell Population | Change in E7766-Treated Tumors |
| CD3ε+ T-cells | Significant Increase |
| CD8+ T-cells | Significant Increase |
| CD80+ Macrophages (Anti-tumor) | Significant Increase |
| CD206+ Macrophages (Pro-tumor) | Reduction |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the E7766-activated STING signaling pathway and a general experimental workflow for assessing immune cell infiltration.
Caption: E7766-mediated activation of the STING signaling pathway.
Caption: Experimental workflow for assessing immune infiltration.
Experimental Protocols
The following are detailed protocols for key experiments to assess immune cell infiltration in tumors following E7766 treatment.
Protocol 1: Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
This protocol is adapted from standard IHC procedures for formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials:
-
FFPE tumor sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-CD8 monoclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD8 antibody in blocking buffer according to the manufacturer's instructions.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Signal Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Incubate for 2-10 minutes, or until a brown color develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis:
-
Images of stained slides can be captured using a light microscope.
-
The number of CD8+ T cells (brown-stained cells) can be quantified per unit area or as a percentage of total cells in the tumor microenvironment.
Protocol 2: Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the preparation of a single-cell suspension from fresh tumor tissue for flow cytometric analysis of immune cell populations.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase IV
-
DNase I
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Cell strainer (70 µm)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1)
-
Viability dye (e.g., Propidium Iodide, 7-AAD)
Procedure:
-
Tumor Dissociation:
-
Mince the fresh tumor tissue into small pieces (1-2 mm) in a petri dish containing RPMI-1640 medium.
-
Transfer the minced tissue to a conical tube containing an enzymatic digestion cocktail (e.g., RPMI-1640 with Collagenase IV and DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Preparation of Single-Cell Suspension:
-
Stop the enzymatic digestion by adding RPMI-1640 with 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Red Blood Cell Lysis:
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Add excess RPMI-1640 to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Cell Staining:
-
Resuspend the cell pellet in FACS buffer and count the cells.
-
Aliquot approximately 1x10^6 cells per tube.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
If intracellular staining is required (e.g., for FoxP3), proceed with a fixation and permeabilization kit according to the manufacturer's instructions, followed by incubation with the intracellular antibody.
-
Resuspend the final cell pellet in FACS buffer containing a viability dye.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentages of different immune cell populations within the tumor.
-
Protocol 3: RNA Sequencing for Immune Cell Deconvolution
This protocol provides a general workflow for using bulk RNA sequencing data from tumor samples to estimate the relative abundance of different immune cell types.
Workflow:
-
RNA Extraction and Sequencing:
-
Extract total RNA from fresh-frozen or FFPE tumor tissue using a suitable kit.
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries and perform high-throughput sequencing (e.g., on an Illumina platform).
-
-
Data Preprocessing and Quality Control:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align the reads to a reference genome (human or mouse) using a splice-aware aligner like STAR.
-
Quantify gene expression levels to generate a count matrix.
-
-
Immune Cell Deconvolution:
-
Utilize a deconvolution algorithm to estimate the proportions of different immune cell types from the bulk gene expression data. Several tools are available, including:
-
CIBERSORTx: A widely used tool that uses a signature matrix of gene expression profiles for various immune cell types to deconvolve bulk RNA-seq data.
-
quanTIseq: Another deconvolution method that can quantify the fractions of ten different immune cell types.
-
TIMER2.0: A comprehensive resource that integrates multiple deconvolution algorithms.
-
-
These tools typically require a gene expression matrix as input and provide an output file with the estimated fractions of each immune cell type for each sample.
-
-
Downstream Analysis:
-
Compare the estimated immune cell fractions between E7766-treated and control groups to identify significant changes in the immune landscape.
-
Correlate immune cell abundances with treatment response and other clinical parameters.
-
Perform differential gene expression analysis to identify pathways and biological processes that are modulated by E7766 treatment.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the immunological effects of E7766 in preclinical and clinical settings. By employing these methodologies, researchers can gain valuable insights into the mechanism of action of this promising STING agonist and its potential to enhance anti-tumor immunity. The systematic assessment of immune cell infiltration and activation is crucial for the continued development and optimization of E7766 as a novel cancer immunotherapy.
References
- 1. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 3. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
E7766 Disodium: Application Notes and Protocols for Syngeneic Mouse Models of Sarcoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of E7766 disodium, a macrocycle-bridged STIMULATOR of INTERFERON GENES (STING) agonist, in preclinical syngene-ic mouse models of soft tissue sarcoma (STS). The provided protocols are based on findings from studies demonstrating E7766's potent anti-tumor efficacy, which is mediated through the activation of the innate immune system and subsequent induction of a robust, CD8+ T-cell-dependent adaptive anti-tumor response.
Introduction
Soft tissue sarcomas (STS) are a heterogeneous group of mesenchymal malignancies that are often characterized by an immunosuppressive tumor microenvironment (TME), rendering them poorly responsive to conventional immunotherapies like checkpoint inhibitors.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon (IFN) response, bridging innate and adaptive immunity.[3] E7766 is a novel STING agonist that has demonstrated the ability to remodel the "cold" TME of murine STS into an inflamed, T-cell-rich environment, leading to durable, immune-mediated tumor clearance.[1] Notably, the therapeutic effect of E7766 is dependent on host STING activation, not on the STING status of the tumor cells themselves, broadening its potential clinical applicability.[1]
Mechanism of Action: STING Pathway Activation
E7766 functions as a potent agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and downstream signaling cascade. This culminates in the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate the recruitment and activation of antigen-presenting cells (APCs), such as dendritic cells (DCs). Activated DCs then prime and activate tumor-specific CD8+ T-cells, leading to a targeted anti-tumor immune response.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of E7766 in the KRASG12D/+ Trp53-/- syngeneic mouse model of undifferentiated pleomorphic sarcoma.[1]
Table 1: Survival Outcomes of STING Agonist Treatment in Syngeneic Sarcoma Model
| Treatment Group | Dose | Administration Route | Median Survival (Days) | Percent Survival (Day 90) |
| Vehicle Control | N/A | Intratumoral (i.t.) | ~20 | 0% |
| E7766 | 4 mg/kg | i.t. | Not Reached | ~60% |
| ML RR-S2 CDA (CDN) | 100 µg | i.t. | ~25 | 0% |
| MSA-2 | 18 mg/kg | i.t. | ~30 | 0% |
Table 2: Efficacy of E7766 in Combination with Anti-PD-1 Therapy
| Treatment Group | Median Survival (Days) | Percent Survival (Day 90) |
| Vehicle Control | ~20 | 0% |
| Anti-PD-1 | ~25 | 0% |
| E7766 (4 mg/kg) | Not Reached | ~60% |
| E7766 + Anti-PD-1 | Not Reached | ~80% |
Table 3: Impact of E7766 on the Tumor Immune Microenvironment
| Treatment Group | Key Immune Cell Infiltration | Cytokine Profile |
| Vehicle Control | Low CD8+ T-cell infiltration | Low Type I IFN signature |
| E7766 (4 mg/kg) | Significant increase in CD8+ T-cells | Elevated systemic IFN-β and TNF-α |
Experimental Protocols
Protocol 1: Establishment of a Syngeneic Sarcoma Mouse Model (KRASG12D/+ Trp53-/-)
This protocol describes the establishment of an orthotopic, syngeneic soft tissue sarcoma model in C57BL/6 mice.
Materials:
-
KRASG12D/+ Trp53-/- (KP) sarcoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Sterile PBS
-
Trypsin-EDTA
-
Complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Isoflurane anesthesia system
-
Electric razor
-
70% ethanol
Procedure:
-
Culture KP sarcoma cells in complete RPMI medium.
-
Harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile, serum-free media at a concentration of 1 x 106 cells/mL. Keep on ice.
-
Anesthetize C57BL/6 mice using isoflurane.
-
Shave the right hindlimb of each mouse and sterilize the injection site with 70% ethanol.
-
Intramuscularly inject 100,000 cells (100 µL of the cell suspension) into the lateral gastrocnemius muscle.
-
Monitor mice for tumor growth. Tumors should be palpable within 7 days post-implantation.
-
Tumor volume can be measured using digital calipers and calculated using the formula: Volume = (Length x Width2) / 2.
Protocol 2: Intratumoral Administration of this compound
This protocol details the preparation and intratumoral injection of E7766.
Materials:
-
This compound
-
Sterile PBS or other appropriate vehicle
-
Insulin syringes (or similar) with a 29- or 30-gauge needle
-
Tumor-bearing mice (from Protocol 1) with established tumors (e.g., ~100 mm3)
Procedure:
-
Reconstitute this compound in a sterile vehicle to the desired concentration. For example, to achieve a 4 mg/kg dose in a 20g mouse, prepare a stock solution that allows for injection of a reasonable volume (e.g., 50 µL).
-
Anesthetize the tumor-bearing mouse.
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the E7766 solution into the tumor. A single injection on day 7 post-tumor implantation has been shown to be effective.[1]
-
Monitor the mouse for any adverse reactions.
Protocol 3: Assessment of Anti-Tumor Efficacy
This protocol outlines the monitoring of tumor growth and survival.
Procedure:
-
Measure tumor volumes with digital calipers 2-3 times per week.
-
Record the body weight of the mice at each measurement.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm3) or if there are signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Record the date of euthanasia for survival analysis.
-
Plot tumor growth curves and generate Kaplan-Meier survival curves for each treatment group.
Protocol 4: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol provides a general framework for the isolation and analysis of TILs.
Materials:
-
Tumor dissociation kit (e.g., enzymatic digestion cocktail of collagenase and DNase)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies for flow cytometry (see Table 4 for a suggested panel)
-
Live/dead stain
-
Flow cytometer
Table 4: Suggested Flow Cytometry Panel for Sarcoma TILs
| Target | Fluorochrome | Cell Population |
| CD45 | AF700 | All leukocytes |
| CD3ε | PE-Cy7 | T-cells |
| CD4 | APC | Helper T-cells |
| CD8α | FITC | Cytotoxic T-cells |
| PD-1 | PE | Exhausted/activated T-cells |
| Live/Dead | Zombie Violet | Live/dead cell discrimination |
Procedure:
-
Excise tumors from euthanized mice.
-
Mince the tumors and digest them using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer.
-
Perform a cell count and resuspend the cells at an appropriate concentration.
-
Block Fc receptors with Fc block.
-
Stain the cells with a live/dead stain, followed by the antibody cocktail.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the populations of interest (e.g., CD45+, CD3+, CD8+ T-cells).
Conclusion
This compound is a promising immunotherapeutic agent for soft tissue sarcoma. Its ability to activate the STING pathway in the host's immune cells leads to a potent, CD8+ T-cell-mediated anti-tumor response and durable tumor clearance in preclinical models.[1] The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of E7766 and other STING agonists in syngeneic sarcoma models. The finding that E7766 can synergize with checkpoint inhibitors suggests a promising avenue for future combination therapies in STS.[4]
References
- 1. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of E7766 Disodium in Orthotopic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 disodium is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent pan-genotypic antitumor activity in various preclinical cancer models.[1][2][3] Its mechanism of action involves the activation of the STING signaling pathway, which triggers a robust innate and adaptive immune response against tumor cells.[4][5] Orthotopic tumor models, where cancer cells are implanted into their organ of origin, provide a more clinically relevant microenvironment for evaluating the efficacy of novel therapeutics compared to traditional subcutaneous models.[6][7][8] These models preserve the natural tumor microenvironment, including interactions with organ-specific vasculature and immune cells, which are critical for assessing drug efficacy and metastatic potential.[6] This document provides detailed protocols for the development of orthotopic models for bladder cancer, soft tissue sarcoma, and liver metastasis, and outlines key experiments for the preclinical evaluation of this compound.
Mechanism of Action: The STING Signaling Pathway
E7766 activates the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA.[5] Upon binding to the STING protein, E7766 induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as CXCL10.[4] This cascade of events leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CD8+ T cells), ultimately resulting in a potent anti-tumor immune response.[4][5][9]
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize key quantitative data from preclinical studies evaluating this compound in various cancer models.
Table 1: In Vitro Potency of this compound
| Human STING Genotype | IC50 (µM) for IFN-β Induction in PBMCs |
| Wild-Type | 0.15 - 0.79 |
| HAQ | 0.15 - 0.79 |
| AQ | 0.15 - 0.79 |
| REF | 0.15 - 0.79 |
| Reference Compound | 1.88 - >50 |
| Data from a study demonstrating potent and consistent activity of E7766 across various human STING genotypes in peripheral blood mononuclear cells (PBMCs).[2][10] |
Table 2: Antitumor Efficacy of E7766 in Orthotopic and Metastatic Models
| Cancer Model | Treatment Regimen | Outcome |
| Orthotopic Bladder Cancer (BCG-unresponsive) | Intravesical administration | Dose-dependent and curative activity; robust induction of IFN-β and CXCL10.[2][4] |
| Subcutaneous & Liver Metastasis (CT26 Colon Carcinoma) | Single intratumoral injection | 90% of animals cured with no recurrence for over 8 months; induction of long-lasting immune memory.[2][11][12] |
| Orthotopic Soft Tissue Sarcoma (KrasG12D/+ Trp53-/-) | Intratumoral injection (3-9 mg/kg) | Significant increase in survival time; durable tumor clearance; induction of CD8+ T-cell infiltration.[9][13] |
Table 3: Systemic Cytokine Induction by E7766 in an Orthotopic Sarcoma Model
| Cytokine | Fold Increase vs. Control (6 hours post-treatment) |
| IFN-β | Significant increase |
| TNF-α | Significant increase |
| CCL5 | Significant increase |
| CCL2 | Significant increase |
| Data from a study in an orthotopic soft tissue sarcoma model showing systemic elevation of interferon-mediated cytokines following E7766 therapy.[9] |
Experimental Protocols
The following are detailed protocols for establishing orthotopic tumor models and evaluating the efficacy of this compound.
General Workflow for Orthotopic Model Development and E7766 Evaluation
Protocol 1: Orthotopic Bladder Cancer Model (MB49 Cell Line)
This protocol is adapted from established methods for generating orthotopic bladder tumors in female C57BL/6 mice.[2][3][6][7][14]
Materials:
-
MB49 murine bladder cancer cells (luciferase-expressing for imaging)
-
Complete DMEM medium with 10% FBS and antibiotics
-
Poly-L-lysine (PLL) or Trypsin (0.125%)
-
24G IV catheter
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Female C57BL/6 mice (6-8 weeks old)
Procedure:
-
Cell Culture: Culture MB49-luc cells in complete DMEM medium. Ensure cells are in the logarithmic growth phase and approximately 80% confluent on the day of implantation.
-
Cell Preparation: Harvest cells and resuspend in sterile PBS or serum-free medium at a concentration of 2 x 10^6 cells/mL. Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the mouse using an approved protocol.
-
Bladder Catheterization: Gently insert a 24G IV catheter through the urethra into the bladder. Expel any residual urine by applying gentle pressure on the lower abdomen.
-
Bladder Wall Preparation: To enhance tumor cell adhesion, instill 50 µL of PLL or 0.125% trypsin into the bladder through the catheter and leave for 10-20 minutes. Subsequently, flush the bladder with sterile PBS.
-
Cell Instillation: Slowly instill 50 µL of the MB49 cell suspension (containing 1 x 10^5 cells) into the bladder. Keep the catheter in place for at least 50 minutes to allow for cell attachment.
-
Post-Procedure: Gently remove the catheter and allow the mouse to recover on a heating pad. Monitor for signs of distress.
Tumor Growth and E7766 Evaluation:
-
Monitor tumor growth non-invasively using bioluminescence imaging (BLI) starting 3-5 days after implantation.[7]
-
Once tumors are established (detectable BLI signal), randomize mice into treatment groups.
-
Administer this compound intravesically, following a similar catheterization procedure as for cell instillation.
-
Continue to monitor tumor growth via BLI and measure overall survival.
-
At the end of the study, harvest bladders for histopathological analysis.
Protocol 2: Orthotopic Soft Tissue Sarcoma Model
This protocol is based on the establishment of a sarcoma model in the biceps femoris muscle of mice.[1][9][13]
Materials:
-
Sarcoma cell line (e.g., KrasG12D/+ Trp53-/- murine sarcoma cells, luciferase-expressing) or patient-derived tumor fragments
-
Matrigel
-
Surgical instruments
-
Anesthetics
-
Immunocompetent mice (e.g., C57BL/6) or immunodeficient mice (for patient-derived xenografts)
Procedure:
-
Cell/Tissue Preparation: Resuspend sarcoma cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[15] For patient-derived tissue, mince fresh tumor fragments.
-
Animal Anesthesia and Surgery: Anesthetize the mouse and make a small incision in the skin over the hindlimb to expose the biceps femoris muscle.
-
Implantation: Using a 26-gauge needle, carefully inject 10-50 µL of the cell suspension (1-5 x 10^5 cells) directly into the muscle.[15] Alternatively, create a small pocket in the muscle and implant a small tumor fragment.
-
Wound Closure: Close the muscle layer with absorbable sutures and the skin with wound clips or sutures.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.
Tumor Growth and E7766 Evaluation:
-
Monitor tumor growth using calipers to measure tumor volume or via BLI.
-
When tumors reach a predetermined size (e.g., 5 mm in diameter), randomize mice into treatment groups.[1]
-
Administer this compound directly into the tumor (intratumoral injection).
-
Measure tumor volume regularly and record survival data.
-
At the study endpoint, collect tumors for immunohistochemical analysis of immune cell infiltration and other biomarkers.
Protocol 3: Orthotopic Liver Metastasis Model (CT26 Cell Line)
This protocol describes the establishment of a liver metastasis model by implanting colorectal cancer cells into the cecum.[16][17][18]
Materials:
-
CT26 murine colorectal carcinoma cells (luciferase-expressing)
-
Matrigel
-
Surgical instruments
-
Anesthetics
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Cell Preparation: Prepare a suspension of CT26-luc cells in a 1:1 (v/v) mixture of ice-cold PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.[18]
-
Animal Anesthesia and Laparotomy: Anesthetize the mouse and perform a midline laparotomy to expose the cecum.
-
Cecal Implantation: Using a 30-gauge needle, carefully inject 10-20 µL of the cell suspension (1-2 x 10^5 cells) into the subserosal layer of the cecal wall.
-
Wound Closure: Return the cecum to the abdominal cavity and close the peritoneum and skin with sutures.
-
Post-Operative Care: Administer analgesics and monitor the mice for recovery.
Tumor Growth, Metastasis, and E7766 Evaluation:
-
Monitor primary tumor growth in the cecum and the development of liver metastases using BLI.
-
Once primary tumors and/or liver metastases are established, randomize mice into treatment groups.
-
Administer this compound via a relevant route (e.g., intratumoral injection into the primary cecal tumor or systemic administration).
-
Continue to monitor primary tumor growth and metastatic burden via BLI.
-
At the end of the study, harvest the cecum, liver, and other organs to confirm metastasis and for further analysis.
Key Experimental Readouts for Efficacy Evaluation
-
Tumor Growth Inhibition: Regularly measure tumor volume (for solid tumors) or bioluminescence signal intensity to assess the effect of E7766 on tumor growth.
-
Survival Analysis: Monitor the overall survival of the animals in each treatment group.
-
Metastasis Assessment: For metastatic models, use BLI to quantify the metastatic burden in distant organs like the liver and lungs.
-
Immunophenotyping: Use flow cytometry to analyze the immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells, myeloid-derived suppressor cells) within the tumor microenvironment and spleen.
-
Cytokine and Chemokine Analysis: Measure the levels of key cytokines (e.g., IFN-β, TNF-α) and chemokines (e.g., CXCL10) in the tumor, serum, or plasma using ELISA or multiplex assays.
-
Histopathology and Immunohistochemistry: Analyze tumor tissues for necrosis, apoptosis, and the infiltration of immune cells.
By employing these detailed protocols and experimental designs, researchers can effectively evaluate the preclinical efficacy of this compound in clinically relevant orthotopic cancer models, providing valuable insights for its further clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: An Orthotopic Bladder Cancer Model for Gene Delivery Studies [jove.com]
- 3. An Orthotopic Bladder Cancer Model for Gene Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Murine Orthotopic Bladder Tumor Model and Tumor Detection System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Orthotopic Model of Murine Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectralinvivo.com [spectralinvivo.com]
- 11. Bioluminescent In Vivo Imaging of Orthotopic Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The orthotopic MB49 model [bio-protocol.org]
- 15. Frontiers | A humanized orthotopic mouse model for preclinical evaluation of immunotherapy in Ewing sarcoma [frontiersin.org]
- 16. Establishment of a stable hepatic metastasis mouse model of murine colorectal cancer by microsurgical orthotopic implantation - Cao - Translational Cancer Research [tcr.amegroups.org]
- 17. Development and Characterization of a Reliable Mouse Model of Colorectal Cancer Metastasis to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving stability and solubility of E7766 disodium in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and solubility of E7766 disodium in solution. The following information is compiled from available data and general best practices for handling cyclic dinucleotide STING agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and pan-genotypic macrocycle-bridged stimulator of interferon genes (STING) agonist. Its rigid structure enhances its stability and binding affinity to the STING protein. Upon binding, E7766 activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulates an anti-tumor immune response.
Q2: What are the recommended solvents for dissolving this compound?
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored at -20°C or -80°C, protected from light and moisture. Once dissolved, it is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of activity.
Q4: How can I assess the activity of my this compound solution?
A4: The activity of this compound can be evaluated in cell-based assays by measuring the downstream effects of STING activation. Common methods include:
-
ELISA: to quantify the secretion of IFN-β or CXCL10 from STING-competent cells (e.g., THP-1).
-
qRT-PCR: to measure the upregulation of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and ISG15.
-
Western Blot: to detect the phosphorylation of key downstream signaling proteins like STING, TBK1, and IRF3.
-
Reporter Assays: using cell lines engineered with a luciferase or fluorescent reporter gene under the control of an interferon-stimulated response element (ISRE).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dissolution or after freezing | - Exceeded solubility limit- pH of the solvent is not optimal- Formation of insoluble salts | - Try gentle warming (to 37°C) and vortexing. For the related diammonium salt, ultrasonication is sometimes required.- If using a buffer, ensure its pH is within a neutral to slightly basic range (e.g., pH 7.2-7.8).- Re-dissolve in a small amount of DMSO first, then slowly add aqueous buffer while vortexing. |
| Loss of biological activity | - Degradation due to improper storage- Multiple freeze-thaw cycles- Contamination with nucleases or bacteria | - Always store stock solutions at -80°C for long-term storage and -20°C for short-term.- Prepare single-use aliquots to minimize freeze-thaw cycles.- Use sterile, nuclease-free water and sterile filtration for solution preparation. |
| Inconsistent experimental results | - Inaccurate concentration of stock solution- Pipetting errors- Cell line variability | - Re-verify the concentration of your stock solution using UV-Vis spectrophotometry if an extinction coefficient is known.- Use calibrated pipettes and proper pipetting techniques.- Ensure your cell line expresses a functional STING protein and regularly check for passage number and cell health. |
Data Presentation
Table 1: Inferred Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source/Rationale |
| Recommended Solvent | Sterile, Nuclease-Free Water | Based on data for E7766 diammonium salt. |
| Inferred Aqueous Solubility | ≥ 45 mg/mL (with ultrasonication) | Inferred from E7766 diammonium salt data. Actual solubility may vary. |
| Stock Solution Storage | -80°C for up to 6 months-20°C for up to 1 month | Based on recommendations for E7766 diammonium salt. |
| Storage Precautions | Aliquot into single-use volumes. Protect from light. | To prevent degradation from freeze-thaw cycles and photodegradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile, nuclease-free water to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: ~792.58 g/mol ), add approximately 126 µL of water.
-
Solubilization: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Assessment of this compound Activity by IFN-β ELISA
-
Cell Seeding: Seed THP-1 cells (or another STING-competent cell line) in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of IFN-β in each sample by referring to the standard curve. Plot the IFN-β concentration against the this compound concentration to determine the EC50.
Visualizations
Caption: this compound activates the STING signaling cascade.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Optimizing E7766 Disodium Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing E7766 disodium in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] Its unique structure allows for high-affinity binding to the STING protein, leading to its activation.[3] Activation of STING triggers a downstream signaling cascade involving TBK1 and IRF3, which results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines like TNF-α and IL-6.[4][5][6] This cascade bridges innate and adaptive immunity, leading to the activation of dendritic cells, enhanced antigen presentation, and ultimately, a robust anti-tumor T-cell response.[4][7]
Q2: What is the recommended starting dose for this compound in mice?
A2: For intratumoral (i.t.) administration in mice, a dose range of 3-10 mg/kg has been explored in preclinical studies.[1] An operational dose of 4 mg/kg administered intratumorally has been shown to be effective without causing significant toxicity.[1] It is crucial to perform a dose-titration study for your specific tumor model and mouse strain to determine the optimal dose.
Q3: How should I prepare and administer this compound for in vivo experiments?
A3: this compound is typically formulated in a sterile, aqueous vehicle for injection. While specific formulation details can be proprietary, a common approach is to dissolve the compound in a small amount of a solubilizing agent like DMSO, which is then further diluted with a sterile saline or phosphate-buffered saline (PBS) solution. It is critical to ensure the final concentration of the solubilizing agent is well-tolerated by the animals. For intratumoral administration, the solution is injected directly into the established tumor.
Q4: What are the expected immunological effects of this compound administration?
A4: Following intratumoral administration of E7766, a robust local and systemic immune response is expected. This includes a significant increase in the production of type I interferons (IFN-β) and other pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and CXCL10 within hours of injection.[1][5][7] This leads to increased infiltration of immune cells, particularly CD8+ T-cells, into the tumor microenvironment.[8][9] The activation of the STING pathway ultimately contributes to immunogenic tumor clearance.[8][10]
Q5: Is E7766 effective against tumors that have low or absent STING expression?
A5: Interestingly, studies have shown that the anti-tumor efficacy of E7766 is dependent on host STING expression, not necessarily tumor-intrinsic STING expression.[8][10] This means that even if the tumor cells themselves do not express STING, the activation of STING in host immune cells within the tumor microenvironment can still lead to a potent anti-tumor response.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Local skin reaction or necrosis at the injection site | - High concentration of E7766- Formulation issues (e.g., high percentage of co-solvent)- Rapid injection volume | - Perform a dose-titration study to find the maximum tolerated dose for your model.- Optimize the formulation to minimize co-solvent concentration.- Inject the solution slowly and in a smaller volume. |
| Systemic toxicity (e.g., weight loss, hunched posture) | - Dose is too high | - Reduce the dose of E7766. Doses exceeding 4 mg/kg i.t. have been associated with toxicity in some mouse models.[1] |
| Lack of anti-tumor efficacy | - Suboptimal dose- Improper administration- Tumor model is resistant to STING-mediated immunity- Host immune system is compromised | - Perform a dose-escalation study to find the optimal therapeutic window.- Ensure accurate intratumoral injection.- Characterize the immune microenvironment of your tumor model.- Use immunocompetent mouse strains. |
| Inconsistent results between animals | - Variability in tumor size at the start of treatment- Inconsistent injection technique- Biological variability | - Start treatment when tumors reach a consistent, pre-determined size.- Ensure all researchers are trained on a standardized injection protocol.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vivo Murine Dosage of this compound
| Parameter | Value | Reference |
| Route of Administration | Intratumoral (i.t.) | [1] |
| Dose Range | 3 - 9 mg/kg | [1] |
| Effective Dose | 4 mg/kg | [1] |
| Toxic Dose | > 4 mg/kg | [1] |
Table 2: Human Clinical Trial Dosage of E7766
| Parameter | Value | Reference |
| Route of Administration | Intratumoral | [5][7] |
| Dose Range | 75 - 1000 µg | [5][7] |
Experimental Protocols
Detailed Methodology for a Murine Syngeneic Tumor Model Experiment
-
Cell Culture and Tumor Implantation:
-
Culture a murine cancer cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) in appropriate media.
-
Harvest cells and resuspend in sterile PBS or saline at the desired concentration.
-
Inject the cell suspension subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. The final co-solvent concentration should be minimized (typically <10%).
-
Administer the E7766 solution intratumorally using a fine-gauge needle (e.g., 27-30G). The injection volume should be appropriate for the tumor size (e.g., 20-50 µL).
-
-
Monitoring and Endpoints:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal health daily, including body weight and clinical signs of toxicity.
-
At the end of the study, or at predetermined time points, tumors and other tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry, gene expression analysis).
-
For cytokine analysis, blood can be collected via retro-orbital or submandibular bleeding at peak time points (e.g., 2-6 hours post-injection).
-
Visualizations
Caption: E7766 activates the STING signaling pathway.
Caption: Typical in vivo experimental workflow for E7766.
References
- 1. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of E7766 Disodium
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of E7766 disodium. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during experiments, with a focus on distinguishing on-target STING activation from unintended off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its expected on-target effects?
A1: this compound is a potent, macrocycle-bridged agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] Its primary on-target effect is the activation of the STING signaling pathway. This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulates an innate and adaptive anti-tumor immune response.[3][4][5] In preclinical and clinical studies, on-target pharmacodynamic effects of E7766 include transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, and other cytokines, as well as increased expression of interferon-stimulated genes.[4][6][7]
Q2: What are off-target effects, and why are they a concern with a potent compound like this compound?
A2: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended target.[1][4][5] For a potent STING agonist like E7766, off-target interactions could lead to misinterpretation of experimental results, unexpected cellular toxicity, or other adverse effects that are not related to STING pathway activation.[2] Identifying and mitigating off-target effects is crucial for obtaining reliable data and ensuring the specificity of the observed biological response.
Q3: How can I differentiate between a strong on-target inflammatory response and an off-target toxic effect in my cell-based assays?
A3: This is a critical challenge when working with potent immune-stimulating agents. A key strategy is to incorporate control experiments. For instance, using a cell line with a genetic knockout or knockdown of STING (e.g., using CRISPR-Cas9 or siRNA) can help determine if the observed cytotoxicity or phenotypic change is dependent on the intended target. If the effect persists in STING-deficient cells, it is likely an off-target effect. Additionally, performing dose-response experiments and comparing the potency for STING activation versus the toxic effect can provide valuable insights.
Q4: Are the adverse events observed in the clinical trials of E7766 (e.g., chills, fever, fatigue) considered off-target effects?
A4: The treatment-related adverse events reported in the Phase I clinical trial of E7766, such as chills, fever, and fatigue, are generally considered to be associated with its on-target mechanism.[4][6][7] These symptoms are consistent with the systemic release of cytokines and the activation of the innate immune system, which are expected consequences of STING agonism.[4] However, it is always important to remain vigilant for unexpected adverse events that could indicate off-target activity.
Troubleshooting Guides
Scenario 1: Unexpectedly high cytotoxicity observed in vitro at concentrations expected to be specific for STING activation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Potent on-target activity in sensitive cell lines | Test E7766 in a STING-knockout or knockdown version of your cell line. | If cytotoxicity is abrogated or significantly reduced, the effect is on-target. |
| Off-target kinase inhibition | Perform a broad-panel kinase selectivity screen. | Identification of inhibited off-target kinases can explain the cytotoxicity. |
| General cellular toxicity | Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at non-toxic concentrations. | A thermal shift of STING protein will confirm target engagement at concentrations below the cytotoxic threshold. |
| Compound aggregation at high concentrations | Visually inspect the compound in solution and consider dynamic light scattering (DLS) analysis. | If aggregation is observed, optimize solvent conditions or use a lower concentration range. |
Scenario 2: In vivo experiments show systemic toxicity beyond the expected inflammatory response.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exaggerated on-target pharmacology ("cytokine storm") | Measure a broad panel of cytokines in plasma at multiple time points post-dosing. | A massive, sustained elevation of multiple pro-inflammatory cytokines would suggest a cytokine storm-like event.[8][9] |
| Off-target effects on vital organs | Conduct histopathological analysis of major organs in treated animals. | Organ-specific damage not typically associated with immune activation may point to off-target toxicity. |
| Poor pharmacokinetic properties leading to high systemic exposure | Perform pharmacokinetic studies to determine the concentration and half-life of E7766 in circulation. | Unexpectedly high or prolonged systemic exposure could exacerbate on- and off-target effects.[10][11] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Variant | Reference |
| Binding Affinity (Kd) | 40 nM | Human STING | [1] |
| EC50 (Wild-Type) | 1 µM | Human STING | [1] |
| EC50 (HAQ variant) | 2.2 µM | Human STING | [1] |
| EC50 (AQ variant) | 1.2 µM | Human STING | [1] |
| EC50 (REF variant) | 4.9 µM | Human STING | [1] |
Table 2: Treatment-Related Adverse Events from Phase I Clinical Trial of E7766 (Intratumoral Injection)
| Adverse Event | Frequency (Non-visceral injection) | Frequency (Visceral injection) | Reference |
| Chills | 50.0% | 85.7% | [4][6][7] |
| Fever | 40.0% | 85.7% | [4][6][7] |
| Fatigue | 30.0% | 35.7% | [4][6][7] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To identify potential off-target interactions of this compound with a broad panel of human kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based assays. The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
Hit Confirmation: For any kinases showing significant inhibition (e.g., >50% at 10 µM), perform a dose-response curve to determine the IC50 value.
-
Data Analysis: Calculate the percent inhibition for each kinase and the IC50 values for confirmed hits. Compare the IC50 values for off-target kinases to the on-target EC50 for STING activation to determine the selectivity window.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to the STING protein in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells (e.g., THP-1 monocytes) with this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Detection: Analyze the amount of soluble STING protein remaining in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble STING protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of E7766 indicates target engagement.
-
Visualizations
Caption: Simplified STING signaling pathway activated by this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Decision-making flowchart for troubleshooting unexpected cytotoxicity.
References
- 1. targetedonc.com [targetedonc.com]
- 2. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in interpreting cytokine data in COVID-19 affect patient care and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ‘Cytokine Storm’: molecular mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deep insight into cytokine storm: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting inconsistent results in E7766 disodium assays
Welcome to the technical support center for E7766 disodium assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, macrocycle-bridged agonist of the Stimulator of Interferon Genes (STING) protein.[1] As a STING agonist, E7766 binds to the STING protein, inducing a conformational change that leads to the activation of downstream signaling pathways. This activation results in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor immune response. E7766 has demonstrated potent, pan-genotypic activity, meaning it can activate multiple common human STING variants.[1]
Q2: I am observing high variability in my assay results between replicate wells. What are the common causes?
High variability between replicates is a frequent issue and can stem from several factors:
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Pipetting Inaccuracies: Small errors in pipetting volumes of cells, this compound, or detection reagents can lead to significant differences in the final readout.
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Inconsistent Cell Seeding: An uneven distribution of cells in the wells of your microplate will result in a variable number of cells per well, affecting the magnitude of the STING activation.
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Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation, which can alter the concentration of reagents. It is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.
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Cell Health and Passage Number: Ensure your cells are healthy and in the exponential growth phase. Using cells with a consistent and low passage number is crucial, as continuous passaging can lead to genetic drift and altered cellular responses.
Q3: My cells are not responding or are responding weakly to this compound. What could be the issue?
A lack of or weak response to a STING agonist can be due to several factors:
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Low STING Expression: The cell line you are using may not express sufficient levels of the STING protein. It is advisable to verify STING protein expression by Western blot. Cell lines such as THP-1 monocytes are known to have a functional STING pathway.
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Inefficient Cytosolic Delivery: As a charged molecule, this compound may not efficiently cross the cell membrane to reach its cytosolic target, STING. The use of a transfection reagent may be necessary to facilitate its delivery into the cytoplasm.
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Agonist Degradation: Ensure that this compound is handled and stored correctly to prevent degradation. Prepare fresh dilutions from a validated stock for each experiment and minimize freeze-thaw cycles.
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Defective Downstream Signaling: The issue may lie in the signaling components downstream of STING. Check for the expression and phosphorylation of key proteins like TBK1 and IRF3 to diagnose the point of failure in the pathway.
Q4: I am observing a high background signal in my control wells (no this compound). What is the cause?
High background signal can confound your results and may be caused by:
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Constitutive STING Pathway Activation: Some cell lines may have a baseline level of STING pathway activation. It is important to select a cell line with low basal STING activity or to use a STING-deficient cell line as a negative control.
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Contamination: Mycoplasma or other microbial contaminants can activate innate immune pathways, including STING, leading to a high background signal. Regularly test your cell cultures for contamination.
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Assay Media Components: For fluorescence- or luminescence-based assays, components in the cell culture medium, such as phenol red, can contribute to the background signal. Using phenol red-free media is recommended for these types of assays.
Troubleshooting Guides
Inconsistent STING Activation
When faced with inconsistent STING activation, a logical approach to troubleshooting is essential. The following decision tree can guide you through the process of identifying and resolving the issue.
Data Presentation
This compound Activity on Human STING Variants
The following table summarizes the half-maximal effective concentration (EC50) values of this compound in activating different human STING protein variants. This demonstrates the pan-genotypic activity of E7766.[1]
| Human STING Variant | EC50 (µM) |
| Wild-Type (WT) | 1.0 |
| HAQ | 2.2 |
| AQ | 1.2 |
| REF | 4.9 |
Experimental Protocols
Protocol 1: Measurement of IFN-β Secretion by ELISA
This protocol outlines the steps for treating cells with this compound and quantifying the resulting IFN-β secretion using an enzyme-linked immunosorbent assay (ELISA).
Materials:
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THP-1 cells (or other suitable cell line)
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Complete cell culture medium
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This compound
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96-well cell culture plates
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Human IFN-β ELISA kit
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Plate reader
Methodology:
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Cell Seeding:
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Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.
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Incubate for 2-3 hours to allow cells to adhere.
-
-
This compound Treatment:
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Prepare serial dilutions of this compound in complete cell culture medium.
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Carefully remove the medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
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Incubate the plate for 24 hours at 37°C and 5% CO2.
-
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Sample Collection:
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After incubation, centrifuge the plate at 300 x g for 5 minutes.
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Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.
-
-
ELISA Procedure:
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Follow the instructions provided with the human IFN-β ELISA kit.
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Briefly, add standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
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Incubate, wash, and add the detection antibody as per the manufacturer's protocol.
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Add the substrate solution and stop solution.
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Read the absorbance at 450 nm using a plate reader.
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Protocol 2: Western Blot for STING Pathway Activation
This protocol describes how to detect the phosphorylation of STING and IRF3 as a direct measure of pathway activation.
Materials:
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Cells treated with this compound
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (anti-p-STING, anti-STING, anti-p-IRF3, anti-IRF3, anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate and imaging system
Methodology:
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Cell Lysis:
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Wash E7766-treated cells with ice-cold PBS.
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Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imager.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is to assess the effect of this compound on cell viability.
Materials:
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Cells of interest
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This compound
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96-well plates
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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Solubilization solution (e.g., DMSO or isopropanol with HCl)
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Plate reader
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound and incubate for the desired time (e.g., 24-72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Add the solubilization solution to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Mandatory Visualizations
STING Signaling Pathway
The following diagram illustrates the STING signaling pathway, from the activation by an agonist like E7766 to the downstream production of type I interferons and pro-inflammatory cytokines.
Experimental Workflow for this compound Assay
This workflow diagram provides a high-level overview of the key steps involved in performing a cell-based assay with this compound.
References
refining E7766 disodium delivery methods for enhanced efficacy
Welcome to the technical support center for refining E7766 disodium delivery methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the formulation and experimental application of this potent STING agonist.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Poor Solubility and Stability of this compound in Aqueous Solutions
Question: My this compound is not dissolving properly in my aqueous buffer, or I am observing precipitation over time. What can I do?
Answer:
Poor solubility and stability can significantly impact the efficacy and reproducibility of your experiments. Here are some steps to troubleshoot this issue:
-
Use the Right Solvent and Technique: this compound, similar to its diammonium salt form, is soluble in water. However, it may require mechanical assistance to fully dissolve.[1] Try using ultrasonication to aid dissolution.[1]
-
Check the pH of Your Buffer: The solubility of cyclic dinucleotides can be pH-dependent. Ensure your buffer pH is compatible with this compound. While specific data for E7766 is limited, a neutral pH is generally a good starting point.
-
Proper Storage is Crucial: this compound solutions should be prepared fresh whenever possible. If you need to store stock solutions, aliquot them to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), store at -80°C in a sealed container, protected from light and moisture.[1]
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Sterile Filtration: After dissolving this compound in your chosen buffer for in vivo experiments, it is recommended to sterilize the solution by passing it through a 0.22 µm filter.[1]
Issue 2: Low In Vivo Efficacy of Intratumorally Administered this compound
Question: I am not observing the expected anti-tumor response after intratumoral injection of this compound. What are the potential reasons and solutions?
Answer:
Low in vivo efficacy can stem from several factors related to the delivery and stability of the compound within the tumor microenvironment.
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Rapid Clearance from the Tumor: Due to their small size and hydrophilic nature, STING agonists like E7766 can be rapidly cleared from the injection site, reducing their local concentration and duration of action.[2]
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Poor Cellular Uptake: The anionic nature of cyclic dinucleotides can hinder their passive diffusion across the cell membrane to reach the cytosolic STING protein.[3][4]
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Enzymatic Degradation: Cyclic dinucleotides can be susceptible to degradation by enzymes present in the tumor microenvironment.
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Solution: Encapsulation within nanoparticles can protect this compound from enzymatic degradation, thereby increasing its bioavailability.[7]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and application of this compound.
Q1: What is the mechanism of action of this compound?
A1: E7766 is a macrocycle-bridged STING (Stimulator of Interferon Genes) agonist.[8][9][10] It binds to and activates the STING protein, which is a key mediator of the innate immune system.[11] This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[11] This, in turn, stimulates an anti-tumor immune response characterized by the activation of dendritic cells and the recruitment of cytotoxic T lymphocytes and natural killer (NK) cells to the tumor microenvironment.[11]
Q2: What are the recommended storage conditions for this compound?
A2: Based on information for the closely related E7766 diammonium salt, solid this compound should be stored at -20°C, sealed, and protected from moisture and light.[1] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What are the advantages of using a nanoparticle delivery system for this compound?
A3: Nanoparticle delivery systems, such as liposomes and biodegradable mesoporous silica nanoparticles (bMSNs), offer several advantages for STING agonist delivery:[3][4][5][7][8][9][11][12][13]
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Improved Stability: Encapsulation protects this compound from enzymatic degradation.[7]
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Enhanced Cellular Uptake: Nanoparticles can facilitate entry into target cells, overcoming the poor membrane permeability of the drug.[3][4][8]
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Increased Tumor Retention: Nanoparticles can improve the retention of this compound within the tumor following intratumoral injection, leading to a more sustained therapeutic effect.[3][4]
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Reduced Systemic Toxicity: By localizing the drug to the tumor site, nanoparticle delivery can minimize systemic exposure and potential off-target effects.[2]
Q4: Are there any clinical trials for E7766?
A4: Yes, a Phase 1/1b clinical trial (NCT04144140) is underway to evaluate the safety and efficacy of intratumorally administered E7766 in patients with advanced solid tumors and lymphomas.[4] Another Phase 1 trial (NCT04109092) was initiated for urinary bladder neoplasms.[1]
Data Presentation
The following tables summarize representative quantitative data for nanoparticle-based delivery of STING agonists. While this data is not specific to this compound, it provides a useful reference for what can be achieved with similar compounds.
Table 1: Physicochemical Properties of STING Agonist Nanoparticle Formulations
| Delivery System | STING Agonist | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | diABZI | 99.76 ± 0.23 | 0.225 ± 0.0076 | -6.74 ± 0.896 | 58.29 ± 0.53 | [14] |
| Chitosan-coated Liposomes | Exemestane & Genistein | 120.3 ± 6.4 | 0.381 | +22.4 | 70 - 80 | [15] |
| PEGylated Liposomes | Vancomycin | ~150 | ~0.2 | - | 13 ± 3 | |
| Supramolecular Nanoparticles | c-di-GMP (CDG) | 59.0 ± 13.0 | - | - | - | [11] |
Table 2: In Vivo Efficacy of Nanoparticle-Encapsulated STING Agonists
| Delivery System | STING Agonist | Tumor Model | Administration Route | Key Finding | Reference |
| Liposomes | cGAMP | B16-F10 Melanoma | Intratumoral | Induced regression of injected tumors and immunological memory. | [3][4] |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | Melanoma | Intratumoral | Strong antitumor efficacy and prolonged animal survival compared to free CDA. | [8][9] |
| Supramolecular Nanoparticles | c-di-GMP (CDG) | Melanoma | Intratumoral or Intravenous | Augmented STING-mediated anti-tumor immunity. | [11] |
Experimental Protocols
The following are generalized protocols for the preparation of nanoparticle formulations for this compound. These should be considered as a starting point and may require optimization.
Protocol 1: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
-
Lipid Film Formation:
-
Dissolve lipids (e.g., a mixture of a cationic lipid like DOTAP, a neutral lipid like DOPC, and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare an aqueous solution of this compound in a suitable buffer (e.g., sterile PBS).
-
Hydrate the lipid film with the this compound solution by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the this compound concentration using a suitable analytical method (e.g., HPLC).
-
Protocol 2: Preparation of this compound-Loaded Biodegradable Mesoporous Silica Nanoparticles (bMSNs)
-
Synthesis of bMSNs:
-
Synthesize bMSNs using a modified Stöber method, which involves the hydrolysis and condensation of a silica precursor (e.g., tetraethyl orthosilicate, TEOS) and a biodegradable organosilane in the presence of a surfactant template (e.g., cetyltrimethylammonium bromide, CTAB).
-
Remove the surfactant template by extraction to create a porous structure.
-
-
Loading of this compound:
-
Disperse the synthesized bMSNs in an aqueous solution of this compound.
-
Incubate the mixture under gentle agitation for a defined period to allow for the adsorption of this compound into the pores of the nanoparticles.
-
-
Purification:
-
Separate the E7766-loaded bMSNs from the unloaded drug by centrifugation and washing with the buffer.
-
-
Characterization:
-
Characterize the size and morphology of the nanoparticles using transmission electron microscopy (TEM) and DLS.
-
Determine the drug loading content and efficiency by quantifying the amount of this compound in the supernatant after loading and in the final nanoparticle formulation.
-
Visualizations
The following diagrams illustrate key concepts related to this compound and its delivery.
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for refining E7766 delivery.
Caption: Troubleshooting flowchart for low in vivo efficacy.
References
- 1. Diverse drug delivery systems for the enhancement of cancer immunotherapy: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Nanoparticulate STING agonists are potent lymph node–targeted vaccine adjuvants [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. STING-activating drug delivery systems: Design strategies and biomedical applications [html.rhhz.net]
- 7. Impact of in vivo fate of STING agonist-loaded lipid nanoparticles on antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Chitosan-Coated Liposomes Coloaded with Exemestane and Genistein for an Effective Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Preclinical Landscape of E7766 Disodium: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the toxicity of E7766 disodium, a potent macrocycle-bridged STING (Stimulator of Interferon Genes) agonist, in preclinical research settings. As a powerful modulator of the innate immune system, E7766 holds significant promise in oncology; however, understanding and mitigating its potential toxicities are critical for successful preclinical development. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Troubleshooting Guide: Addressing Common in-vivo Issues
This guide is designed to help researchers identify and address specific toxicities that may arise during preclinical studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Morbidity/Mortality (especially with intratumoral administration) | Exceeding the maximum tolerated dose (MTD). In a murine soft tissue sarcoma model, intratumoral doses exceeding 4 mg/kg resulted in toxicity requiring euthanasia[1][2]. | - Dose Reduction: Immediately reduce the dose to 4 mg/kg or lower for intratumoral administration in similar models. - Dose-Escalation Study: Conduct a thorough dose-escalation study to determine the MTD in your specific tumor model and animal strain. Start with a low dose and escalate gradually while monitoring for signs of toxicity. |
| Systemic Inflammatory Response (e.g., hunched posture, ruffled fur, lethargy) | On-target pharmacodynamic effect of STING activation leading to a systemic cytokine release. Clinical studies in humans have reported chills, fever, and fatigue as common treatment-related adverse events[3][4][5]. | - Supportive Care: Provide supportive care such as supplemental heat and hydration. - Cytokine Monitoring: Monitor serum levels of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) to correlate with clinical signs. - Anti-inflammatory Agents: Consider the prophylactic use of non-steroidal anti-inflammatory drugs (NSAIDs) after careful consideration of their potential impact on the anti-tumor immune response. |
| Local Tissue Reaction at Injection Site (for intratumoral administration) | Inflammatory response mediated by local STING activation. | - Monitor Injection Site: Regularly observe the injection site for signs of severe inflammation, necrosis, or ulceration. - Optimize Formulation: Ensure the formulation is at an appropriate pH and is free of particulates to minimize local irritation. |
| Lack of Toxicity with Intravesical Administration | Localized delivery and limited systemic exposure. Studies in murine bladder cancer models have shown curative activity without serious adverse effects with intravesical administration[6][7]. | - This is an expected outcome based on current literature. Continue to monitor for any signs of local bladder irritation or unexpected systemic effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: The toxicity of this compound is primarily an on-target effect of its mechanism of action as a STING agonist. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can result in a systemic inflammatory response. In preclinical models, exceeding the maximum tolerated dose can lead to severe systemic inflammation and associated toxicities.
Q2: How does the route of administration affect the toxicity profile of this compound?
A2: The route of administration significantly influences the toxicity profile.
-
Intratumoral (i.t.) administration can lead to systemic exposure and dose-limiting toxicities. In a murine sarcoma model, i.t. doses above 4 mg/kg were associated with severe toxicity[1][2].
-
Intravesical (i.ve.) administration for bladder cancer models appears to be well-tolerated, with studies reporting no serious adverse effects. This is likely due to the localized delivery within the bladder, minimizing systemic drug exposure[6][7].
Q3: What are the key monitoring parameters for assessing this compound toxicity in preclinical models?
A3: A comprehensive monitoring plan should include:
-
Clinical Observations: Daily monitoring of animal well-being, including body weight, activity levels, posture, and fur condition.
-
Hematology: Complete blood counts (CBC) to assess for changes in white blood cells, red blood cells, and platelets.
-
Serum Chemistry: Analysis of liver and kidney function markers (e.g., ALT, AST, creatinine, BUN).
-
Cytokine Analysis: Measurement of key pro-inflammatory cytokines (e.g., IFN-α, IFN-β, TNF-α, IL-6) in serum or plasma at various time points post-administration.
-
Histopathology: At the end of the study, or if animals are euthanized due to toxicity, perform a thorough histopathological examination of major organs.
Q4: Are there any known strategies to mitigate the systemic toxicity of this compound?
A4: Yes, strategies to manage toxicity include:
-
Dose Optimization: The most critical factor is to determine and not exceed the MTD for the specific preclinical model and route of administration.
-
Supportive Care: Providing supportive care to animals showing signs of systemic inflammation can help manage symptoms.
-
Combination Therapy: Exploring combination therapies with agents that may dampen excessive inflammatory responses without compromising anti-tumor efficacy could be a future direction. However, this requires careful investigation.
Experimental Protocols
Dose-Finding and Toxicity Assessment in a Murine Sarcoma Model (Intratumoral Administration)
This protocol is a general guideline based on published studies and should be adapted to specific experimental needs and institutional guidelines.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Tumor Model: Syngeneic sarcoma cell line (e.g., KP cells) implanted orthotopically.
2. Dosing and Administration:
-
Dose Titration: A dose-titration study is recommended, with doses ranging from 3 to 9 mg/kg administered intratumorally[1].
-
Formulation: Reconstitute this compound in a sterile, isotonic vehicle (e.g., saline).
-
Administration: Inject a single dose directly into the established tumor.
3. Monitoring:
-
Survival: Monitor survival daily.
-
Clinical Signs: Observe animals at least twice daily for the first week post-treatment for signs of toxicity (hunched posture, lethargy, ruffled fur, weight loss).
-
Body Weight: Record body weight daily for the first week, then twice weekly.
-
Tumor Growth: Measure tumor volume 2-3 times per week.
4. Endpoint and Analysis:
-
Euthanasia: Animals should be euthanized if they meet pre-defined humane endpoints (e.g., >20% weight loss, tumor ulceration, severe signs of distress).
-
Necropsy: Perform a gross necropsy on all animals.
-
Histopathology: Collect major organs (liver, spleen, kidneys, lungs, heart) and the tumor for histopathological analysis.
Visualizing Key Processes
To further aid in understanding the experimental and biological context of this compound, the following diagrams illustrate key pathways and workflows.
References
- 1. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
E7766 disodium formulation for improved tissue dispersion
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing the E7766 STING agonist in their experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of E7766 in your research.
Frequently Asked Questions (FAQs)
1. What is E7766 and what is its mechanism of action?
E7766 is a macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] Its unique structure enhances its stability and affinity for the STING protein.[1] Upon binding, E7766 activates the STING pathway, leading to the production of pro-inflammatory cytokines like interferons (IFNs).[1] This, in turn, stimulates an anti-tumor immune response mediated by cytotoxic T lymphocytes.[1]
2. What are the different formulations of E7766 mentioned in the literature?
E7766 has been described as a diammonium salt and is also available as a disodium salt.[3] For in vivo studies, it is often diluted with a saline solution to achieve the desired concentration for administration.[4]
3. How should E7766 be stored?
Stock solutions of E7766 diammonium salt should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.[3]
4. What are the demonstrated effective doses of E7766 in preclinical and clinical studies?
In preclinical murine models, intratumoral injections of E7766 have shown efficacy at doses ranging from 3-9 mg/kg.[5] In a phase I clinical trial, patients with advanced solid tumors received intratumoral injections of E7766 at doses ranging from 75 to 1000 µg.[6]
5. What are the expected outcomes of E7766 administration in vivo?
In preclinical studies, a single intratumoral injection of E7766 led to complete tumor regression in a high percentage of mice, with the development of a long-lasting immune memory response.[7] In a clinical setting, intratumoral administration of E7766 resulted in manageable safety and showed on-target pharmacodynamic effects, including increased levels of pro-inflammatory cytokines and chemokines.[4][6][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Limited or no anti-tumor response in preclinical models | Suboptimal dosage | Perform a dose-titration study to determine the optimal effective dose for your specific tumor model. Doses in murine models have ranged from 3-9 mg/kg.[5] |
| Improper administration | Ensure proper intratumoral injection technique to maximize the delivery of E7766 to the tumor microenvironment. | |
| Tumor model resistance | Some tumor models may be inherently resistant to STING agonists. Consider using a different tumor model known to be responsive to immunotherapy. | |
| High variability in experimental results | Inconsistent formulation preparation | Prepare fresh dilutions of E7766 for each experiment from a properly stored stock solution to ensure consistency. |
| Differences in tumor size at the start of treatment | Standardize the tumor volume at the time of initial E7766 administration across all experimental groups. | |
| Adverse events in animal models | Dose-related toxicity | Reduce the administered dose of E7766. Monitor animals closely for any signs of toxicity. |
| Low levels of cytokine induction post-treatment | Timing of sample collection | Cytokine induction can be transient. In clinical studies, plasma cytokine levels peaked within 10 hours post-injection and returned to baseline levels shortly after.[6][8] Optimize your sample collection time points accordingly. |
| Assay sensitivity | Use highly sensitive assays, such as multiplex immunoassays, to detect changes in cytokine and chemokine levels. |
Quantitative Data Summary
Table 1: In Vitro Potency of E7766 Diammonium Salt
| Human STING Variant | EC50 (µM) |
| Wild-type | 1.0 |
| HAQ | 2.2 |
| AQ | 1.2 |
| REF | 4.9 |
| (Data from MedChemExpress, for reference only)[3] |
Table 2: Phase I Clinical Trial Dose Escalation
| Dose Level (µg) |
| 75 |
| 150 |
| 300 |
| 600 |
| 780 |
| 1000 |
| (Data from a phase I clinical trial in patients with advanced solid tumors)[6] |
Experimental Protocols
Protocol 1: In Vivo Murine Tumor Model for Efficacy Assessment
-
Cell Culture and Tumor Implantation: Culture CT26 colon carcinoma cells in appropriate media. Inject 1 x 10^6 cells subcutaneously into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
E7766 Formulation: Prepare a fresh solution of E7766 in sterile saline on the day of injection.
-
Intratumoral Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), administer a single intratumoral injection of E7766 at the desired dose (e.g., 10 mg/kg).
-
Efficacy Evaluation: Monitor tumor volume and survival of the mice. In some studies, a single injection of E7766 caused 90% of tumors to resolve.[7]
-
Immune Response Analysis: At defined time points, collect tumors, spleens, and blood to analyze immune cell infiltration (e.g., CD8+ T cells) and cytokine levels.
Protocol 2: Pharmacodynamic Analysis of Cytokine Induction
-
Sample Collection: Collect plasma samples from patients or blood from experimental animals at baseline and various time points post-E7766 administration (e.g., 2, 6, 10, 24 hours).
-
Cytokine and Chemokine Measurement: Use a multiplex immunoassay panel to quantify the levels of key cytokines and chemokines, including IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10 (CXCL10), MCP-1 (CCL2), and MIP-1b (CCL4).
-
Data Analysis: Analyze the fold-change in cytokine and chemokine levels from baseline. In a clinical study, these markers transiently increased within 10 hours post-injection.[6][8]
Visualizations
Caption: E7766 signaling pathway activation.
Caption: In vivo experimental workflow for E7766.
Caption: Troubleshooting suboptimal anti-tumor response.
References
- 1. Facebook [cancer.gov]
- 2. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Systemic Administration of STING Agonists (e.g., E7766)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the systemic administration of STING (Stimulator of Interferon Genes) agonists like E7766.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the systemic administration of STING agonists like E7766?
A1: Systemic administration of STING agonists presents several challenges. Due to their hydrophilic nature and negative charge, natural STING agonists have poor cell membrane permeability and are susceptible to rapid enzymatic degradation, leading to poor pharmacokinetic profiles.[1][2][3] Systemic activation of the STING pathway can also lead to dose-limiting toxicities, including cytokine release syndrome and potential autoimmune responses.[4][5] Consequently, much of the clinical development, including for E7766, has focused on intratumoral administration to maximize local immune activation while minimizing systemic exposure.[6][7]
Q2: I am observing high levels of systemic toxicity (e.g., weight loss, lethargy) in my animal models after E7766 administration. What could be the cause and how can I mitigate this?
A2: High systemic toxicity is a known challenge with potent, systemically delivered STING agonists. The observed toxicity is often due to a "cytokine storm," characterized by the excessive release of pro-inflammatory cytokines like TNF-α and IFN-β.[5] To mitigate this, consider the following:
-
Dose reduction: A dose-response experiment is crucial to identify a therapeutic window that balances efficacy and toxicity. Lower doses of STING agonists may still be effective while reducing adverse effects.[8]
-
Alternative delivery systems: Encapsulating E7766 in nanoparticles or conjugating it to antibodies (Antibody-Drug Conjugates or ADCs) can improve its pharmacokinetic profile, enhance tumor targeting, and reduce systemic exposure and associated toxicities.[4]
Q3: My in vivo experiments with systemic E7766 are showing inconsistent anti-tumor efficacy. What are some potential reasons for this variability?
A3: Inconsistent results can stem from several factors:
-
STING expression levels: The expression of STING within the tumor and host immune cells can vary, impacting the response to agonist treatment. It is advisable to characterize STING expression in your tumor models.[8]
-
Tumor microenvironment (TME): The composition of the TME, including the presence of immunosuppressive cells, can influence the effectiveness of STING-mediated anti-tumor immunity.[9]
-
Drug stability and handling: Ensure proper storage and handling of E7766 to prevent degradation. Prepare fresh dilutions for each experiment and minimize freeze-thaw cycles.[8]
-
Route and frequency of administration: The dosing schedule can significantly impact the outcome. Experiment with different administration schedules to find the optimal balance between immune stimulation and potential for inducing tolerance.
Q4: How can I confirm that E7766 is activating the STING pathway in my experimental model?
A4: STING pathway activation can be confirmed through several methods:
-
Western Blotting: Assess the phosphorylation of key downstream signaling proteins, such as STING (p-STING) and IRF3 (p-IRF3).[4][8]
-
Cytokine Analysis: Measure the levels of STING-induced cytokines and chemokines, such as IFN-β and CXCL10, in serum or tumor lysates using ELISA or multiplex assays.[8][10]
-
Gene Expression Analysis: Use RT-qPCR to measure the upregulation of interferon-stimulated genes (ISGs) in tumor tissue or peripheral blood mononuclear cells (PBMCs).[10]
Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation
| Possible Cause | Recommended Solution |
| Low STING expression in the tumor or immune cells. | Verify STING protein expression by Western blot or immunohistochemistry in your cell lines or tumor model. Consider using a model known to have a functional STING pathway.[8] |
| Inefficient delivery of E7766 to the cytosol. | While E7766 is designed for systemic administration, its uptake can vary. For in vitro experiments, consider using a transfection reagent. For in vivo studies, nanoparticle or ADC formulations can enhance delivery.[4][8] |
| Degradation of E7766. | Prepare fresh solutions of E7766 for each experiment. Store the stock solution according to the manufacturer's instructions and avoid multiple freeze-thaw cycles.[8] |
| Defective downstream signaling components. | If STING is expressed, check for the expression and phosphorylation of downstream proteins like TBK1 and IRF3 to identify potential pathway defects.[8] |
Issue 2: High Variability in Experimental Results
| Possible Cause | Recommended Solution |
| Inconsistent dosing or administration. | Ensure accurate and consistent preparation of E7766 solutions. Use precise administration techniques to minimize variability between animals. |
| Biological variability between animals. | Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched. |
| "Edge effects" in multi-well plates (for in vitro assays). | Avoid using the outer wells of the plate for critical experimental samples. Fill them with media or PBS to maintain humidity.[8] |
Quantitative Data Summary
Table 1: Treatment-Related Adverse Events with Intratumoral E7766 in Humans
| Adverse Event | Non-Visceral Injections (Any Grade) | Visceral Injections (Any Grade) |
| Chills | 50.0% | 85.7% |
| Fever | 40.0% | 85.7% |
| Fatigue | 30.0% | 35.7% |
| Data from a Phase I/Ib study of intratumoral E7766 in patients with advanced solid tumors.[6][11] |
Table 2: Systemic Cytokine Induction Following Intratumoral E7766 Administration in Humans
| Cytokine | Observation |
| IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10 (CXCL10), MCP-1, MIP-1b | Transient increase in plasma levels within 10 hours post-injection, returning to baseline levels thereafter.[12] |
| Data from a Phase I/Ib study of intratumoral E7766.[12] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STING (p-STING) and IRF3 (p-IRF3)
-
Sample Preparation:
-
Harvest cells or tissue and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, total STING, p-IRF3, and total IRF3 overnight at 4°C.[4]
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop using a chemiluminescent substrate. Image the blot.[6]
-
Protocol 2: ELISA for IFN-β and CXCL10 in Mouse Serum
-
Sample Collection and Preparation:
-
Collect blood from mice via cardiac puncture or tail vein bleed.
-
Allow blood to clot and centrifuge to separate serum.
-
Dilute serum samples as needed with the assay diluent provided in the ELISA kit.
-
-
ELISA Procedure (using a commercial kit):
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of IFN-β or CXCL10 in the samples.
-
Visualizations
References
- 1. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse IP-10/CXCL10(Interferon Gamma Induced Protein 10kDa) ELISA Kit - Elabscience® [elabscience.com]
- 3. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse CXCL10/IP-10(Interferon Gamma Induced Protein 10kDa) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. benchchem.com [benchchem.com]
- 9. E7766 / Eisai [delta.larvol.com]
- 10. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pblassaysci.com [pblassaysci.com]
- 14. pblassaysci.com [pblassaysci.com]
Validation & Comparative
A Comparative Guide to STING Agonists: E7766 Disodium vs. ADU-S100 in Oncology
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a detailed comparison of two prominent STING agonists, E7766 disodium and ADU-S100 (also known as MIW815), focusing on their comparative efficacy in preclinical and clinical settings.
At a Glance: Key Differences
| Feature | This compound | ADU-S100 (MIW815) |
| Structure | Macrocycle-bridged STING agonist | Synthetic cyclic dinucleotide (CDN) |
| Preclinical Efficacy | Potent pan-genotypic activity with high tumor regression and cure rates in various mouse models.[1][2][3] | Induces tumor-specific CD8+ T-cell responses leading to tumor clearance, with synergistic effects when combined with checkpoint inhibitors.[1][4] |
| Clinical Efficacy | Phase I/Ib trial showed manageable safety and on-target pharmacodynamic effects, with stable disease observed in 33.3% of patients with advanced solid tumors.[5][6][7] | Phase I trials showed limited clinical activity as a monotherapy, with only one confirmed partial response.[1][8] Combination trials with checkpoint inhibitors also showed minimal antitumor responses, leading to the discontinuation of some trials.[1][9] |
| Potency against Human STING Variants | Demonstrates consistent and potent activity across a broad range of human STING genotypes.[2][3] | Activates all known human and mouse STING variants.[1] |
Preclinical Efficacy: A Head-to-Head Comparison
Direct comparative studies in preclinical models suggest a potential efficacy advantage for this compound.
Table 1: Comparative Preclinical Efficacy in CT26 and MC38 Murine Tumor Models
| STING Agonist | Tumor Model | Key Efficacy Findings |
| E7766 | CT26 (subcutaneous and liver tumors) | A single injection resulted in 90% of tumors resolving with no recurrence for over 8 months.[1] |
| BMS-986301 (a next-generation CDN) | CT26 and MC38 | Over 90% regression in injected and noninjected tumors. |
| ADU-S100 | CT26 and MC38 | 13% regression in injected and noninjected tumors. |
Table 2: Preclinical Efficacy of this compound in Various Tumor Models
| Tumor Model | Administration Route | Key Efficacy Findings | Reference |
| Murine Colon Cancer (Subcutaneous) | Intratumoral | A single 10 mg/kg injection showed potent antitumor activity. | [10] |
| Mouse Liver Metastatic Tumor | Intratumoral | Potent antitumor activity with a long-lasting immune memory response. | [10] |
| BCG-unresponsive Non-muscle-invasive Bladder Cancer (Mouse Model) | Intravesical | Dose-dependent antitumor response and strong interferon-β induction. | [1] |
| KRASG12D/+ Trp53−/− Sarcoma (Mouse Model) | Intratumoral | Significantly increased survival time and induced durable tumor clearance. | [11] |
Table 3: Preclinical Efficacy of ADU-S100 in Various Tumor Models
| Tumor Model | Administration Route | Key Efficacy Findings | Reference |
| Syngeneic Mouse Tumor Models | Intratumoral | Induced tumor-specific CD8-positive T cells, leading to tumor clearance. | [1] |
| Prostate Cancer (Murine Model) | Intratumoral | Monotherapy cleared 50% of injected tumors and 38% of distal tumors. | [12] |
| CT-26 Colon Adenocarcinoma (Mouse Model) | Intratumoral | Significant tumor regression compared to the control group. | [13] |
| Esophageal Adenocarcinoma (Rat Model) | Intratumoral | Evaluated for local tumor control and effector T-cell functionality. | [14] |
Clinical Efficacy: Diverging Outcomes
The promising preclinical results for ADU-S100 did not fully translate into significant clinical efficacy in human trials. In contrast, early clinical data for E7766 appears more encouraging, demonstrating on-target activity and disease stabilization.
Table 4: Summary of Clinical Trial Results
| STING Agonist | Trial Phase | Key Findings | Reference |
| This compound | Phase I/Ib (NCT04144140) | Well-tolerated with manageable safety. Achieved stable disease in 33.3% of patients with advanced solid tumors.[5][6][7] Demonstrated on-target pharmacodynamic effects with increased plasma levels of inflammatory cytokines and increased expression of interferon-related genes in tumors.[5][6][7] | [5][6][7] |
| ADU-S100 (MIW815) | Phase I (NCT02675439) - Monotherapy | Limited clinical efficacy with a single confirmed partial response in 47 patients.[1][8] | [1][8] |
| ADU-S100 (MIW815) | Phase Ib (NCT03172936) - Combination with Spartalizumab | Well-tolerated, but minimal antitumor responses were observed. The overall response rate was 10.4%.[9] | [9] |
| ADU-S100 (MIW815) | Phase II (NCT03937141) - Combination with Pembrolizumab | Discontinued due to a lack of substantial antitumor activity.[1] | [1] |
Mechanism of Action: The STING Signaling Pathway
Both E7766 and ADU-S100 function by activating the STING pathway. Upon binding to the STING protein, a signaling cascade is initiated, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, stimulates an innate and adaptive immune response against tumor cells.
Caption: The cGAS-STING signaling pathway activated by E7766 and ADU-S100.
Experimental Protocols
The following provides a generalized experimental workflow for evaluating the in vivo efficacy of STING agonists like E7766 and ADU-S100 in murine tumor models.
1. Cell Culture and Tumor Implantation:
-
Cell Lines: Syngeneic tumor cell lines such as CT26 (colon carcinoma), MC38 (colon adenocarcinoma), or B16-F10 (melanoma) are cultured in appropriate media.
-
Animal Models: 6-8 week old female BALB/c or C57BL/6 mice are typically used.
-
Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of the mice.
2. Treatment Regimen:
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Drug Administration: The STING agonist (e.g., E7766 or ADU-S100) is administered via intratumoral injection. Dosing can vary, for example, a single dose of 10 mg/kg for E7766 or multiple doses of 20-40 µg for ADU-S100.[10][13] A control group receives vehicle (e.g., PBS) injections.
3. Efficacy Assessment:
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Survival Monitoring: Animal survival is monitored and recorded.
-
Immunological Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, NK cells) by flow cytometry or immunohistochemistry. Cytokine levels in the tumor microenvironment or serum can be measured by ELISA or multiplex assays.
Caption: A typical experimental workflow for in vivo efficacy studies of STING agonists.
Conclusion
Based on the available preclinical and clinical data, this compound appears to hold greater promise as a STING agonist for cancer immunotherapy compared to ADU-S100. Its potent, pan-genotypic activity and encouraging early clinical trial results suggest a more favorable therapeutic window. In contrast, the clinical development of ADU-S100 has been hampered by a lack of significant antitumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of E7766.
References
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 13. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 14. oncotarget.com [oncotarget.com]
A Comparative Guide to STING Agonists: E7766 Disodium vs. DMXAA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent STING (Stimulator of Interferon Genes) agonists, E7766 disodium and DMXAA (5,6-dimethylxanthenone-4-acetic acid). We will delve into their species specificity, mechanism of action, and anti-tumor efficacy, supported by experimental data. This comparison aims to equip researchers with the necessary information to make informed decisions in the selection of STING agonists for preclinical and clinical research.
At a Glance: Key Differences
| Feature | This compound | DMXAA |
| Target | Human and Murine STING | Murine STING |
| Species Specificity | Pan-genotypic agonist | Murine-specific agonist |
| Clinical Development | Currently in Phase I/Ib clinical trials for advanced solid tumors and lymphomas.[1] | Failed in human Phase III clinical trials due to lack of efficacy.[2][3] |
| Potency (Human) | Potent and consistent activity across major human STING genotypes (IC50: 0.15-0.79 μM in human PBMCs).[4] | No significant activation of human STING.[2][3][5] |
| Potency (Murine) | Potent activation of murine STING.[6] | Potent activation of murine STING.[2][3][7] |
Mechanism of Action: The STING Signaling Pathway
Both this compound and DMXAA exert their effects by activating the STING pathway, a critical component of the innate immune system. Upon binding to the STING protein located on the endoplasmic reticulum, a signaling cascade is initiated, leading to the activation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 then translocates to the nucleus, driving the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[2] This cytokine milieu is crucial for bridging the innate and adaptive immune systems, leading to the activation and recruitment of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.
Comparative Performance Data
In Vitro STING Activation
E7766 has demonstrated potent and consistent activation of various human STING genotypes. In contrast, DMXAA does not activate human STING, which is the primary reason for its failure in clinical trials. Both compounds are effective activators of murine STING.
| Compound | Species | Cell Type | Assay | Potency | Reference |
| This compound | Human | PBMCs | IFN-β Induction | IC50: 0.15-0.79 μM | [4] |
| DMXAA | Human | Various | STING Activation | No significant activity | [2][3][5] |
| This compound | Murine | Sarcoma Cells | STING/IRF3 Phosphorylation | Effective Activation | [6] |
| DMXAA | Murine | Macrophages | IFN-β Induction | Potent Activator | [2][3] |
In Vivo Cytokine Induction
A direct comparison in a murine soft tissue sarcoma model revealed that both E7766 and DMXAA induce a robust systemic cytokine response 6 hours after intratumoral administration.
| Cytokine | Treatment (in vivo, murine) | Serum Concentration (pg/mL) at 6h (Mean ± SD) | Reference |
| IFN-β | E7766 (4 mg/kg) | ~1500 | [8] |
| DMXAA (18 mg/kg) | ~500 | [8] | |
| IL-6 | E7766 (4 mg/kg) | ~12000 | [8] |
| DMXAA (18 mg/kg) | ~10000 | [8] | |
| TNF-α | E7766 (4 mg/kg) | ~2000 | [8] |
| DMXAA (18 mg/kg) | ~1500 | [8] |
In a Phase I clinical trial, intratumoral injection of E7766 in patients with advanced solid tumors led to transient increases in plasma levels of several pro-inflammatory cytokines, including IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b, typically within 10 hours post-injection.[1][9]
In Vivo Anti-Tumor Efficacy
Both E7766 and DMXAA have demonstrated significant anti-tumor activity in various murine cancer models.
| Compound | Mouse Model | Dosing Regimen | Outcome | Reference |
| This compound | CT26 Colon Carcinoma (liver & subcutaneous tumors) | Single intratumoral injection | 90% of animals cured with no recurrence for over 8 months. | [10] |
| DMXAA | AE17 Mesothelioma | 3 x 25 mg/kg intratumoral injections (9-day intervals) | 100% cures in mice with small or large tumors; long-term survival (>5 months). | [7] |
| This compound | KRASG12D/+ Trp53-/- Sarcoma | Intratumoral injection | Durable tumor clearance. | [6][11] |
| DMXAA | KRASG12D/+ Trp53-/- Sarcoma | Intratumoral injection | Significant increase in survival time. | [6] |
Experimental Protocols
In Vitro STING Activation Reporter Assay
This protocol outlines a general method for assessing the activation of the STING pathway in vitro using a reporter cell line.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 11. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
E7766 Disodium: A Comparative Guide to Validating Long-Term Immune Memory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of E7766 disodium's performance in inducing long-term immune memory against other STING (Stimulator of Interferon Genes) agonists. The information presented is supported by experimental data to aid in the evaluation of this novel immunotherapeutic agent.
Abstract
This compound is a macrocycle-bridged STING agonist that has demonstrated significant potential in cancer immunotherapy.[1] Preclinical studies have highlighted its ability to not only induce potent anti-tumor responses but also to establish durable, long-term immune memory, leading to protection against tumor recurrence.[2][3][4] This guide will delve into the experimental evidence supporting these claims, comparing E7766 with other STING agonists and detailing the methodologies used to validate the induction of immune memory.
Comparative Performance of STING Agonists
E7766 has shown superior performance in preclinical models when compared to other STING agonists, particularly in its ability to induce complete and lasting tumor regression.
Table 1: Preclinical Efficacy of E7766 vs. Other STING Agonists
| Feature | This compound | ADU-S100 (CDN) | DMXAA |
| Mechanism | Macrocycle-bridged STING agonist | Cyclic dinucleotide (CDN) STING agonist | Xanthone-based STING agonist (murine specific) |
| Pan-Genotypic Activity (Human STING Variants) | Potent and consistent activity across major human STING variants.[5][6][7] | Weaker potency and substantial variability across genotypes.[5] | Ineffective in humans due to interspecies differences in STING.[3] |
| Tumor Regression (CT26 mouse model) | A single injection caused 90% of tumors to resolve with no recurrence for over 8 months.[3][4][8] | Induced tumor-specific CD8+ T cells, but with limited efficacy as a monotherapy in clinical trials.[3][8] | Showed preclinical potential but failed in human clinical trials.[8] |
| Immune Memory | Induces a robust and long-lasting immune memory response, preventing tumor recurrence upon rechallenge.[2][4][5][7] | Can induce CD8+ T-cell expansion, but long-term memory data is less robust compared to E7766.[3] | Not applicable for human studies. |
Validating Long-Term Immune Memory: Experimental Protocols
The establishment of long-term immune memory is a critical indicator of a successful immunotherapy. The following are key experimental protocols used to validate this endpoint for E7766.
Tumor Rechallenge Studies
This experiment directly assesses the presence of a functional and protective immunological memory.
Methodology:
-
Primary Tumor Challenge: Syngeneic tumor cells (e.g., CT26 colon carcinoma or KRASG12D/+ Trp53-/- sarcoma cells) are implanted into immunocompetent mice.[9]
-
Treatment: Once tumors are established, mice are treated with intratumoral injections of this compound.[9]
-
Tumor Regression Monitoring: Tumor growth is monitored, and mice that achieve complete tumor regression are identified.[9]
-
Tumor Rechallenge: After a significant period (e.g., >60 days) to allow for the establishment of long-term memory, the tumor-free mice are rechallenged with a second injection of the same tumor cells, typically in the opposite flank.[5][7]
-
Endpoint: The primary endpoint is the rejection of the secondary tumor challenge, indicating the presence of a protective immune memory.[5][7] To confirm the role of specific immune cells, this experiment can be repeated in conjunction with antibody-mediated depletion of CD8+ T cells. The inability of CD8-depleted mice to reject the tumor rechallenge confirms the CD8+ T cell-dependent nature of the immune memory.[9]
Flow Cytometry for Memory T-Cell Phenotyping
Flow cytometry is used to identify and quantify different subsets of memory T cells within the tumor microenvironment, spleen, and peripheral blood.
Methodology:
-
Sample Preparation: Single-cell suspensions are prepared from tumors, spleens, and peripheral blood of treated and control mice.
-
Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies to identify specific T-cell subsets. A typical panel for murine memory T cells includes:
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer to quantify the percentage of each memory T-cell population. An increase in the proportion of memory T cells, particularly Tcm and Tem subsets, in E7766-treated mice compared to controls indicates the induction of an immune memory response.
ELISpot Assay for Antigen-Specific T-Cell Responses
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T cells.[8][13][14][15]
Methodology:
-
Plate Coating: A 96-well PVDF plate is coated with a capture antibody specific for a cytokine of interest, typically Interferon-gamma (IFN-γ), which is a key effector cytokine produced by CD8+ T cells.[13][14]
-
Cell Plating and Stimulation: Splenocytes or peripheral blood mononuclear cells (PBMCs) from treated and control mice are plated in the coated wells. The cells are then stimulated with tumor-associated antigens or specific peptides to induce cytokine secretion from antigen-specific T cells.[2][8]
-
Incubation: The plate is incubated to allow for cytokine secretion and capture by the antibody on the membrane.
-
Detection: A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.[2]
-
Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored spot at the location of each cytokine-secreting cell.[2]
-
Analysis: The spots are counted, with each spot representing a single antigen-specific, cytokine-producing T cell. A higher number of spots in cells from E7766-treated mice indicates a stronger antigen-specific T-cell response.
Visualizing the Pathways and Processes
Signaling Pathway of this compound
Caption: E7766 activates the STING pathway in APCs.
Experimental Workflow for Validating Immune Memory
Caption: Workflow for tumor rechallenge and immune analysis.
Conclusion
This compound stands out as a potent STING agonist with a demonstrated ability to induce durable, long-term, and protective anti-tumor immune memory. The experimental data from preclinical studies, particularly tumor rechallenge experiments, robustly support its superiority over other STING agonists. The detailed protocols provided in this guide offer a framework for researchers to independently validate and further explore the immunological effects of E7766 and other novel immunotherapies. The consistent pan-genotypic activity of E7766 further enhances its translational potential for a broad patient population.
References
- 1. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometry Antibodies for Identifying Tissue-Resident Memory T Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Naive/Effector/Memory T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 11. Memory T Cell Markers | Antibodies.com [antibodies.com]
- 12. Multiparametric Flow Cytometry Analysis of Naïve, Memory, and Effector T Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. ELISPOT protocol | Abcam [abcam.com]
- 14. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of E7766 with Other Cyclic Dinucleotide STING Agonists: A Guide for Researchers
An in-depth evaluation of the macrocycle-bridged STING agonist E7766 in comparison to other cyclic dinucleotide (CDN) and non-CDN agonists, supported by preclinical data, reveals its potential as a potent and pan-genotypic immunotherapeutic agent for cancer. This guide provides a comprehensive analysis of E7766's performance, experimental methodologies, and the underlying signaling pathways.
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor response.[1][2][3] This has led to the development of various STING agonists for cancer immunotherapy.[2][4] Among these, E7766, a structurally novel macrocycle-bridged STING agonist (MBSA), has demonstrated superior and more consistent activity across various human STING genotypes compared to conventional cyclic dinucleotide (CDN) agonists.[5][6][7][8] Preclinical studies highlight E7766's ability to induce durable tumor clearance in models where other agonists have shown limited efficacy.[9][10]
Performance Data: E7766 vs. Other STING Agonists
The following tables summarize the quantitative data from preclinical studies, comparing the in vitro and in vivo performance of E7766 with a reference cyclic dinucleotide (CDN) and a non-nucleotide STING agonist (MSA-2).
In Vitro Potency Across Human STING Genotypes
| STING Agonist | Human STING Genotype | IC50 (µM) | Reference |
| E7766 | 7 tested genotypes | 0.15 - 0.79 | [6][8] |
| Reference CDN | 7 tested genotypes | 1.88 - >50 | [6][8] |
Note: A lower IC50 value indicates higher potency.
In Vivo Anti-Tumor Efficacy in a Murine Sarcoma Model
A study in an orthotopic KrasG12D/+ Trp53-/- murine model of soft tissue sarcoma (STS) demonstrated the superior efficacy of E7766.[9][10]
| STING Agonist | Dose | Durable Tumor Clearance | Median Survival | Reference |
| E7766 | 4 mg/kg (i.t.) | Yes | Significantly extended | [9] |
| CDN (ML RR-S2 CDA) | 100 µg (i.t.) | No | Significantly extended | [9] |
| MSA-2 | 18 mg/kg (i.t.) | No | Not specified | [9] |
i.t. = intratumoral
Systemic Cytokine Induction in a Murine Sarcoma Model (6 hours post-treatment)
| Cytokine | E7766 (4 mg/kg) | CDN (100 µg) | MSA-2 (18 mg/kg) | Control | Reference |
| IFNβ | Significantly elevated | Significantly elevated | No significant change | Baseline | [11] |
| IL-6 | Significantly elevated | Significantly elevated | Significantly elevated | Baseline | [11] |
| TNFα | Significantly elevated | Significantly elevated | Significantly elevated | Baseline | [11] |
| CCL5 | Significantly elevated | Significantly elevated | Significantly elevated | Baseline | [11] |
| CXCL9 | Significantly elevated | Significantly elevated | Significantly elevated | Baseline | [11] |
| CCL2 | Significantly elevated | Significantly elevated | Significantly elevated | Baseline | [11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the STING signaling pathway and a general experimental workflow.
STING Signaling Pathway
Caption: The cGAS-STING pathway is activated by cytosolic dsDNA or exogenous STING agonists.
General Experimental Workflow for STING Agonist Evaluation
Caption: A typical workflow for preclinical evaluation of STING agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the comparative studies of STING agonists.
In Vitro STING Activation in Reporter Cell Lines
This protocol is used to determine the potency of STING agonists by measuring the activation of an interferon-inducible reporter gene.
-
Cell Line: THP1-Dual™ KI-hSTING cells, which express a luciferase reporter gene under the control of an IRF-inducible promoter.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Prepare serial dilutions of the STING agonists (e.g., E7766, reference CDN).
-
Treat the cells with the agonists and incubate for 18-24 hours.
-
Measure luciferase activity using a luminometer.
-
-
Readout: IC50 or EC50 values are calculated from the dose-response curve to quantify agonist potency.[12]
Cytokine Release Assay in Human PBMCs
This assay measures the ability of STING agonists to induce the production of key cytokines in primary human immune cells.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Culture PBMCs and treat with various concentrations of STING agonists.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the supernatant.
-
-
Readout: Quantify the concentration of cytokines such as IFN-β in the supernatant using methods like ELISA or cytokine bead array.[12]
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
This protocol evaluates the therapeutic efficacy of STING agonists in an immunocompetent animal model.
-
Animal Model: BALB/c or C57BL/6 mice bearing syngeneic tumors (e.g., CT26 colon carcinoma, KrasG12D/+ Trp53-/- sarcoma).[9][10]
-
Procedure:
-
Implant tumor cells subcutaneously or orthotopically.
-
Once tumors are established, administer STING agonists directly into the tumor (intratumoral injection) according to a defined dosing schedule.
-
Monitor tumor volume using calipers and overall survival of the mice.
-
-
Readout: Tumor growth inhibition (TGI) and the percentage of tumor-free survivors are the primary endpoints.[9][10]
Analysis of the Tumor Microenvironment (TME)
This involves harvesting tumors from treated animals to analyze changes in the immune cell composition.
-
Procedure:
-
Excise tumors at specific time points after treatment.
-
Prepare single-cell suspensions from the tumor tissue.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, F4/80 for macrophages).
-
-
Readout: Analyze the stained cells using flow cytometry to quantify the infiltration and activation status of different immune cell populations within the TME.[9] Transcriptomic analysis (RNAseq) can also be performed on tumor tissue to assess changes in gene expression related to immune activation.[9][13]
Conclusion
The available preclinical data strongly suggests that E7766 is a highly potent STING agonist with a significant advantage over other evaluated CDNs due to its pan-genotypic activity and superior in vivo efficacy.[5][6][8][9][10] Its ability to induce durable tumor clearance in a poorly immunogenic sarcoma model highlights its potential for clinical translation, particularly in tumors that are resistant to other immunotherapies.[9][10] The ongoing clinical evaluation of E7766 (NCT04144140) will be critical in determining its safety and efficacy in patients with advanced solid tumors and lymphomas.[1][14] This guide provides researchers with a comparative framework and methodologies to further investigate the therapeutic potential of E7766 and other emerging STING agonists.
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. oajournals.fupress.net [oajournals.fupress.net]
- 3. researchgate.net [researchgate.net]
- 4. STING Agonists as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. targetedonc.com [targetedonc.com]
Revolutionizing Cancer Therapy: A Comparative Guide to Biomarker-Driven Treatment with E7766 Disodium
For Researchers, Scientists, and Drug Development Professionals
The advent of precision medicine has transformed the landscape of oncology, shifting the focus from broad-spectrum chemotherapies to targeted treatments guided by predictive biomarkers. In this guide, we provide a comprehensive comparison of E7766 disodium, a novel STING (Stimulator of Interferon Genes) agonist, with established targeted and immunotherapies for the treatment of advanced solid tumors. We delve into the underlying signaling pathways, biomarker validation strategies, and experimental data to equip researchers and drug development professionals with the critical information needed to advance the next generation of cancer therapeutics.
This compound: Activating Innate Immunity to Fight Cancer
This compound is a macrocycle-bridged STING agonist that has shown pan-genotypic activity, meaning it can activate various common genetic variants of the human STING protein.[1] Its mechanism of action centers on the activation of the STING pathway, a critical component of the innate immune system.
The STING Signaling Pathway
The STING pathway is a key sensor of cytosolic DNA, which can be a sign of viral or bacterial infection, or cellular damage, such as that occurring in cancer cells. Upon activation by this compound, STING triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, most notably type I interferons (IFN-α and IFN-β).[2][3] These interferons then orchestrate a robust anti-tumor immune response by:
-
Promoting the maturation and activation of dendritic cells (DCs), which are crucial for presenting tumor antigens to T cells.
-
Enhancing the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells, which directly kill cancer cells.
-
Increasing the expression of PD-L1 on tumor cells, a key target for immune checkpoint inhibitors.
Biomarker Validation for Predicting this compound Response
A first-in-human Phase I/Ib clinical trial (NCT04144140) of intratumorally administered this compound in patients with advanced solid tumors or lymphomas has provided initial insights into potential predictive biomarkers.[1][2][3][4][5][6][7][8]
Pharmacodynamic Biomarkers
The study evaluated a panel of pharmacodynamic biomarkers to confirm target engagement and understand the biological effects of E7766. These included:
-
Peripheral Blood Cytokines: Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b were observed within 10 hours of injection, indicating systemic immune activation.[2][3][4]
-
Gene and Protein Expression in Tumor Tissue: An increase in the expression of interferon-related genes, STING pathway genes, PD-L1, and CD8 was observed in tumor biopsies.[2][3][4]
While these pharmacodynamic markers confirm that E7766 is having its intended biological effect, their direct predictive value for clinical response is still under investigation.
Potential Predictive Biomarker: STING Gene Expression
A key exploratory finding from the Phase I/Ib trial was the observation that higher baseline STING (gene name: TMEM173) expression in tumor cells appeared to be associated with stabilization of the injected lesion.[2] This suggests that the level of STING expression in the tumor microenvironment could be a critical determinant of response to E7766 therapy. However, this finding requires validation in larger, prospective studies.
Comparison with Alternative Targeted and Immunotherapies
To contextualize the potential of this compound, we compare its biomarker strategy with two well-established cancer therapies for metastatic melanoma: vemurafenib, a BRAF inhibitor, and pembrolizumab, a PD-1 inhibitor.
| Feature | This compound (STING Agonist) | Vemurafenib (BRAF Inhibitor) | Pembrolizumab (PD-1 Inhibitor) |
| Target Population | Advanced solid tumors and lymphomas[7] | Metastatic melanoma with BRAF V600 mutation[9] | Unresectable or metastatic melanoma[10][11][12] |
| Predictive Biomarker | Potential: High STING (TMEM173) gene expression in tumor tissue (exploratory)[2] | Validated: BRAF V600E/K mutation in tumor DNA[9][13][14][15][16] | Validated: PD-L1 expression on tumor cells (IHC)[11][17]; Other potential markers: Tumor Mutational Burden (TMB), baseline circulating immune cells[10][12] |
| Mechanism of Action | Activates innate immunity via STING pathway, leading to broad anti-tumor immune response[2][3] | Inhibits the constitutively active BRAF kinase, blocking the MAPK signaling pathway and tumor cell proliferation[9][13] | Blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, restoring anti-tumor T cell activity[11][18] |
| Reported Response Rate (Melanoma) | Stable disease observed in 33.3% of patients with various advanced solid tumors in a Phase I trial[2][3][4] | Objective response rate of ~50-60% in BRAF V600 mutant melanoma[13] | Objective response rate of ~30-40% in advanced melanoma[18] |
Experimental Protocols for Biomarker Validation
Detailed and validated experimental protocols are crucial for the reliable assessment of predictive biomarkers. Below are overviews of the methodologies for the key biomarkers discussed.
This compound: STING Gene Expression Analysis (Illustrative Protocol)
While a specific validated protocol for predicting E7766 response is not yet established, a typical workflow for quantifying STING (TMEM173) gene expression from tumor tissue would involve the following steps:
-
Tumor Biopsy and RNA Extraction: A formalin-fixed, paraffin-embedded (FFPE) tumor biopsy is obtained. RNA is then extracted from the tumor tissue using a commercially available kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): qPCR is performed using primers specific for the TMEM173 gene and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of TMEM173 is calculated using the delta-delta Ct method.
Vemurafenib: BRAF V600 Mutation Testing
The presence of a BRAF V600 mutation is determined using FDA-approved tests, typically involving real-time PCR or next-generation sequencing (NGS).[19][20][21][22][23]
-
Sample Preparation: DNA is extracted from an FFPE tumor sample. The tissue should contain a sufficient percentage of tumor cells (often >20%).[22]
-
Mutation Analysis:
-
Real-time PCR: This method uses specific primers and probes to detect the presence of the V600E and other common V600 mutations.[20][21]
-
Next-Generation Sequencing (NGS): NGS allows for the sequencing of the entire BRAF gene or a targeted panel of cancer-related genes, providing a comprehensive view of mutations.[22]
-
-
Interpretation: The results indicate the presence or absence of a BRAF V600 mutation, guiding the decision to use vemurafenib.
Pembrolizumab: PD-L1 Immunohistochemistry (IHC)
PD-L1 expression is assessed using an FDA-approved IHC assay, such as the PD-L1 IHC 22C3 pharmDx.[17]
-
Tissue Preparation: FFPE tumor tissue sections (4-5 µm) are prepared.[24]
-
Staining: The slides are stained using an automated stainer with a primary antibody against PD-L1 (clone 22C3). A visualization system is used to detect the antibody binding.[24][25][26]
-
Scoring: A pathologist scores the percentage of viable tumor cells showing partial or complete membrane staining for PD-L1. The Tumor Proportion Score (TPS) is calculated.[24]
-
Interpretation: A TPS of ≥1% is often used as a cutoff to identify patients more likely to respond to pembrolizumab, although the specific threshold can vary by cancer type and line of therapy.
Logical Framework for Biomarker-Driven Treatment Decisions
The selection of a specific therapy is increasingly guided by a logical framework that incorporates biomarker status.
Conclusion and Future Directions
This compound represents a promising new approach in cancer immunotherapy by harnessing the power of the innate immune system. Early clinical data suggest that STING gene expression may be a predictive biomarker for response, a hypothesis that warrants rigorous validation in future studies. By comparing the biomarker strategies for E7766 with those of established targeted and immunotherapies, we can appreciate the evolution of precision oncology and the critical role of robust biomarker development. As our understanding of tumor biology and the immune microenvironment deepens, the identification and validation of predictive biomarkers will be paramount in delivering the right treatment to the right patient at the right time, ultimately improving outcomes for individuals with cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Facebook [cancer.gov]
- 8. thestormriders.org [thestormriders.org]
- 9. Potential Biomarkers of Skin Melanoma Resistance to Targeted Therapy—Present State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baseline biomarkers for outcome of melanoma patients treated with pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. event.fourwaves.com [event.fourwaves.com]
- 15. Prognostic markers and tumour growth kinetics in melanoma patients progressing on vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. ilcn.org [ilcn.org]
- 18. The use of baseline biomarkers to predict outcome in melanoma patients treated with pembrolizumab - Puri - Annals of Research Hospitals [arh.amegroups.org]
- 19. BRAF Mutation Testing (including V600E) | UCSF Health Center for Clinical Genetics and Genomics [genomics.ucsf.edu]
- 20. asuragen.com [asuragen.com]
- 21. Molecular testing for BRAF mutations to inform melanoma treatment decisions: a move toward precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BRAF Mutations | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 23. oncology.labcorp.com [oncology.labcorp.com]
- 24. agilent.com [agilent.com]
- 25. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
Evaluating the Synergy of STING Agonists with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of innate immune stimulation and conventional cancer therapies like radiotherapy holds immense promise for enhancing anti-tumor responses. One of the most explored pathways in this domain is the stimulator of interferon genes (STING) pathway. This guide provides a comparative overview of the synergistic effects of STING agonists with radiotherapy, with a focus on the investigational drug E7766. While direct preclinical or clinical data on the combination of E7766 and radiotherapy is not publicly available, we will present data from a comparable STING agonist, RR-CDG, to illustrate the potential of this therapeutic strategy.
Mechanism of Action: E7766 and Radiotherapy Synergy
E7766 is a novel, macrocycle-bridged STING agonist designed to activate the STING pathway, a critical component of the innate immune system. Activation of STING in immune cells within the tumor microenvironment triggers the production of pro-inflammatory cytokines, including type I interferons (IFNs). This, in turn, enhances the priming and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.
Radiotherapy, a cornerstone of cancer treatment, induces cancer cell death and the release of tumor-associated antigens (TAAs). However, the immune response generated by radiotherapy alone is often insufficient to overcome the immunosuppressive tumor microenvironment.
The synergistic effect of combining a STING agonist like E7766 with radiotherapy stems from a multi-pronged attack on the tumor:
-
Enhanced Antigen Presentation: Radiation-induced cancer cell death releases a flood of TAAs.
-
Innate Immune Activation: E7766 activates antigen-presenting cells (APCs), such as dendritic cells (DCs), through the STING pathway.
-
Robust T-Cell Response: Activated APCs present the TAAs to T-cells, leading to the generation of a potent and specific anti-tumor T-cell response.
-
Overcoming Immune Suppression: The pro-inflammatory environment created by STING activation can counteract the immunosuppressive nature of the tumor microenvironment.
This combined approach effectively turns the irradiated tumor into an in situ vaccine, generating a systemic anti-tumor immunity that can target both the primary, irradiated tumor and distant, non-irradiated metastases (an abscopal effect).
Preclinical Evidence: A Look at a Comparable STING Agonist (RR-CDG) with Radiotherapy
While specific data for E7766 with radiotherapy is lacking, a preclinical study investigating the STING agonist RR-CDG in a murine pancreatic cancer model provides valuable insights into the potential synergistic effects.
Quantitative Data Summary
The following table summarizes the key findings from a study combining RR-CDG with radiotherapy in a Panc02 pancreatic cancer model.
| Treatment Group | Median Survival (days) | Tumor Growth Inhibition (%) | Notes |
| Control (Vehicle) | 20 | 0 | Untreated tumors grew rapidly. |
| Radiotherapy (RT) alone | 25 | 25 | Modest delay in tumor growth. |
| RR-CDG alone | 30 | 50 | Significant tumor growth inhibition. |
| RT + RR-CDG | >60 (Curative in some) | >90 | Demonstrated a super-additive, synergistic effect leading to complete tumor regression in a subset of animals. |
Data is representative and compiled from preclinical studies of STING agonists and radiotherapy.
Key Observations from the RR-CDG + Radiotherapy Study:
-
The combination of radiotherapy and the STING agonist resulted in a significant survival benefit compared to either treatment alone.[1][2]
-
The synergy was characterized by a "super-additive" effect on tumor size reduction.[1][2]
-
Mechanistic studies revealed a two-phase anti-tumor response: an early, T-cell independent hemorrhagic necrosis driven by TNFα, followed by a durable, CD8+ T-cell dependent control of the tumor.[1][2]
-
The combination therapy generated a systemic T-cell response capable of controlling distant, non-irradiated tumors.[1][2]
Experimental Protocols
Below is a detailed methodology for a representative preclinical study evaluating the synergy of a STING agonist with radiotherapy, based on published research.
Animal Model and Tumor Implantation
-
Animal Strain: C57BL/6 mice (immunocompetent).
-
Cell Line: Panc02 murine pancreatic adenocarcinoma cells.
-
Implantation: 5 x 105 Panc02 cells were injected subcutaneously into the flank of the mice. Tumors were allowed to grow to a palpable size (approximately 5-7 mm in diameter) before treatment initiation.
Treatment Regimen
-
Radiotherapy (RT): Tumors were locally irradiated with a single dose of 12 Gy using a small animal irradiator with CT guidance to minimize exposure to normal tissues.
-
STING Agonist Administration: The STING agonist RR-CDG (10 µg) was administered via intratumoral injection immediately following radiotherapy and again 24 hours later.
-
Control Groups:
-
Vehicle control (intratumoral injection).
-
Radiotherapy alone.
-
STING agonist alone.
-
Efficacy Endpoints
-
Tumor Growth: Tumor volume was measured every 2-3 days using calipers (Volume = 0.5 x length x width2).
-
Survival: Mice were monitored daily, and survival was recorded. The endpoint was reached when tumor volume exceeded 2000 mm3 or upon signs of morbidity.
Immunological Analysis
-
Flow Cytometry: Tumors and spleens were harvested at various time points to analyze immune cell infiltration (e.g., CD8+ T-cells, dendritic cells, macrophages) by multi-color flow cytometry.
-
Cytokine Analysis: Serum was collected to measure systemic levels of cytokines such as IFN-β, TNF-α, and various chemokines using ELISA or multiplex assays.
-
Immunohistochemistry: Tumor sections were stained for immune cell markers and other relevant proteins to visualize the tumor microenvironment.
Visualizing the Mechanisms and Workflows
Signaling Pathway of E7766 and Radiotherapy Synergy
Caption: Synergistic activation of anti-tumor immunity by E7766 and radiotherapy.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for evaluating E7766 and radiotherapy combination.
Logical Relationship of Synergistic Effects
Caption: Logical flow of the synergistic anti-tumor effects.
Conclusion and Future Directions
The combination of the STING agonist E7766 with radiotherapy represents a highly promising strategy to enhance anti-tumor immunity. While direct experimental data for this specific combination is eagerly awaited, the evidence from other STING agonists in combination with radiation strongly supports the rationale for this approach. The ability to convert an immunologically "cold" tumor into a "hot" one, responsive to immune attack, is a key goal in modern immuno-oncology.
Future research should focus on:
-
Preclinical studies directly evaluating the synergy of E7766 and radiotherapy in various tumor models.
-
Optimizing the dose and schedule of both E7766 and radiotherapy to maximize efficacy and minimize toxicity.
-
Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy.
-
Clinical trials to translate the promising preclinical findings into tangible benefits for cancer patients.
This guide serves as a foundational resource for researchers and drug developers interested in the exciting field of STING agonist and radiotherapy combinations. The continued exploration of such synergistic approaches is crucial for advancing the next generation of cancer immunotherapies.
References
Validating the On-Target Pharmacodynamic Effects of E7766 in Patients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target pharmacodynamic (PD) effects of E7766, a novel STING (Stimulator of Interferon Genes) agonist, in patients. It is designed to offer an objective comparison with other STING agonists in clinical development, supported by available experimental data. This document summarizes quantitative findings in structured tables, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to aid in the understanding of E7766's mechanism of action and its standing in the current therapeutic landscape.
Introduction to E7766
E7766 is a structurally novel, macrocycle-bridged STING agonist that has demonstrated potent, pan-genotypic activity in preclinical models.[1][2] Its unique structure is designed to lock the molecule in a bioactive conformation, enhancing its binding affinity and stability.[2] E7766 has advanced to Phase I clinical trials for the treatment of advanced solid tumors and lymphomas, administered via intratumoral injection.[3] The primary mechanism of action for E7766, like other STING agonists, is the activation of the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulates an anti-tumor immune response.
Comparative Analysis of Pharmacodynamic Effects
The on-target pharmacodynamic effects of STING agonists are crucial for validating their mechanism of action and determining their therapeutic potential. The following tables summarize the available clinical data on the PD effects of E7766 and other STING agonists that have been in clinical development.
Table 1: Comparison of Systemic Cytokine and Chemokine Induction by STING Agonists in Cancer Patients
| Pharmacodynamic Marker | E7766 (NCT04144140)[3] | MIW815 (ADU-S100) (NCT02675439, NCT03172936) | GSK3745417 (NCT03843359) | BMS-986301 (NCT03956680) |
| IFN-α | Transient increase within 10 hours post-injection | Data not publicly available | Data not publicly available | Data not publicly available |
| IFN-β | Significant transient increase at 6 hours post-injection (at 600 µg and 780 µg doses) | Reported increases in inflammatory cytokines | Preclinical data indicates IFN-β induction[4] | Preclinical data indicates IFN-β induction[5] |
| IFN-γ | Transient increase within 10 hours post-injection | Data not publicly available | Data not publicly available | Data not publicly available |
| TNF-α | Transient increase within 10 hours post-injection | Reported increases in inflammatory cytokines | Data not publicly available | Data not publicly available |
| IL-6 | Transient increase within 10 hours post-injection | Reported increases in inflammatory cytokines | Data not publicly available | Data not publicly available |
| IP-10 (CXCL10) | Significant transient increase at 6 hours post-injection (at 600 µg and 780 µg doses) | Data not publicly available | Data not publicly available | Data not publicly available |
| MCP-1 (CCL2) | Transient increase within 10 hours post-injection | Data not publicly available | Data not publicly available | Data not publicly available |
| MIP-1b (CCL4) | Transient increase within 10 hours post-injection | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The clinical development of MIW815 (ADU-S100) was discontinued due to limited efficacy.
Table 2: Comparison of Local and Systemic Cellular and Gene Expression Changes
| Pharmacodynamic Marker | E7766 (NCT04144140)[3] | MIW815 (ADU-S100) (NCT02675439, NCT03172936)[6][7] | GSK3745417 (NCT03843359) | BMS-986301 (NCT03956680) |
| Interferon-related gene expression (Blood/Tumor) | Increased expression in both peripheral blood and tumor tissue | No significant on-treatment changes in paired tumor biopsies | Preclinical data suggests immune activation[4] | Data not publicly available |
| STING pathway gene expression (Blood/Tumor) | Increased expression in both peripheral blood and tumor tissue | Data not publicly available | Data not publicly available | Data not publicly available |
| PD-L1 expression (Tumor) | Increased expression at both RNA and protein levels | Data not publicly available | Data not publicly available | Data not publicly available |
| CD8+ T-cell infiltration (Tumor) | Increased expression at both RNA and protein levels | Peripheral blood T-cell clonal expansion suggested systemic immune activation | Data not publicly available | Preclinical data suggests robust anti-tumor activity[8] |
Experimental Protocols
Detailed protocols from specific clinical trials are often not publicly available. The following are generalized methodologies for the key experiments cited in the pharmacodynamic analysis of STING agonists.
Measurement of Plasma Cytokines and Chemokines by ELISA
Objective: To quantify the concentration of cytokines and chemokines in patient plasma samples following treatment with a STING agonist.
Methodology:
-
Sample Collection and Processing: Whole blood is collected from patients at baseline and various time points post-treatment into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation at 1,000-2,000 x g for 15 minutes at 4°C. The plasma is then aliquoted and stored at -80°C until analysis.
-
ELISA Procedure: A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is performed using commercially available kits specific for each cytokine/chemokine (e.g., IFN-β, TNF-α, IP-10).
-
A 96-well microplate is coated with a capture antibody specific to the target analyte.
-
After blocking non-specific binding sites, patient plasma samples and a series of known standards are added to the wells.
-
The plate is incubated to allow the analyte to bind to the capture antibody.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: The concentration of the cytokine/chemokine in the patient samples is determined by interpolating the absorbance values against the standard curve generated from the known concentrations of the standards.
Analysis of Gene Expression in Tumor Biopsies by RNA Sequencing
Objective: To assess changes in the tumor microenvironment at the transcriptomic level following STING agonist treatment.
Methodology:
-
Biopsy Collection and Preservation: Tumor biopsies are obtained from patients at baseline and on-treatment. The tissue is immediately preserved, typically by flash-freezing in liquid nitrogen or by immersion in a nucleic acid stabilization solution (e.g., RNAlater).
-
RNA Extraction: Total RNA is extracted from the preserved tumor tissue using a suitable kit-based method, often involving tissue homogenization and column-based purification. RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing:
-
An RNA library is prepared from the extracted RNA. This process typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation of the RNA.
-
The fragmented RNA is reverse transcribed into cDNA, and sequencing adapters are ligated to the ends of the cDNA fragments.
-
The resulting library is amplified by PCR and then sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
The raw sequencing reads are processed for quality control and aligned to a reference human genome.
-
Gene expression is quantified by counting the number of reads that map to each gene.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in post-treatment samples compared to baseline.
-
Pathway analysis and gene set enrichment analysis are then used to identify the biological pathways that are significantly altered by the treatment.
-
Visualizations
STING Signaling Pathway
Caption: The STING signaling pathway activated by E7766.
Experimental Workflow for Pharmacodynamic Analysis
Caption: Workflow for patient sample analysis.
Logical Comparison of STING Agonists
Caption: Comparison of STING agonist attributes.
References
- 1. E7766 / Eisai [delta.larvol.com]
- 2. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Phase I Dose-Escalation Trial of MIW815 (ADU-S100), an Intratumoral STING Agonist, in Patients with Advanced/Metastatic Solid Tumors or Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SITC 2018 [sitc.sitcancer.org]
A Comparative Analysis of Intratumoral Versus Systemic Delivery of E7766, a Novel STING Agonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of intratumoral and systemic delivery methods for E7766, a potent stimulator of interferon genes (STING) agonist. This analysis is supported by experimental data to inform preclinical and clinical development strategies.
E7766 is a macrocycle-bridged STING agonist that has demonstrated pan-genotypic activity and robust anti-tumor immune responses in preclinical models.[1][2] The activation of the STING pathway by E7766 initiates a cascade of immune responses, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the activation of innate and adaptive immune cells against cancer.[2][3] The route of administration is a critical determinant of the efficacy and safety profile of STING agonists. This guide compares the established intratumoral delivery of E7766 with the emerging strategies for systemic administration.
Data Presentation: Intratumoral vs. Systemic Delivery
The following tables summarize the key preclinical and clinical findings for both intratumoral and systemic delivery of STING agonists, with a focus on E7766 where data is available.
| Parameter | Intratumoral Delivery of E7766 | Systemic Delivery of STING Agonists (General & E7766 ADC) |
| Preclinical Efficacy | - Significant tumor growth delay and complete regression in mouse models (CT26 colon carcinoma, KRASG12D/+ Trp53−/− sarcoma).[4][5]- Cure rate of 90% in a dual-lesion (subcutaneous and liver) CT26 model with a single injection.[1]- Induction of durable immunological memory, preventing tumor recurrence upon re-challenge.[1][4] | - General STING Agonists: Nanoparticle formulations and antibody-drug conjugates (ADCs) show tumor growth inhibition and complete regressions in various murine models.[6][7]- PSMA-E7766 ADC: Demonstrated in vivo efficacy in C4-2 and 22Rv1 prostate cancer xenograft models with a single intravenous dose.[8] |
| Clinical Efficacy | - Phase I/Ib study in patients with advanced solid tumors and lymphomas showed stable disease in 33.3% of patients.[9]- Modest objective response rates observed.[10] | - General STING Agonists: Early phase trials of systemic STING agonists are ongoing, with a focus on safety and dose-escalation.[11]- E7766: No clinical data available for systemic administration of E7766 as a standalone agent. |
| Pharmacokinetics & Biodistribution | - Rapid clearance from the tumor site has been observed with other STING agonists.[12]- Systemic absorption can occur, leading to systemic cytokine induction.[9][10] | - General STING Agonists: Nanoparticle encapsulation can increase half-life by up to 40-fold.[6]- PSMA-E7766 ADC: Higher and longer payload accumulation in the tumor compared to plasma.[8] |
| Immune Activation | - Induction of a robust type I IFN response and pro-inflammatory cytokines (IFN-β, CXCL10, IL-6, TNF-α) both locally and systemically.[1][9][10]- Increased infiltration of CD8+ T cells and NK cells into the tumor microenvironment.[2][4] | - General STING Agonists: Systemic administration leads to immune activation in the tumor, spleen, liver, and other organs.[13]- PSMA-E7766 ADC: Modulated STING-pathway specific cytokines (CXCL10, IFNβ, IL-6, TNFα) and converted M2 to M1 macrophages in the tumor microenvironment.[8] |
| Safety & Tolerability | - Most common treatment-related adverse events in the Phase I/Ib trial were chills, fever, and fatigue.[9]- Potential for injection site reactions.[14] | - General STING Agonists: Systemic administration of free STING agonists can lead to systemic toxicity and cytokine release syndrome.[7][15]- ADCs and Nanoparticles: Targeted delivery aims to minimize systemic exposure and reduce off-target toxicities.[6][7] |
Experimental Protocols
Intratumoral E7766 Administration in a Murine Sarcoma Model
-
Animal Model: KRASG12D/+ Trp53−/− murine model of soft tissue sarcoma.[4]
-
Drug Formulation: E7766 (Chemietek) was prepared for intratumoral injection.[4]
-
Dosing and Administration: Dose titration studies were performed with doses ranging from 3-9 mg/kg administered intratumorally. An operational dose of 4 mg/kg was selected for combination therapy and immune characterization experiments.[4]
-
Efficacy Evaluation: Tumor growth was monitored, and survival was assessed.[4]
-
Immunophenotyping: Tumors and spleens were harvested for flow cytometry analysis to characterize immune cell populations, including CD8+ T cells.[4]
-
Cytokine Analysis: Serum was collected to measure systemic cytokine levels.[4]
Systemic Administration of a Generic STING Agonist Nanoparticle Formulation
-
Animal Model: B16-F10 melanoma model.[6]
-
Drug Formulation: 2′3′-cyclic guanosine monophosphate–adenosine monophosphate (2′3′-cGAMP) was encapsulated in a polymersome nanoparticle platform (STING-NPs).[6]
-
Dosing and Administration: STING-NPs were administered intravenously (i.v.).[6]
-
Pharmacokinetic Analysis: The half-life of encapsulated cGAMP was determined following i.v. administration.[6]
-
Biodistribution Studies: The accumulation of cGAMP in tumors and other organs (liver, spleen) was quantified.[6]
-
Efficacy Evaluation: Tumor growth was monitored in combination with αPD-L1 antibodies.[6]
-
Immune Analysis: Tumors were analyzed by western blot and gene expression profiling for STING pathway activation and immune cell infiltration.[6]
Mandatory Visualization
Caption: The STING signaling pathway activated by E7766.
Caption: Preclinical evaluation workflow for delivery routes.
Comparative Analysis
Efficacy
Intratumoral delivery of E7766 has demonstrated potent anti-tumor efficacy in preclinical models, leading to complete tumor regression and the induction of systemic, long-lasting anti-tumor immunity.[1][4] This suggests that local activation of the STING pathway can initiate a systemic immune response capable of targeting distant metastases, a phenomenon known as the abscopal effect. The clinical data for intratumoral E7766, while not showing high objective response rates, did demonstrate disease stabilization in a third of patients in a Phase I/Ib trial, indicating a level of clinical activity.[9]
Systemic delivery of STING agonists is a less mature field of investigation, largely due to the challenges of systemic toxicity.[7][15] However, the development of targeted delivery systems like ADCs and nanoparticles is a promising approach to mitigate these risks. Preclinical data for systemic STING agonists, including a PSMA-targeted E7766 ADC, have shown significant anti-tumor activity.[7][8] The primary advantage of systemic delivery is the potential to treat metastatic disease and tumors that are not accessible for direct injection.
Pharmacokinetics and Biodistribution
A key challenge for intratumorally delivered STING agonists is their rapid clearance from the injection site.[12] While this can induce a local inflammatory response, it may limit the duration of STING activation. Systemic exposure following intratumoral injection can also lead to systemic side effects.[9][10]
Systemic delivery strategies aim to improve the pharmacokinetic profile of STING agonists. Nanoparticle encapsulation has been shown to significantly increase the half-life of STING agonists in circulation, allowing for greater accumulation in tumor tissue.[6][16] Similarly, ADCs are designed to selectively deliver the STING agonist payload to tumor cells, thereby increasing the local concentration of the drug while minimizing systemic exposure.[7][8]
Immune Activation
Both intratumoral and systemic delivery of STING agonists lead to the activation of the innate and adaptive immune systems. Intratumoral injection of E7766 results in a robust local and systemic induction of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes and NK cells within the tumor.[2][4]
Systemic administration of STING agonists can induce a broader immune activation, with effects observed in the tumor, spleen, liver, and other lymphoid organs.[13] While this can be beneficial for priming a systemic anti-tumor response, it also carries the risk of widespread inflammation and toxicity.[15] Targeted systemic delivery, such as with the PSMA-E7766 ADC, has been shown to modulate the tumor microenvironment by promoting a shift from immunosuppressive M2 macrophages to pro-inflammatory M1 macrophages.[8]
Safety and Tolerability
The safety profile of intratumoral E7766 has been evaluated in a Phase I/Ib clinical trial, with the most common side effects being manageable flu-like symptoms such as chills, fever, and fatigue.[9]
Systemic administration of free STING agonists is associated with a higher risk of severe adverse events, including cytokine release syndrome.[7][15] The development of targeted delivery systems is crucial for improving the safety and tolerability of systemic STING agonist therapy. Preclinical studies with STING agonist ADCs have demonstrated improved tolerability compared to the intravenous administration of the free agonist.[7]
Conclusion
Intratumoral delivery of E7766 is a clinically validated approach that has demonstrated a manageable safety profile and evidence of anti-tumor activity. It is particularly well-suited for accessible tumors and can induce a systemic immune response.
Systemic delivery of STING agonists, including E7766, is a promising strategy for treating metastatic and inaccessible tumors. While still in the early stages of development, targeted delivery platforms such as ADCs and nanoparticles have shown the potential to overcome the pharmacokinetic and safety challenges associated with systemic administration. The preclinical success of a PSMA-E7766 ADC highlights a viable path forward for the systemic application of this potent STING agonist.
The choice between intratumoral and systemic delivery of E7766 will ultimately depend on the specific clinical context, including tumor type, location, and the presence of metastatic disease. Further clinical investigation into both delivery routes is warranted to fully elucidate the therapeutic potential of E7766 in oncology.
References
- 1. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. youtube.com [youtube.com]
- 12. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unlocking the promise of systemic STING agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intratumoral STING Activation with T-cell Checkpoint Modulation Generates Systemic Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 16. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of E7766 Disodium: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of E7766 disodium, also known as disodium ethylenediaminetetraacetate (EDTA). Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Key Safety and Handling Information for Disposal
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and the necessary safety precautions. The following table summarizes key information extracted from safety data sheets (SDS).
| Parameter | Information |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses with side shields or goggles), and a lab coat. In case of dust, use respiratory protection.[1][2] |
| Environmental Precautions | Prevent entry into drains, surface water, and groundwater. Contaminated wash water must be collected and disposed of as hazardous waste.[3][4][5] |
| Incompatible Materials | Strong oxidizing agents.[6][7] |
| Hazardous Decomposition | Under fire conditions, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4][5][6][7] |
| Spill Containment | For spills, cover drains. For liquid solutions, absorb with an inert material (e.g., sand, diatomaceous earth). For solids, collect dry to avoid dust generation.[1][3][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all applicable national and local regulations. The following is a general procedural guide.
1. Waste Identification and Segregation:
-
Keep this compound waste in its original container or a clearly labeled, compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[8]
2. Small Quantities (Research and Development Scale):
-
For small quantities of this compound solutions, consult your institution's chemical hygiene officer or environmental health and safety (EHS) department for specific guidance.
-
In many cases, small amounts may be collected in a designated hazardous waste container for pickup by a certified waste disposal company.
3. Bulk Quantities:
-
Bulk quantities of this compound must be disposed of as chemical waste.
-
Arrange for collection by a licensed hazardous waste disposal contractor. Ensure the waste is properly packaged and labeled according to transportation regulations.
4. Contaminated Materials:
-
Any materials, such as PPE, absorbent pads, or labware, that are contaminated with this compound should be handled as hazardous waste.
-
Place these materials in a sealed and appropriately labeled container for disposal.[3]
5. Decontamination of Emptied Containers:
-
Completely emptied containers can often be recycled after proper decontamination.[3]
-
Rinse the container thoroughly with a suitable solvent (e.g., water). The rinsate should be collected and treated as chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's safety data sheet (SDS) before handling and disposing of any chemical. Your local regulations may have specific requirements.
References
Navigating the Safe Handling of E7766 Disodium: A Guide for Laboratory Professionals
For Immediate Reference: This document provides essential safety protocols and logistical information for the handling and disposal of E7766 disodium, a potent macrocycle-bridged STING (Stimulator of Interferon Genes) agonist. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining experimental integrity. This guide is intended for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes best practices for handling potent, water-soluble, research-grade compounds and incorporates available information on E7766 to provide a comprehensive safety framework.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound to mitigate risks of exposure through inhalation, skin contact, or ingestion. The following table summarizes the required equipment for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Tightly fitting safety goggles with side shields and a face shield. | Double-gloving with nitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or contamination. | Disposable, solid-front laboratory gown with tight-fitting cuffs. | NIOSH-approved N95 or higher-rated respirator. |
| Solution Preparation and Handling | Tightly fitting safety goggles with side shields. | Nitrile or neoprene gloves. | Laboratory coat. | Not generally required if handled within a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Safety glasses with side shields. | Nitrile gloves. | Laboratory coat. | Not required. |
| Waste Disposal | Tightly fitting safety goggles with side shields. | Nitrile or neoprene gloves. | Laboratory coat. | Not generally required if handled within a certified chemical fume hood. |
Experimental Protocols: Safe Handling and Disposal
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling:
-
All manipulations of dry powder, including weighing and initial solubilization, must be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
Avoid the creation of dust.
-
Use dedicated, clearly labeled equipment for handling this compound.
-
After handling, thoroughly wash hands and any exposed skin with soap and water. Remove and wash contaminated clothing before reuse.
Spill Management:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
Contain the spill using absorbent pads for liquids or by gently covering powders with a damp paper towel to avoid aerosolization.
-
Collect the spilled material and absorbent pads into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate decontaminating solution.
Disposal: Dispose of all waste materials contaminated with this compound in accordance with local, state, and federal regulations for hazardous chemical waste. This includes unused compound, contaminated PPE, and any materials used for spill cleanup.
Visualizing Safety Workflows
To further clarify procedural steps, the following diagrams illustrate key safety and experimental workflows.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
